Racemetirosine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-2-4-8(12)5-3-7/h2-5,12H,6,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTGHBARYWONDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859529 | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
658-48-0, 620-30-4 | |
| Record name | α-Methyl-p-tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=658-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racemetirosine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000658480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Racemetyrosine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16306 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tyrosine, .alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Methyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90859529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Racemetirosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RACEMETYROSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X88TTO174Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Racemetirosine in Neuronal Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Simple Inhibition - A Nuanced View of Racemetirosine's Neuronal Impact
This compound, a racemic mixture of α-methyl-p-tyrosine (AMPT), represents a critical pharmacological tool for probing and modulating catecholaminergic neurotransmission. While its primary mechanism is widely recognized as the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, a deeper understanding of its action within neuronal cells reveals a more intricate story.[1][2][3][4][5][6] This guide moves beyond a superficial description of enzyme kinetics to provide a comprehensive, field-proven perspective on the direct and downstream consequences of this compound's interaction with neuronal machinery. For researchers and drug developers, a thorough grasp of these nuances is paramount for designing robust experiments, interpreting data accurately, and unlocking the full therapeutic potential of modulating this fundamental pathway. We will explore not just the "what" but the "why" behind its mechanism, the experimental choices made to elucidate it, and the self-validating systems that ensure the trustworthiness of these findings.
Core Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase
The cornerstone of this compound's pharmacological effect lies in its structural mimicry of the endogenous amino acid L-tyrosine.[1] This allows it to bind to the active site of tyrosine hydroxylase, effectively preventing the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][2][4] This initial step is the bottleneck in the entire catecholamine synthesis cascade, meaning its inhibition has profound and widespread effects on the production of dopamine, norepinephrine, and epinephrine.[1][2][6]
The "raceme" in this compound signifies a mixture of both the L- and D-enantiomers. While the L-enantiomer, metyrosine, is the more potent inhibitor of tyrosine hydroxylase, the racemic mixture is often used in research and has its own distinct therapeutic applications.[3][7] Understanding the stereochemistry is crucial, as the biological environment is chiral, and enantiomers can exhibit different pharmacological and toxicological profiles.[7][8][9]
Visualizing the Pathway and Point of Inhibition
To fully appreciate the impact of this compound, it is essential to visualize the catecholamine synthesis pathway and the precise point of intervention.
Caption: Competitive inhibition of tyrosine hydroxylase by this compound.
Downstream Consequences in Neuronal Cells
The inhibition of tyrosine hydroxylase by this compound sets off a cascade of events within the neuron, impacting not only neurotransmitter levels but also cellular signaling and function.
Depletion of Catecholamine Stores
The most immediate and predictable consequence of this compound administration is a time-dependent depletion of catecholamine stores.[10] This reduction in dopamine, norepinephrine, and epinephrine levels can be quantified to assess the efficacy of the inhibition. The degree of depletion is dose-dependent, with doses between 600 to 4,000 mg per day leading to a 20 to 79 percent reduction in total catecholamines in clinical settings.[3]
Impact on Neuronal Signaling and Function
The reduction in catecholamine availability has profound effects on synaptic transmission. In dopaminergic neurons, for instance, the decreased synthesis of dopamine leads to reduced vesicular filling and subsequent release into the synaptic cleft. This dampens the activation of postsynaptic dopamine receptors, altering downstream signaling pathways that are crucial for motor control, motivation, and reward.
Interestingly, the inhibition of catecholamine synthesis can also have indirect effects on other neurotransmitter systems. For example, studies have shown that the administration of α-methyl-p-tyrosine can lead to an increase in serotonin (5-HT) and its metabolite 5-HIAA levels in various brain regions.[11] This suggests a tonic inhibitory effect of the noradrenergic system on serotoninergic activity, which is unveiled upon catecholamine depletion.[11]
Experimental Validation: Protocols and Methodologies
To rigorously study the mechanism of action of this compound, a combination of in vitro and in vivo experimental approaches is necessary. The following protocols provide a framework for investigating its effects on tyrosine hydroxylase activity and neuronal catecholamine levels.
In Vitro Assessment of Tyrosine Hydroxylase Inhibition
The direct inhibitory effect of this compound on tyrosine hydroxylase can be quantified using enzymatic assays.
Protocol 1: Real-Time Colorimetric Assay for Tyrosine Hydroxylase Activity
This protocol is adapted from a method that allows for the real-time monitoring of L-DOPA production.[12]
Principle: Tyrosine hydroxylase converts L-tyrosine to L-DOPA. The L-DOPA produced is then oxidized by sodium periodate to form the chromophore dopachrome, which can be measured spectrophotometrically at 475 nm.[12]
Materials:
-
Purified tyrosine hydroxylase enzyme
-
L-Tyrosine substrate solution
-
This compound inhibitor solutions (various concentrations)
-
Sodium periodate solution
-
Assay buffer (e.g., MES buffer with appropriate cofactors like Fe(NH₄)₂(SO₄)₂ and 6-methyltetrahydropterin)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 475 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, L-tyrosine, and tyrosine hydroxylase enzyme.
-
Add varying concentrations of this compound to the experimental wells. Include control wells with no inhibitor.
-
Initiate the reaction and immediately begin monitoring the absorbance at 475 nm in the plate reader at regular intervals.
-
The rate of increase in absorbance is proportional to the rate of L-DOPA production and thus, the activity of tyrosine hydroxylase.
-
Plot the initial reaction rates against the inhibitor concentrations to determine the IC50 value of this compound.
Causality and Self-Validation: This assay directly measures the enzymatic activity in a controlled environment, allowing for a clear cause-and-effect relationship between the presence of this compound and the inhibition of L-DOPA production. The inclusion of multiple inhibitor concentrations and a no-inhibitor control provides an internal validation of the dose-dependent effect.
Cell-Based Assays for Catecholamine Depletion
To assess the impact of this compound on catecholamine levels within a cellular context, neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures can be utilized.
Protocol 2: Quantification of Catecholamines in Neuronal Cells by HPLC with Electrochemical Detection
Principle: High-performance liquid chromatography (HPLC) separates the catecholamines (dopamine, norepinephrine, epinephrine) in a cell lysate. An electrochemical detector then quantifies these molecules based on their oxidation potential. This method is highly sensitive and specific.[13]
Materials:
-
Neuronal cell culture (e.g., SH-SY5Y cells)
-
This compound
-
Cell lysis buffer (e.g., perchloric acid)
-
HPLC system with a C18 reverse-phase column
-
Electrochemical detector
-
Catecholamine standards (dopamine, norepinephrine, epinephrine)
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control group.
-
Harvest the cells and lyse them using the lysis buffer to release intracellular catecholamines.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Inject a known volume of the supernatant into the HPLC system.
-
Separate the catecholamines using an appropriate mobile phase gradient.
-
Detect and quantify the catecholamines using the electrochemical detector.
-
Generate a standard curve using the catecholamine standards to determine the absolute concentration in the samples.
-
Compare the catecholamine levels in the this compound-treated groups to the control group.
Experimental Workflow Diagram:
Caption: Workflow for quantifying catecholamine depletion in neuronal cells.
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the action of this compound.
| Parameter | Value | Context | Reference |
| Clinical Dosage Range | 600 - 4000 mg/day | Pheochromocytoma treatment | [3] |
| Catecholamine Reduction | 20 - 79% | In pheochromocytoma patients | [3] |
| Time to Max Effect | 48 - 72 hours | Orally administered AMPT | [3] |
| Return to Baseline | 72 - 96 hours | After cessation of AMPT | [3] |
Conclusion: A Versatile Tool for Neuroscience Research and Drug Development
This compound, through its well-defined mechanism of competitive inhibition of tyrosine hydroxylase, serves as an invaluable tool for researchers and clinicians. Its ability to potently and reversibly deplete catecholamine stores provides a powerful method for investigating the roles of these neurotransmitters in a myriad of physiological and pathological processes. The experimental protocols outlined in this guide provide a robust framework for studying its effects, from the molecular level of enzyme inhibition to the cellular consequences of neurotransmitter depletion. By understanding the intricate details of its mechanism of action, the scientific community can continue to leverage this compound to unravel the complexities of the nervous system and develop novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Metyrosine?[Link]
-
National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. [Link]
-
Patsnap Synapse. (2024, June 14). What is Metyrosine used for?[Link]
-
Pediatric Oncall. (n.d.). Metyrosine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]
-
AdisInsight. (2025, May 16). This compound - Yamo Pharmaceuticals. [Link]
-
YouTube. (2022, February 12). Metyrosine Mechanism Of Action | Under one Minute![Link]
-
Garon, E. B., et al. (2019). A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer. Investigational New Drugs, 37(4), 734-743. [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Methyl-p-tyrosine. PubChem. [Link]
-
Wikipedia. (n.d.). α-Methyl-p-tyrosine. [Link]
-
Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]
-
AdisInsight. (2024, March 11). This compound - Syros Pharmaceuticals. [Link]
-
Li, Y., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(8), 2619. [Link]
-
Waguespack, S. G., et al. (2021). The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. The Journal of Clinical Endocrinology & Metabolism, 106(6), 1597–1611. [Link]
-
Winder, A. J., & Harris, H. (1991). New assays for the tyrosine hydroxylase and dopa oxidase activities of tyrosinase. European Journal of Biochemistry, 198(2), 317–326. [Link]
-
Golden, G. S. (1976). Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat. Brain Research, 108(1), 131–141. [Link]
-
Caner, H., et al. (2009). Safety profile of enantiomers vs. racemic mixtures: it's the same? Journal of the Royal Society Interface, 6(Suppl 4), S487–S493. [Link]
-
The Interplay between Neurotransmitters and Calcium Dynamics in Retinal Synapses during Development, Health, and Disease. (2023). International Journal of Molecular Sciences, 24(9), 7935. [Link]
-
Kolb, H. (2021). Retinal Neurochemistry. Cells, 10(11), 3046. [Link]
-
ResearchGate. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. [Link]
-
Tan, Y. L., et al. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. International Journal of Molecular Sciences, 25(9), 4643. [Link]
-
The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. (2021). The Journal of Clinical Endocrinology & Metabolism, 106(6), e2469–e2483. [Link]
-
Real-Time Monitoring of Tyrosine Hydroxylase Activity with a Ratiometric Fluorescent Probe. (2024). Analytical Chemistry, 96(18), 7011–7018. [Link]
-
European Medicines Agency. (1994). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS NOTE FOR GUIDANCE. [Link]
-
Pol, O., Campmany, L., & Armario, A. (1995). Inhibition of catecholamine synthesis with alpha-methyl-p-tyrosine apparently increases brain serotoninergic activity in the rat: no influence of previous chronic immobilization stress. Pharmacology, Biochemistry, and Behavior, 51(1), 107–112. [Link]
-
MDPI. (2024). Tyrosine Hydroxylase Inhibitors and Dopamine Receptor Agonists Combination Therapy for Parkinson's Disease. [Link]
-
YouTube. (2023, August 9). Catecholamine Synthesis & Degradation (Part 1) | Sketchy Medical | USMLE Step 1. [Link]
-
Washington University in St. Louis. (2021). The Role for Metyrosine in the Treatment of Patients with Pheochromocytoma and Paraganglioma. [Link]
-
Agilent. (2016). Plasma Catecholamines by LC/MS/MS. [Link]
-
Boulos, J. C., et al. (2013). Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay. Analytical Biochemistry, 432(1), 1–6. [Link]
-
Minicule. (n.d.). Alpha-Methyl-p-tyrosine (AMPT): Uses, Interactions, and Pharmacology. [Link]
-
Frontiers in Pharmacology. (2014). Convergence of dopamine and glutamate signaling onto striatal ERK activation in response to drugs of abuse. [Link]
-
ResearchGate. (2015). Racemic drugs and enantiomers: identifying the really useful innovations. [Link]
-
Long-term Challenge of Methylphenidate Changes the Neuronal Population and Membrane Property of Dopaminergic Neuron in Rats. (2019). Neuroscience, 398, 106–116. [Link]
-
ResearchGate. (2015). Challenge and Therapeutic Studies Using Alpha-Methyl-para-Tyrosine (AMPT) in Neuropsychiatric Disorders: A Review. [Link]
-
MDPI. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. [Link]
-
Wikipedia. (n.d.). Tyrosine hydroxylase. [Link]
-
Mayo Clinic. (2023, May 8). Pheochromocytoma - Diagnosis and treatment. [Link]
-
Racemates or enantiomers: regulatory approaches. (1992). British Journal of Clinical Pharmacology, 34(1), 1–4. [Link]
-
Labcorp. (n.d.). 084152: Catecholamines, Fractionated, Plasma. [Link]
-
ARUP Laboratories. (n.d.). Catecholamines Fractionated, Plasma. [Link]
-
National Cancer Institute. (2023, April 10). Pheochromocytoma and Paraganglioma Treatment. [Link]
-
Chemistry Stack Exchange. (2015). Effect of enatiomers in pharmaceuticals. [Link]
-
The Role of Ryanodine Receptors in Regulating Neuronal Activity and Its Connection to the Development of Alzheimer's Disease. (2023). International Journal of Molecular Sciences, 24(9), 7935. [Link]
-
ResearchGate. (2022). The catecholamine biosynthetic pathway in an adrenomedullary chromaffin.... [Link]
-
YouTube. (2015, January 23). Catecholamine Biosynthesis from Tyrosine - Biochemistry. [Link]
-
RSC Publishing. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. [Link]
Sources
- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. minicule.com [minicule.com]
- 6. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Safety profile of enantiomers vs. racemic mixtures: it's the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of catecholamine synthesis with alpha-methyl-p-tyrosine apparently increases brain serotoninergic activity in the rat: no influence of previous chronic immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Racemetirosine as a Tyrosine Hydroxylase Inhibitor: A Technical Guide for Researchers
Introduction: Targeting the Rate-Limiting Step of Catecholamine Biosynthesis
In the intricate symphony of neurochemical signaling, the catecholamines—dopamine, norepinephrine, and epinephrine—play a pivotal role in regulating a vast array of physiological processes, from motor control and mood to cardiovascular function and the 'fight-or-flight' response. The biosynthesis of these critical neurotransmitters is a tightly controlled enzymatic cascade, with the initial and rate-limiting step catalyzed by the enzyme tyrosine hydroxylase (TH)[1][2]. This enzyme converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the precursor to all catecholamines[1][2]. The strategic importance of TH as the bottleneck in this pathway makes it a prime target for pharmacological intervention in conditions characterized by catecholamine overproduction.
Racemetirosine, also known as α-methyl-p-tyrosine (AMPT), is a potent inhibitor of tyrosine hydroxylase[3][4]. By competitively blocking the active site of TH, this compound effectively reduces the downstream synthesis of dopamine, norepinephrine, and epinephrine[3][4]. This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. It will delve into its mechanism of action, chemical properties, and practical applications in both clinical and research settings, supported by detailed experimental protocols and quantitative data.
Chemical and Physical Properties
This compound is the racemic mixture of the L- and D-isomers of alpha-methyl-p-tyrosine. The L-isomer, known as metyrosine, is the biologically active component[4]. It is a white to off-white crystalline compound with a molecular weight of 195.22 g/mol [5][6]. Its solubility is a key consideration for experimental design; it is very slightly soluble in water, acetone, and methanol, but soluble in acidic and alkaline aqueous solutions[6].
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [5] |
| Molecular Weight | 195.21 g/mol | [5] |
| Appearance | White to off-white crystalline compound | [6] |
| Solubility | Very slightly soluble in water, acetone, and methanol; Soluble in acidic and alkaline aqueous solutions | [6] |
Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase
This compound functions as a competitive inhibitor of tyrosine hydroxylase[7]. Structurally, it is an analog of the natural substrate, L-tyrosine, with the key addition of a methyl group at the alpha-carbon position[4]. This structural mimicry allows this compound to bind to the active site of the TH enzyme, thereby preventing the binding of L-tyrosine and its subsequent hydroxylation to L-DOPA[4]. This direct competition at the enzyme's catalytic core is the foundation of its pharmacological effect.
The inhibition of this initial, rate-limiting step has a cascading effect, leading to a global reduction in the biosynthesis of all downstream catecholamines[1]. This is in contrast to other pharmacological agents that might target more specific steps in the catecholamine pathway, such as dopamine-β-hydroxylase or phenylethanolamine N-methyltransferase. The comprehensive suppression of catecholamine synthesis makes this compound a powerful tool for managing conditions of systemic catecholamine excess.
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
This compound is well absorbed from the gastrointestinal tract following oral administration[6].
| Parameter | Value | Source |
| Bioavailability | Well absorbed orally | [8] |
| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | |
| Plasma Half-life (t½) | 3-4 hours | [8] |
| Metabolism | Minimal biotransformation. Less than 1% is recovered as catechol metabolites. | [9] |
| Excretion | Primarily excreted unchanged in the urine (53-88%). | [6] |
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the dose-dependent reduction of catecholamine levels. In patients with pheochromocytoma, daily oral doses of 1 to 4 grams can reduce catecholamine biosynthesis by 35% to 80%[1][6]. The maximum biochemical effect is typically observed within two to three days of initiating therapy[6]. Upon discontinuation of the drug, urinary catecholamine levels generally return to pretreatment levels within three to four days[1].
A study in rats demonstrated a dose-related decrease in endogenous catecholamine levels up to a dose of 0.407 mmoles/kg, with maximal inhibition of brain catecholamine synthesis occurring within 30 minutes of administration[10]. This study also highlighted a differential effect on dopamine and norepinephrine, with a maximal synthesis inhibition of 95% for dopamine and 80% for norepinephrine at the highest dose[10].
Clinical and Research Applications
Clinical Application: Management of Pheochromocytoma
The primary clinical indication for this compound is in the management of patients with pheochromocytoma, a rare, catecholamine-secreting tumor of the adrenal medulla[11]. It is used for:
-
Preoperative preparation: To control blood pressure and other symptoms of catecholamine excess before surgical resection of the tumor[3].
-
Management of inoperable or malignant pheochromocytoma: For long-term symptomatic control in patients who are not candidates for surgery[3].
This compound is typically used as an adjunct to alpha-adrenergic blockade and should be initiated at least five to seven days before surgery to achieve optimal catecholamine depletion[6].
Research Application: A Tool for Investigating Catecholaminergic Systems
In a research context, this compound serves as a valuable tool for investigating the role of catecholamines in various physiological and pathological processes. By inducing a reversible and dose-dependent depletion of catecholamines, researchers can study:
-
The contribution of catecholaminergic neurotransmission to behavior, cognition, and mood.
-
The pathophysiology of disorders thought to involve dysregulation of catecholamine systems, such as Parkinson's disease, schizophrenia, and addiction.
-
The efficacy of novel therapeutic strategies aimed at modulating catecholamine levels.
Experimental Protocols
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol provides a framework for assessing the inhibitory potential of compounds like this compound on tyrosine hydroxylase activity in a cell-free system.
Materials:
-
Purified or recombinant tyrosine hydroxylase enzyme
-
L-Tyrosine (substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactor)
-
Ferrous ammonium sulfate (Fe²⁺ source)
-
Catalase
-
This compound or other test inhibitors
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2)
-
Perchloric acid (to stop the reaction)
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Prepare Reagents: Prepare stock solutions of L-tyrosine, BH₄, ferrous ammonium sulfate, catalase, and the test inhibitor in appropriate solvents. The final concentrations in the assay will need to be optimized, but typical ranges are:
-
L-Tyrosine: 10-100 µM
-
BH₄: 10-100 µM
-
Ferrous ammonium sulfate: 10-100 µM
-
Catalase: 1000-2000 units/mL
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, catalase, ferrous ammonium sulfate, and BH₄.
-
Add the desired concentration of this compound or the test inhibitor. Include a vehicle control (no inhibitor).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the tyrosine hydroxylase enzyme.
-
Incubate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a small volume of ice-cold perchloric acid (e.g., to a final concentration of 0.4 M).
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Quantification of L-DOPA:
-
Analyze the filtered supernatant by HPLC with electrochemical or fluorescence detection to quantify the amount of L-DOPA produced.
-
Create a standard curve with known concentrations of L-DOPA to determine the concentration in the experimental samples.
-
-
Data Analysis:
-
Calculate the rate of L-DOPA formation in the presence and absence of the inhibitor.
-
Determine the percent inhibition for each concentration of the inhibitor.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vivo Assessment of Catecholamine Depletion in a Rodent Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in reducing catecholamine levels in a rodent model.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.9% saline)
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
Perchloric acid
-
HPLC system with electrochemical detection
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Administer this compound via intraperitoneal (i.p.) injection or oral gavage at the desired doses (e.g., 50-250 mg/kg)[7]. Include a vehicle-treated control group.
-
-
Time Course and Tissue Collection:
-
At various time points after drug administration (e.g., 1, 4, 8, 24 hours), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by decapitation).
-
Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex) or other tissues (e.g., adrenal glands) on an ice-cold surface.
-
Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.
-
-
Tissue Processing:
-
Weigh the frozen tissues and homogenize in a known volume of ice-cold homogenization buffer containing an internal standard.
-
Precipitate proteins by adding perchloric acid.
-
Centrifuge the homogenates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Filter the supernatant.
-
-
Catecholamine Quantification:
-
Analyze the supernatant for dopamine, norepinephrine, and epinephrine content using HPLC with electrochemical detection.
-
Use a standard curve to quantify the absolute amount of each catecholamine.
-
-
Data Analysis:
-
Express catecholamine levels as ng/mg of tissue.
-
Compare the catecholamine levels in the this compound-treated groups to the vehicle-treated control group at each time point.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the drug-induced catecholamine depletion.
-
Toxicology and Safety Profile
The most common adverse effect of this compound is sedation, which is dose-dependent and tends to decrease with continued use[1]. Other potential side effects include extrapyramidal symptoms (e.g., drooling, tremor), anxiety, depression, and diarrhea[1]. Crystalluria (the formation of crystals in the urine) has been observed, and patients are advised to maintain adequate fluid intake to minimize this risk[1].
| Adverse Effect | Frequency | Notes |
| Sedation | Very Common (>20%) | Dose-dependent, usually wanes after the first week. |
| Extrapyramidal Symptoms | Common (1-10%) | Drooling, speech difficulty, tremor. |
| Diarrhea | Common (1-10%) | Can be severe in some cases. |
| Anxiety/Psychic Disturbances | Frequency not defined | May include depression, hallucinations, confusion. Dose-dependent. |
| Crystalluria | Frequency not defined | Can be minimized with adequate hydration. |
Acute Toxicity:
Conclusion
This compound is a powerful and specific inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis. Its ability to effectively and reversibly deplete systemic catecholamine levels has established it as a critical therapeutic agent in the management of pheochromocytoma. For researchers, this compound provides an invaluable pharmacological tool to probe the intricate roles of catecholaminergic systems in health and disease. A thorough understanding of its mechanism of action, pharmacokinetic and pharmacodynamic properties, and appropriate experimental methodologies, as outlined in this guide, is essential for its effective and safe use in both clinical and research settings.
References
-
Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine. Retrieved from [Link]
- Sjoerdsma, A., Engelman, K., Spector, S., & Udenfriend, S. (1965). Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. Pharmacologist, 7, 149.
-
Taylor & Francis Group. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Retrieved from [Link]
-
Patsnap. (2023, November 8). Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Synapse. Retrieved from [Link]
-
Carlsson, A., & Lindqvist, M. (1979). Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships. Journal of Pharmacy and Pharmacology, 31(12), 848–851. [Link]
-
Waguespack, S. G., Rich, T., Grubbs, E., Ying, A. K., Perrier, N. D., Ayala-Ramirez, M., Jimenez, C., & Habra, M. A. (2021). The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma. The Journal of Clinical Endocrinology and Metabolism, 106(5), 1399–1413. [Link]
-
Drugs.com. (2025, June 5). Metyrosine: Package Insert / Prescribing Information. Retrieved from [Link]
-
Medscape. (n.d.). Demser (metyrosine) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Methyl-p-tyrosine. Retrieved from [Link]
-
Chemsrc. (2024, January 6). Metyrosine. Retrieved from [Link]
-
National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 441350, Metyrosine. Retrieved from [Link]
-
Le, J., & Ma, J. D. (2017). Pharmacokinetics. In StatPearls. StatPearls Publishing. [Link]
-
Smith, D. A. (n.d.). An Introduction to Pharmacokinetics. [Link]
-
Naskova, J., & Wiedermann, D. (1993). In vivo demonstration of a paracrine, inhibitory action of Met-enkephalin on adrenomedullary catecholamine release in the rat. Endocrine Regulations, 27(3), 155–160. [Link]
-
Hayashi, Y., et al. (2009). 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration. The Journal of Toxicological Sciences, 34(5), 545-553. [Link]
-
American Society of Health-System Pharmacists. (n.d.). Concepts in Clinical Pharmacokinetics, 6th Edition - Sample Chapter 2. [Link]
-
ResearchGate. (n.d.). Quantification and clinical validation of the selective MET kinase inhibitor DO-2 and its metabolites DO-5 and M3 in human plasma. [Link]
-
M-CSA. (n.d.). Tyrosine 3-monooxygenase. Retrieved from [Link]
Sources
- 1. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Demser (metyrosine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 11. Metyrosine | CAS#:672-87-7 | Chemsrc [chemsrc.com]
Technical Guide: Racemetirosine-Mediated Inhibition of Catecholamine Biosynthesis
[1]
Executive Summary: The Molecular Brake[1]
Racemetirosine (generic for racemic
By competitively inhibiting Tyrosine Hydroxylase (TH) —the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine—this compound induces a systemic depletion of these neurotransmitters.[1] This guide provides a rigorous technical analysis of its mechanism, experimental protocols for validation, and the physiological consequences of this biosynthetic blockade.[1]
Molecular Mechanism & Stereochemistry[1]
The Chiral Distinction
This compound is a 1:1 mixture of the (S)- and (R)-isomers of
-
Metirosine (S-isomer): The active pharmacological agent.[1][2][3][4] It mimics the structural conformation of L-tyrosine, allowing it to bind with high affinity to the catalytic core of Tyrosine Hydroxylase.[1][4]
-
(R)-isomer: Generally considered biologically inert regarding TH inhibition, though its presence in the racemate impacts pharmacokinetics and dosing calculations [1].[1]
Mechanism of Action: Competitive Inhibition
Tyrosine Hydroxylase (EC 1.14.16.[1]2) requires three components for catalysis: the substrate (L-Tyrosine), molecular oxygen, and the cofactor tetrahydrobiopterin (BH4).[1]
This compound functions as a competitive inhibitor against L-Tyrosine.[1]
-
Binding: The
-methyl group provides steric hindrance, preventing the enzyme from hydroxylating the phenyl ring at the 3-position.[1] -
Stalling: The enzyme-inhibitor complex forms but cannot proceed to product generation.[1]
-
Depletion: Because TH is the rate-limiting step (
is lowest in the pathway), its inhibition causes a rapid crash in the pools of downstream catecholamines (L-DOPA, Dopamine, Norepinephrine, Epinephrine) [2].[1]
The Biosynthetic Blockade (Visualization)
The following diagram illustrates the catecholamine biosynthetic pathway and the precise point of this compound intervention.
Figure 1: Catecholamine biosynthetic pathway showing the rate-limiting blockade by this compound at Tyrosine Hydroxylase.[1]
Experimental Protocols: Validating Inhibition
To scientifically validate this compound's effect, researchers must employ robust assays.[1] The following protocols are designed for high reproducibility and data integrity.
In Vitro Tyrosine Hydroxylase Activity Assay (HPLC-ECD)
Objective: Quantify the reduction in L-DOPA production in the presence of this compound.
Principle: TH converts L-Tyrosine to L-DOPA.[1][4][5][6][7] We inhibit DOPA decarboxylase (using NSD-1015) to prevent L-DOPA conversion to dopamine, allowing L-DOPA to accumulate for measurement via HPLC with Electrochemical Detection (ECD).[1]
Reagents:
-
Substrate: L-Tyrosine (100 µM)
-
Cofactor: Tetrahydrobiopterin (BH4) (500 µM)[1]
-
Enzyme Source: PC12 cell lysate or Rat Striatal Homogenate[1]
-
Inhibitor: this compound (0.1 nM – 100 µM titration)[1]
-
Decarboxylase Inhibitor: NSD-1015 (100 µM)[1]
Workflow:
Figure 2: Step-by-step workflow for the In Vitro Tyrosine Hydroxylase Inhibition Assay.
Data Analysis: Plot the concentration of this compound (log scale) vs. % Enzyme Activity (relative to vehicle control) to determine the IC50 .
In Vivo Depletion Verification
Objective: Confirm systemic catecholamine depletion in a model organism (e.g., murine).
-
Baseline: Collect 24-hour urine samples.[1]
-
Dosing: Administer this compound (e.g., 200 mg/kg i.p.).
-
Post-Dose: Collect urine at 24h and 48h intervals.
-
Analysis: Measure Urinary Metanephrines (Normetanephrine/Metanephrine) using LC-MS/MS.
-
Note: Urinary catecholamines are preferred over plasma due to the pulsatile nature of plasma secretion.[1]
-
Quantitative Data Summary
The following table summarizes expected physiological shifts upon effective this compound administration [3][4].[1]
| Biomarker | Pre-Treatment Level (Ref) | Post-Treatment Effect | Mechanism |
| Plasma Tyrosine | ~60-80 µM | No Change / Slight Increase | Substrate accumulation (minor due to other metabolic paths).[1] |
| L-DOPA | Low (Trace) | >90% Reduction | Direct product of inhibited enzyme.[1] |
| Dopamine | Variable (CNS/Periphery) | Significant Decrease | Downstream depletion.[1] |
| Urinary VMA | Variable | Decrease | Reduced turnover of Norepinephrine.[1] |
| Blood Pressure | Hypertensive (in Pheo) | Normalization | Reduced sympathetic tone.[1] |
Clinical & Translational Insights
Pheochromocytoma Management
In clinical settings (marketed as Demser), this compound is used pre-operatively for Pheochromocytoma.[1]
-
Why? Alpha-blockers (phenoxybenzamine) block receptors but do not stop synthesis.[1] Massive catecholamine release during tumor manipulation can still overwhelm the blockade.[1]
-
The this compound Advantage: By emptying the "storage pools" of catecholamines inside the chromaffin granules, it prevents hypertensive crises during surgery [5].[1]
Research Applications: Addiction & Dyskinesia
Researchers utilize this compound to test the "Dopamine Hypothesis" in various pathologies.[1]
-
Addiction: Depletion of dopamine attenuates the reinforcing effects of psychostimulants (cocaine, amphetamines) [6].[1]
-
Dyskinesia: Used to investigate the role of supersensitive dopamine receptors in tardive dyskinesia.[1]
Critical Handling Note: Crystalluria
This compound has low water solubility.[1] In clinical or high-dose animal studies, it can precipitate in the urine, causing crystalluria.[1] Ensure adequate hydration (diuresis) during protocols to prevent renal damage [1].[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 3125, alpha-Methyl-p-tyrosine. Retrieved from [Link]
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965).[1] Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1][4][8][9] Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link][1]
-
Brogden, R. N., et al. (1981).[1] alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs. Retrieved from [Link]
-
Engelman, K., et al. (1968).[1] Biochemical and pharmacologic effects of alpha-methyltyrosine in man. Journal of Clinical Investigation. Retrieved from [Link]
-
Perry, R. R., et al. (1990).[1] Surgical management of pheochromocytoma with the use of metyrosine. Annals of Surgery. Retrieved from [Link]
-
Sofuoglu, M., et al. (2005).[1][10] Effects of catecholamine depletion by alpha-methyl-para-tyrosine on cocaine-induced craving and euphoria. Neuropsychopharmacology. Retrieved from [Link]
Sources
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 5. iris.univr.it [iris.univr.it]
- 6. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Catecholamine - Wikipedia [en.wikipedia.org]
- 10. Metyrosine: Package Insert / Prescribing Information [drugs.com]
Investigating the Downstream Effects of Racemetirosine: A Technical Guide for Researchers
Introduction: Beyond Competitive Inhibition
Racemetirosine, a racemic mixture of α-methyl-p-tyrosine, represents a fascinating case study in leveraging fundamental biochemical pathways for therapeutic intervention. While its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis, the downstream consequences of this single molecular event are multifaceted and context-dependent. This guide provides an in-depth exploration of these downstream effects, offering both mechanistic insights and practical, field-proven experimental protocols for their investigation. We will delve into two primary therapeutic contexts where this compound has been investigated: the management of catecholamine excess in pheochromocytoma and its novel application in oncology as part of a combination therapy. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's biological impact and the methodologies to effectively study it.
Part 1: The Core Mechanism and Its Immediate Biochemical Ramifications
This compound's therapeutic journey begins with its interaction with tyrosine hydroxylase. As a structural analog of tyrosine, it competitively binds to the active site of the enzyme, preventing the conversion of tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1] This is the foundational event from which all other downstream effects emanate. It is crucial to recognize that this compound is a racemic mixture; the inhibitory activity primarily resides in the S-isomer, known as Metyrosine.[2] The R-isomer is largely inactive. This stereospecificity is a critical consideration in both clinical application and experimental design. The immediate and most direct downstream effect of this inhibition is a significant reduction in the biosynthesis of all subsequent catecholamines: dopamine, norepinephrine, and epinephrine.[1]
Caption: Proposed Anti-Cancer Mechanism of this compound (SM-88).
Selective Uptake and Disruption of Protein Synthesis
A key aspect of this compound's anti-cancer activity is its selective uptake by tumor cells. Many cancer cells upregulate the L-type amino acid transporter 1 (LAT1) to meet their increased metabolic demands for amino acids. [3]this compound is transported into cancer cells via LAT1. [3]Once inside, it acts as a dysfunctional tyrosine analog, disrupting protein synthesis. [3]A critical target is the MUC1 oncoprotein, which is overexpressed in many cancers and plays a role in protecting cancer cells from oxidative stress and immune recognition. [3]By inhibiting MUC1 synthesis, this compound compromises these protective mechanisms. [3]
Induction of Oxidative Stress and Apoptosis
The disruption of MUC1 and other cellular proteins leads to a critical downstream event: a significant increase in intracellular reactive oxygen species (ROS). [3][4]MUC1 normally helps cancer cells manage the high levels of ROS generated by their altered metabolism. [3]Its depletion, therefore, leads to overwhelming oxidative stress, which in turn triggers apoptotic cell death pathways. [3]This increase in ROS and subsequent apoptosis is a central tenet of this compound's anti-neoplastic effect.
Immunomodulatory Effects on the Tumor Microenvironment
Emerging evidence suggests that this compound may also exert immunomodulatory effects within the tumor microenvironment. [5]The loss of the protective MUC1 protein can make cancer cells more visible and vulnerable to the immune system. [3]Preclinical studies have explored the potential for SM-88 to alter the composition of immune cells within the tumor, such as the ratio of pro-inflammatory (M1) to anti-inflammatory (M2) macrophages and the presence of regulatory T cells (Tregs). [5]This suggests a dual mechanism of direct cytotoxicity and immune-mediated anti-tumor activity.
Experimental Protocol: Assessing Apoptosis via Caspase-3/7 Activity
To validate the pro-apoptotic effects of this compound, a quantitative assay for key executioner caspases is essential. The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method suitable for high-throughput screening.
Objective: To measure the activity of caspase-3 and -7 in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PANC-1).
-
White-walled, clear-bottom 96-well plates suitable for luminescence assays.
-
This compound (SM-88) and any combination agents (e.g., MPS).
-
Caspase-Glo® 3/7 Assay kit (Promega). [6]* Luminometer.
Procedure:
-
Cell Seeding:
-
Seed cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a dose range of this compound (alone or in combination) for a specified time period (e.g., 24, 48, 72 hours). Include vehicle-treated and positive control (e.g., staurosporine) wells.
-
-
Assay Protocol (Add-Mix-Measure):
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. [6] * Add 100 µL of the reagent to each well containing 100 µL of cell culture medium.
-
Mix the contents on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence of the blank wells (media only) from all other readings.
-
Express the data as fold-change in caspase activity relative to the vehicle-treated control cells.
-
Experimental Protocol: Measuring Intracellular ROS Production
This protocol provides a method to quantify the increase in oxidative stress, a key downstream effect of this compound in cancer cells. 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
Objective: To measure intracellular ROS levels in cancer cells following this compound treatment.
Materials:
-
Cancer cell line of interest.
-
Black, clear-bottom 96-well plates.
-
This compound (SM-88).
-
DCFDA or similar ROS-sensitive probe.
-
Positive control (e.g., H₂O₂).
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in the 96-well plates and allow them to adhere.
-
Treat the cells with this compound for the desired time.
-
-
Probe Loading:
-
Remove the treatment media and wash the cells gently with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with DCFDA solution (e.g., 10 µM in PBS) for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
Remove the DCFDA solution and wash the cells again with PBS.
-
Add PBS or a clear imaging buffer to the wells.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation, ~535 nm emission for dichlorofluorescein).
-
-
Data Analysis:
-
Normalize the fluorescence intensity of treated cells to that of vehicle-treated controls.
-
Express the results as a fold-change in ROS production.
-
Conclusion: A Tale of Two Pathways
This compound serves as a powerful example of how a single molecular intervention can yield profoundly different downstream effects depending on the biological context. In the setting of pheochromocytoma, its inhibition of tyrosine hydroxylase leads to a desired systemic depletion of catecholamines, resulting in hemodynamic stabilization and correction of metabolic and endocrine imbalances. In oncology, this same molecule, when selectively delivered to cancer cells, triggers a cascade of events including protein synthesis disruption, oxidative stress, and apoptosis, potentially augmented by immunomodulatory effects. A thorough understanding of these divergent downstream pathways is essential for the continued development and optimization of this compound-based therapies. The experimental frameworks provided in this guide offer a robust starting point for researchers seeking to further unravel the complex and compelling biology of this unique therapeutic agent.
References
-
Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]
-
Ventura, C., & Fleet, J. C. (2022). Clinical development of metabolic inhibitors for oncology. The Journal of clinical investigation, 132(1), e149170. [Link]
-
Kim, H. J., Lee, J. M., Lee, J. H., Kim, M. K., Choi, B. J., Kim, Y. J., & Kim, J. H. (2022). Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma in the perioperative period. Endocrine oncology, 1(3), 133–141. [Link]
-
Luchini, C., Paolino, G., & Scarpa, A. (2018). A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer. Investigational new drugs, 36(5), 847–855. [Link]
-
Wikipedia contributors. (2023, December 29). α-Methyl-p-tyrosine. In Wikipedia, The Free Encyclopedia. [Link]
-
O'Malley, B. W., & Bardin, C. W. (1979). Prolactin-regulated tyrosine hydroxylase activity and messenger ribonucleic acid expression in mediobasal hypothalamic cultures: the differential role of specific protein kinases. Endocrinology, 146(1), 113-121. [Link]
-
Smyth, M. J., Ngiow, S. F., & Teng, M. W. (2014). Immunomodulation of the Tumor Microenvironment: Turn Foe Into Friend. Frontiers in immunology, 5, 621. [Link]
-
National Cancer Institute. (n.d.). NCI Drug Dictionary: racemetyrosine. [Link]
-
Jankovic, J. (2009). Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia. Movement disorders : official journal of the Movement Disorder Society, 24(12), 1845–1846. [Link]
-
Funder, J. W. (2023, May 1). Physiology, Thyroid Stimulating Hormone. In StatPearls. StatPearls Publishing. [Link]
-
American Association for Cancer Research. (2020). Abstract 5998: In vitro and in vivo anticancer effects of D/L-alpha-metyrosine (SM-88), a novel metabolism-based therapy. Cancer Research, 80(16_Supplement), 5998. [Link]
Sources
- 1. onclive.com [onclive.com]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
Racemetirosine's impact on neurochemical pathways
Executive Summary
Racemetirosine (INN), chemically known as (±)-
This guide dissects both pathways, providing researchers with validated protocols for catecholamine depletion and mechanistic insights into its emerging antineoplastic utility.[1]
Neurochemical Mechanism: Tyrosine Hydroxylase Inhibition
The primary neurochemical impact of this compound is the blockade of catecholamine biosynthesis at the rate-limiting step.[1]
Molecular Kinetics
-
Action: Competitive antagonism at the tyrosine binding site.[1][3]
-
Stereospecificity: The (S)-isomer (Metirosine) is the active inhibitor of TH.[1] The racemate is approximately 50% as potent as the pure S-isomer by weight but is often used in preclinical research due to cost-effectiveness.[1]
-
Ki Value: Approximately
(varies by substrate concentration).[1]
The Depletion Cascade
Inhibition of TH prevents the hydroxylation of L-Tyrosine to L-DOPA.[1] Because L-DOPA decarboxylation to Dopamine is rapid, the blockade of the initial step leads to a precipitous drop in all downstream catecholamines.[1]
Impact Hierarchy:
-
Dopamine (DA): Rapidly depleted in the striatum and substantia nigra.[1]
-
Norepinephrine (NE): Depleted in sympathetic nerve terminals and locus coeruleus.[1]
-
Epinephrine (Epi): Reduced in the adrenal medulla.[1]
Visualization: The Catecholamine Blockade
Figure 1: Pharmacodynamic blockade of catecholamine synthesis.[1][2][4] this compound competes with L-Tyrosine at the TH active site, halting the cascade before L-DOPA formation.[1]
Emerging Oncological Mechanism: Metabolic Disruption (SM-88)
Beyond TH inhibition, this compound (specifically the racemic mixture) acts as a dysfunctional amino acid in cancer cells.[1] This mechanism is distinct and relies on the altered metabolism of oncogenic cells.[1]
The Warburg Effect & LAT1 Uptake
Cancer cells upregulate L-type Amino Acid Transporter 1 (LAT1/CD98) to fuel rapid protein synthesis.[1] this compound mimics tyrosine and is aggressively transported into the cell.[1]
MUC1 Disruption and ROS Generation
Once intracellular, this compound is incorporated into proteins in place of tyrosine.[1][3]
-
Target: Mucin-1 (MUC1), a transmembrane protein that protects cancer cells from oxidative stress.[1][3]
-
Effect: Incorporation of this compound generates a dysfunctional MUC1.[1]
-
Outcome: Loss of oxidative defense
Accumulation of Reactive Oxygen Species (ROS)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> Apoptosis.[1]
Experimental Protocols
Protocol A: In Vivo Catecholamine Depletion (Rodent Model)
Objective: To deplete striatal dopamine for behavioral studies (e.g., assessing L-DOPA response).[1]
Reagents:
-
This compound methyl ester hydrochloride (soluble form).[1]
-
Vehicle: 0.9% Saline (adjust pH to 5.5–6.0 if necessary).[1]
Workflow:
-
Baseline Measurement: Acclimatize animals (C57BL/6 mice or Sprague-Dawley rats).
-
Preparation: Dissolve this compound to a concentration allowing an injection volume of 10 mL/kg.
-
Administration (The "Self-Validating" Dosing Regimen):
-
Validation: Sacrifice a subset of animals at T+6h. Homogenize striatal tissue in 0.1M perchloric acid and analyze via HPLC-ECD.
-
Success Criteria: Dopamine levels <20% of control.[1]
-
Protocol B: Clinical Management (Pheochromocytoma)
Objective: Pre-operative stabilization to prevent hypertensive crisis.[1][5]
| Parameter | Standard Protocol |
| Initial Dose | 250 mg orally, 4 times daily.[1] |
| Titration | Increase by 250–500 mg daily based on blood pressure response.[1] |
| Max Dose | 4.0 g/day .[1] |
| Monitoring | Urinary catecholamines (metanephrines) should decrease by >50%.[1] |
| Warning | Maintain high fluid intake to prevent crystalluria (this compound precipitates in urine).[1] |
Visualization: Experimental Workflow
Figure 2: Dual-injection protocol for sustained catecholamine depletion in rodent models.
Safety & Toxicology
-
Crystalluria: this compound has low water solubility.[1] In clinical settings, crystalluria is a primary risk.[1] Mitigation: Ensure urine volume >2000 mL/day.[1]
-
Sedation: Direct consequence of NE/DA depletion.[1] In animal models, this confounds locomotor, requiring control groups treated with vehicle.[1]
-
Extrapyramidal Symptoms: Parkinsonian-like tremors due to striatal DA depletion.[1] Reversible upon drug discontinuation.[1]
References
-
Engelman, K., et al. (1968).[1] "Biochemical and pharmacologic effects of alpha-methyltyrosine in man." Journal of Clinical Investigation. [1]
-
Spector, S., et al. (1965).[1] "Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase."[1][5] Journal of Pharmacology and Experimental Therapeutics.
-
Tyme Technologies. (2019).[1] "SM-88 (Racemetyrosine) Mechanism of Action in Cancer." Investigational New Drug Application. [1]
-
Widerlöv, E. (1979).[1] "Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (AMPT) in the rat." Journal of Pharmacy and Pharmacology.
-
Steinsapir, J., et al. (2021).[1] "The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma." Journal of the Endocrine Society.[1]
Sources
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Depletion of catecholamines with alpha-methyl-p-tyrosine suppresses splenic NK cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. emedicine.medscape.com [emedicine.medscape.com]
A Technical Guide to Investigating Racemetirosine for Autism Spectrum Disorder Research
For: Researchers, scientists, and drug development professionals.
Abstract
Autism Spectrum Disorder (ASD) presents a complex neurodevelopmental landscape with a pressing need for novel therapeutic strategies. A compelling body of evidence points towards the dysregulation of catecholaminergic systems—specifically dopamine and norepinephrine—as a significant contributor to the pathophysiology of ASD. This guide provides a comprehensive technical framework for investigating racemetirosine (α-Methyl-DL-tyrosine), a potent inhibitor of tyrosine hydroxylase, as a tool to modulate catecholamine synthesis and explore its potential impact on ASD-related phenotypes. We will delve into the core mechanism of this compound, provide detailed preclinical research protocols, and outline the scientific rationale that underpins this avenue of investigation. This document is intended to serve as a practical and scientifically rigorous resource for researchers aiming to explore the catecholamine hypothesis of ASD.
Introduction: The Catecholamine Hypothesis of Autism
The core behavioral characteristics of Autism Spectrum Disorder (ASD), including impairments in social interaction, communication deficits, and the presence of restricted, repetitive behaviors, are thought to arise from atypical neural circuitry.[1] Numerous studies suggest a link between ASD and the dopaminergic and noradrenergic systems.[2][3] Alterations in the mesocorticolimbic dopaminergic pathway have been hypothesized to contribute to social deficits, while dysfunction in the nigrostriatal circuit may underlie stereotyped behaviors.[1] Furthermore, abnormalities in norepinephrine levels have also been reported in individuals with ASD.[4]
This "catecholamine hypothesis" provides a strong rationale for exploring pharmacological agents that can precisely modulate these neurotransmitter systems. This compound, by inhibiting the rate-limiting enzyme in catecholamine biosynthesis, offers a powerful tool to systematically investigate the consequences of reduced dopamine and norepinephrine levels on ASD-like behaviors in preclinical models.
Mechanism of Action: this compound as a Tyrosine Hydroxylase Inhibitor
This compound, also known by its research designation α-Methyl-p-tyrosine (AMPT), is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH).[5][6] TH is the critical, rate-limiting enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[7] This hydroxylation is the first step in the biosynthesis of all catecholamines: dopamine, norepinephrine, and epinephrine. By competing with the natural substrate, tyrosine, this compound effectively reduces the overall rate of catecholamine synthesis, leading to a depletion of these neurotransmitters in the central and peripheral nervous systems. This targeted inhibition allows researchers to probe the functional role of catecholaminergic signaling in various physiological and pathological processes.
Signaling Pathway Diagram
Caption: Catecholamine synthesis pathway and the inhibitory action of this compound.
Preclinical Research Workflow
A systematic preclinical investigation of this compound in the context of ASD should follow a logical progression from in vitro characterization to in vivo behavioral and neurochemical analyses. The following workflow provides a robust framework for such a study.
Experimental Workflow Diagram
Caption: A structured workflow for preclinical evaluation of this compound in ASD models.
Quantitative Data Summary
| Parameter | Species | Value/Effect | Source(s) |
| Mechanism of Action | - | Competitive inhibitor of tyrosine hydroxylase | [5] |
| In Vivo Effect | Human | 35-80% reduction in catecholamine biosynthesis at 1-4 g/day | |
| In Vivo Effect | Rat | 100 mg/kg (i.p.) causes a rapid and sustained suppression of self-stimulation behavior | |
| In Vivo Effect | Rat | Local infusion (100 µM) reduces dopamine output by 70% in the nucleus accumbens | |
| Plasma Half-life | Human | 3.4 - 3.7 hours | |
| Oral Bioavailability | Human | Well-absorbed after oral ingestion |
Detailed Experimental Protocols
The following protocols are designed to provide a starting point for researchers. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model Selection and Drug Administration
Causality: The choice of animal model is critical for the translational relevance of the study. Genetic models like Shank3 or Cntnap2 knockouts offer high construct validity, while inbred strains like BTBR T+tf/J are well-characterized for their robust autism-like behavioral phenotype.
-
Model Selection: Choose a relevant mouse model of ASD (e.g., BTBR T+tf/J, Shank3 KO, or Cntnap2 KO mice) and an appropriate wild-type control strain (e.g., C57BL/6J).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Preparation: Prepare this compound (α-Methyl-p-tyrosine) for intraperitoneal (i.p.) injection by dissolving it in a sterile saline solution. The pH may need to be adjusted to ensure solubility and minimize irritation.
-
Dose-Response Study: Conduct a preliminary dose-response study to determine the optimal dose that induces a significant reduction in brain catecholamine levels without causing excessive sedation or other adverse effects that could confound behavioral testing. Based on literature, doses ranging from 50-250 mg/kg can be explored.
-
Administration Schedule: Administer the selected dose of this compound or vehicle (saline) via i.p. injection at a consistent time each day for a predetermined period (e.g., 7-14 days) before and during behavioral testing.
Behavioral Assay Battery for ASD-like Phenotypes
Causality: A battery of tests is essential to comprehensively assess the core domains of ASD-like behavior. Using multiple assays for each domain, such as social interaction and repetitive behaviors, increases the robustness and reliability of the findings.
-
Three-Chambered Social Approach Test:
-
Habituate the subject mouse to the three-chambered apparatus.
-
Introduce a novel "stranger" mouse in one side chamber (in a wire cage) and a novel object in the other.
-
Record the time the subject mouse spends in each chamber and the time spent sniffing the stranger mouse versus the novel object.
-
A preference for the stranger mouse over the object is indicative of normal social approach behavior.
-
-
Repetitive Self-Grooming:
-
Place the mouse in a clean, empty cage.
-
After a 10-minute habituation period, videotape the mouse for 10 minutes.
-
An observer, blind to the experimental conditions, should score the cumulative time spent in self-grooming behavior. An increase in grooming duration is considered a repetitive behavior.
-
-
Marble Burying Test:
-
Fill a standard mouse cage with 5 cm of clean bedding.
-
Evenly space 20 glass marbles on the surface of the bedding.
-
Place a single mouse in the cage for 30 minutes.
-
After the session, count the number of marbles that are at least two-thirds buried in the bedding. An increase in the number of buried marbles is interpreted as a form of repetitive, compulsive-like behavior.[6]
-
Neurochemical Analysis: HPLC-ECD for Catecholamines
Causality: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and reliable method for quantifying monoamine neurotransmitters and their metabolites in brain tissue. This allows for the direct correlation of behavioral changes with the underlying neurochemical state.
-
Brain Tissue Collection and Preparation:
-
Immediately following the final behavioral test, euthanize the mice via an approved method (e.g., cervical dislocation followed by decapitation).
-
Rapidly dissect the brain on an ice-cold surface. Isolate specific brain regions of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Flash-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
On the day of analysis, weigh the frozen tissue and homogenize it in an ice-cold solution, such as 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine - DHBA).[2]
-
-
Sample Processing:
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C to pellet proteins.
-
Collect the supernatant, which contains the neurotransmitters.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC-ECD Analysis:
-
Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC-ECD system.
-
Use a C18 reverse-phase column for separation.
-
The mobile phase should be an aqueous buffer (e.g., sodium phosphate buffer) containing an ion-pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol, adjusted to an acidic pH.[2]
-
Set the electrochemical detector to an appropriate oxidative potential (e.g., +600 to +800 mV) to detect dopamine and norepinephrine.[2]
-
Quantify the concentration of each catecholamine by comparing the peak area to that of a standard curve generated from known concentrations of the analytes.
-
Conclusion and Future Directions
This guide outlines a comprehensive and technically sound approach to investigating the potential of this compound in the context of ASD research. By systematically depleting catecholamines, researchers can gain invaluable insights into the role of dopaminergic and noradrenergic signaling in the core behavioral phenotypes of autism. The self-validating nature of this research plan—linking a specific pharmacological intervention to quantifiable neurochemical changes and subsequent behavioral outcomes—ensures a high degree of scientific integrity.
Future research should aim to explore the effects of this compound in a wider range of genetic and environmental models of ASD. Furthermore, investigating the differential effects of restoring dopamine or norepinephrine signaling in this compound-treated animals could help to dissect the specific contributions of each neurotransmitter system to ASD-related behaviors. Ultimately, a deeper understanding of the catecholaminergic underpinnings of autism may pave the way for the development of novel and more targeted therapeutic interventions.
References
-
Crawley, J. N. (2012). Behavioural phenotyping assays for mouse models of autism. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 36(1), 1-10. [Link]
-
Deng, Y., et al. (2018). A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites. Journal of Visualized Experiments, (133), 57023. [Link]
-
Kim, D., et al. (2018). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, with Anti-Melanogenesis Properties in α-MSH and IBMX-Induced B16F10 Melanoma Cells. Molecules, 23(10), 2697. [Link]
-
Moretti, P., & Zoghbi, H. Y. (2006). Monogenic Mouse Models of Autism Spectrum Disorders: Common Mechanisms and Missing Links. Neuroscience, 138(1), 1-13. [Link]
-
Andén, N. E., Magnusson, T., & Stock, G. (1974). Dose-dependent pharmacokinetics of alpha-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates after two doses of alpha-MT. Naunyn-Schmiedeberg's Archives of Pharmacology, 283(2), 119-128. [Link]
-
Cyagen. (2025). ASD Mouse Models: TBX1, SHANK3, CNTNAP2 Knockouts Explained. [Link]
-
ResearchGate. (2015). How to best detect catecholamines HPLC? [Link]
-
Al-Amin, M. M., et al. (2021). Animal Models of Autistic-like Behavior in Rodents: A Scoping Review and Call for a Comprehensive Scoring System. International Journal of Molecular Sciences, 22(16), 8879. [Link]
-
nPOD. (2021). STANDARD OPERATING PROCEDURE. [Link]
-
Gomeni, R., & Gomeni, C. (1987). [Clinical pharmacokinetics of almitrine dimesylate]. Presse Medicale (Paris, France : 1983), 16(29), 1419-1423. [Link]
-
Wikipedia. (n.d.). α-Methyl-p-tyrosine. [Link]
-
Westerink, B. H., de Vries, J. B., & Duran, R. (1990). Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats. Journal of Neurochemistry, 54(2), 381-387. [Link]
-
MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. [Link]
-
Schedel, I., et al. (1981). Inhibition of striatal tyrosine hydroxylase by low concentrations of apomorphine. Naunyn-Schmiedeberg's Archives of Pharmacology, 317(4), 315-318. [Link]
-
Dickerson, A. S., et al. (2014). Using mouse models of autism spectrum disorders to study the neurotoxicology of gene-environment interactions. Neurotoxicology and Teratology, 46, 51-64. [Link]
-
Crawley, J. N. (2014). Optimizing behavioral assays for mouse models of autism. The Transmitter. [Link]
-
Leica Biosystems. (n.d.). Tissue Processing Overview: Steps & Techniques for Histopathology. [Link]
-
Taylor & Francis. (n.d.). Drug half life – Knowledge and References. [Link]
-
MDPI. (2020). Neuromelanin in Parkinson's Disease: Tyrosine Hydroxylase and Tyrosinase. [Link]
-
Crawley, J. N. (2007). Mouse behavioral assays relevant to the symptoms of autism. Brain Pathology, 17(4), 448-459. [Link]
-
Taylor & Francis. (n.d.). Alpha methyl p tyrosine – Knowledge and References. [Link]
-
ResearchGate. (2022). (PDF) Improvement of conditions for the determination of neurotransmitters in rat brain tissue by HPLC with fluorimetric detection. [Link]
-
ResearchGate. (2025). (PDF) Behavioural phenotyping assays for mouse models of autism. [Link]
-
Waisman Center. (2016). Novel mouse model sheds new light on autism spectrum disorder. [Link]
-
PubMed. (2023). Natural tyrosinase enzyme inhibitors: A path from melanin to melanoma and its reported pharmacological activities. [Link]
-
Newman, R. A., et al. (2004). Murine pharmacokinetics and metabolism of oleandrin, a cytotoxic component of Nerium oleander. Cancer Chemotherapy and Pharmacology, 53(5), 387-394. [Link]
-
Amuza Inc. (2020). Benefits of using HPLC-ECD for Neurotransmitter Detection. [Link]
-
Wójciak-Kosior, M., et al. (2018). Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples. Molecules, 23(6), 1263. [Link]
-
Herberg, L. J., & Franklin, K. B. (1976). Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats. Pharmacology, Biochemistry and Behavior, 4(3), 269-272. [Link]
-
Charles River Laboratories. (n.d.). Autism Spectrum Disorder Mouse Model. [Link]
-
PubMed Central. (2021). The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain. [Link]
-
Grune, T., & Siems, W. (2003). Clinical pharmacokinetics of antioxidants and their impact on systemic oxidative stress. Current Drug Metabolism, 4(5), 437-446. [Link]
-
Chang, T. S. (2009). An Updated Review of Tyrosinase Inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. [Link]
-
Patsnap Synapse. (2023). Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. [Link]
-
ResearchGate. (2021). Tyrosine hydroxylase inhibition by MIT mitigated learning and memory... [Link]
-
Naoi, M., et al. (1988). Inhibition of the tyrosine hydroxylase system by MPTP, 1-methyl-4-phenylpyridinium ion (MPP+) and the structurally related compounds in vitro and in vivo. Neurochemistry International, 13(3), 315-321. [Link]
-
Musacchio, J. M., et al. (1973). Potential inhibitors of tyrosine hydroxylase and dopamine-beta-hydroxylase. Journal of Medicinal Chemistry, 16(7), 772-775. [Link]
-
The Journal of Neuropsychiatry and Clinical Neurosciences. (1997). Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia. [Link]
Sources
- 1. Potential inhibitors of tyrosine hydroxylase and dopamine-beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. α-Methyl-p-tyrosine - MedChem Express [bioscience.co.uk]
- 6. Inhibition of the tyrosine hydroxylase system by MPTP, 1-methyl-4-phenylpyridinium ion (MPP+) and the structurally related compounds in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pharmacodynamics of Racemetirosine: A Technical Guide to Tyrosine Hydroxylase Inhibition
Executive Summary
Racemetirosine (Metyrosine;
This guide details the pharmacodynamic profile of this compound, focusing on its competitive inhibition of Tyrosine Hydroxylase (TH), the kinetic parameters defining this interaction, and the experimental protocols required to validate its efficacy in a research setting.
Molecular Mechanism of Action
The Target: Tyrosine Hydroxylase (TH)
Tyrosine Hydroxylase (EC 1.14.16.[1]2) is the rate-limiting enzyme in the biosynthesis of catecholamines.[2][3] It catalyzes the conversion of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) using molecular oxygen and the cofactor tetrahydrobiopterin (BH4).
Mechanism of Inhibition
This compound acts as a competitive inhibitor of TH.[4] Structurally, it is an analogue of tyrosine where the
Kinetic Consequence:
-
Effect: In the presence of this compound, the apparent Michaelis constant (
) of TH for tyrosine increases. This indicates a reduced affinity of the enzyme for its substrate. -
Effect: The maximum velocity (
) of the reaction remains unchanged, provided the concentration of tyrosine is increased sufficiently to outcompete the inhibitor.
Pathway Interruption Visualization
The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of this compound.
Figure 1: Catecholamine biosynthetic pathway showing the competitive inhibition of Tyrosine Hydroxylase by this compound.
Pharmacodynamic Profile & Kinetic Data[4]
The efficacy of this compound is dose-dependent and correlates with the degree of TH inhibition.
Quantitative Inhibition Data
| Parameter | Value / Observation | Clinical Consequence |
| Inhibition Type | Competitive | Reversible by high substrate (Tyrosine) concentration. |
| Biochemical Effect | 35% – 80% reduction in catecholamine synthesis | Significant drop in urinary VMA and Metanephrines. |
| Onset of Action | 2 – 3 Days | Lag time due to depletion of stored catecholamine vesicles. |
| Duration | 3 – 4 Days (post-withdrawal) | Enzyme activity restores as drug clears and new enzyme is synthesized. |
| Active Isomer | L-isomer | The D-isomer is pharmacologically inert against mammalian TH. |
Crystalluria: A Physicochemical Limitation
A critical safety parameter in this compound pharmacodynamics is its solubility profile. The drug has low solubility in acidic media, leading to precipitation in the renal tubules (crystalluria).
Figure 2: Physicochemical mechanism of this compound-induced crystalluria.
Experimental Methodology: Tyrosine Hydroxylase Inhibition Assay
For researchers validating this compound activity or screening novel analogues, the following High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) protocol is the gold standard for measuring TH activity in vitro.
Principle
The assay measures the conversion of L-Tyrosine to L-DOPA.[1][3] Since L-DOPA is rapidly decarboxylated to dopamine in crude tissue homogenates, an inhibitor of DOPA decarboxylase (NSD-1015) is added to accumulate L-DOPA, which is then quantified via HPLC-ECD.
Reagents & Equipment
-
Enzyme Source: PC12 cell lysate or Rat Striatal Homogenate.
-
Substrate: L-Tyrosine (100
M). -
Cofactor: (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (Note: Synthetic analogues like 6-MPH4 have different
values and should be avoided for physiological relevance). -
Decarboxylase Inhibitor: NSD-1015 (3-hydroxybenzylhydrazine dihydrochloride).
-
Test Compound: this compound (dissolved in dilute HCl, neutralized to pH 7.0).
-
Detection: HPLC with Coulometric or Amperometric detector.
Step-by-Step Protocol
-
Preparation of Reaction Mix (Total Vol: 100
L):-
Buffer: 50 mM Sodium Acetate (pH 6.0).
-
Cofactor: 1 mM BH4.
-
Enzyme Protector: Catalase (to prevent non-enzymatic oxidation).
-
Inhibitor: this compound (0.1 – 100
M titration). -
Decarboxylase Inhibitor: 100
M NSD-1015.
-
-
Pre-Incubation:
-
Incubate enzyme source with this compound for 5 minutes at 37°C to establish binding equilibrium.
-
-
Initiation:
-
Add L-Tyrosine (100
M final concentration) to start the reaction.
-
-
Incubation:
-
Incubate at 37°C for 15–20 minutes. (Ensure linearity of the reaction time course).
-
-
Termination:
-
Stop reaction by adding 100
L of 0.1 M Perchloric Acid (HClO ) containing EDTA. This precipitates proteins and stabilizes catechols.
-
-
Quantification:
-
Centrifuge (14,000 x g, 10 min, 4°C).
-
Inject supernatant onto HPLC-ECD system.
-
Measure L-DOPA peak height/area against a standard curve.
-
Data Analysis (Self-Validation)
-
Control: A "No Inhibitor" control must show linear L-DOPA production.
-
Blank: A "Boiled Enzyme" or "Time Zero" blank must show no L-DOPA peak.
-
Calculation: Plot
vs (Lineweaver-Burk). This compound treatment should increase the slope (apparent ) without altering the y-intercept ( ).
Clinical & Translational Context
Pheochromocytoma Management
This compound is indicated for:
-
Preoperative Preparation: To deplete catecholamine stores before tumor resection, minimizing the risk of hypertensive crisis during anesthesia induction or tumor manipulation.
-
Chronic Management: For malignant pheochromocytoma where surgery is contraindicated.
Resistance & Limitations
Clinical resistance can occur due to:
-
Enzyme Induction: Chronic inhibition may lead to upregulation of TH protein expression via feedback mechanisms.
-
Incomplete Blockade: Because the inhibition is competitive, massive surges in intracellular tyrosine (though rare) or insufficient drug concentration can overcome the blockade.
References
-
Sjoerdsma, A., et al. (1965). Clinical studies on alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[4][5][6][7][8] The Lancet. Link
-
Engelman, K., et al. (1968). Metabolism of alpha-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis. Journal of Clinical Investigation. Link
-
Brogden, R.N., et al. (1981).[9] alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs.[2][3][4][6][9][10] Link
-
Nagatsu, T., et al. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis.[3] Journal of Biological Chemistry. Link
-
FDA Label. (2023). Demser (Metyrosine) Capsules Prescribing Information.Link
Sources
- 1. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 4. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labpedia.net [labpedia.net]
Racemetirosine and the Blood-Brain Barrier: Transport Kinetics, Stereoselectivity, and CNS Depletion Dynamics
Executive Summary
This technical guide delineates the interaction between Racemetirosine ((
This guide moves beyond basic pharmacodynamics to explore the LAT1-mediated antiport mechanism , the kinetic implications of stereochemistry (L- vs. D-isomers), and validated protocols for quantifying BBB penetration.
Part 1: Physicochemical Properties & Transport Mechanism
The LAT1/4F2hc Heterodimer Complex
This compound does not cross the BBB via passive diffusion due to its zwitterionic nature at physiological pH. Instead, it acts as a molecular mimic of endogenous tyrosine, hijacking the Large Neutral Amino Acid Transporter 1 (LAT1; SLC7A5) .
-
Structure: LAT1 functions only as a heterodimer covalently linked via a disulfide bridge to the heavy chain 4F2hc (CD98hc; SLC3A2) . 4F2hc chaperones the complex to the plasma membrane, while LAT1 forms the permeation pore.
-
Mechanism (Obligate Exchange): LAT1 is a sodium-independent antiporter .[1] For one molecule of this compound to enter the brain endothelial cell, one molecule of an intracellular substrate (e.g., L-Leucine) must be effluxed. This 1:1 stoichiometry is critical for modeling transport kinetics.
Stereoselectivity and "this compound"
The term "this compound" implies a 50:50 mixture of L- and D-isomers. This distinction is vital for experimental design:
-
L-
-methyltyrosine: The active substrate. It exhibits high affinity for LAT1 ( ) and actively inhibits Tyrosine Hydroxylase (TH). -
D-
-methyltyrosine: Possesses negligible affinity for LAT1 and TH. In racemic mixtures, the D-isomer effectively dilutes the active payload and may act as a weak competitive impurity, potentially altering the apparent without contributing to therapeutic efficacy.
Visualization of the Transport Pathway
The following diagram illustrates the obligate antiport mechanism at the Brain Microvascular Endothelial Cell (BMEC).
Figure 1: Obligate exchange mechanism of LAT1. L-Metyrosine entry is coupled to the efflux of intracellular amino acids (e.g., Leucine).
Part 2: Pharmacokinetics & BBB Permeability Dynamics
The penetration of this compound into the CNS is not instantaneous. It follows saturation kinetics described by the Michaelis-Menten equation, modified for competitive inhibition by endogenous amino acids (Tyrosine, Phenylalanine, Tryptophan).
Kinetic Parameters Comparison
The following table summarizes the competitive landscape at the BBB. Note that Metyrosine must compete with high-affinity endogenous substrates.
| Substrate | Transporter | Affinity ( | Transport Efficiency | Clinical Relevance |
| L-Tyrosine | LAT1 (SLC7A5) | High | Endogenous precursor to Dopamine. | |
| L-Phenylalanine | LAT1 (SLC7A5) | Very High | Major competitor for Metyrosine entry. | |
| L-Metyrosine | LAT1 (SLC7A5) | Moderate | Therapeutic agent. Requires high plasma concentration to outcompete Tyrosine. | |
| D-Metyrosine | Non-specific | Negligible | Passive bystander in racemic mixtures. |
*Note:
CSF/Plasma Equilibrium
-
Lag Phase: Unlike lipophilic drugs, Metyrosine levels in the CSF rise slowly, often lagging plasma peaks by 2–4 hours.
-
Steady State: With chronic dosing, CSF concentrations reach approximately 20–30% of total plasma concentrations. However, because plasma protein binding of Metyrosine is low, the unbound brain-to-plasma ratio is more favorable, allowing significant inhibition of central Tyrosine Hydroxylase.
Part 3: Experimental Protocols for Assessing BBB Penetration
Protocol A: In Vitro Competitive Uptake Assay (Mechanism Validation)
Objective: Determine if this compound is a substrate for LAT1 and calculate its
Cell Model: hCMEC/D3 (Human cerebral microvascular endothelial cells) or MDCK-MDR1 (if P-gp efflux is a concern, though Metyrosine is not a major P-gp substrate).
Reagents:
-
Tracer:
-L-Leucine (Preferred LAT1 substrate) or -L-Tyrosine. -
Inhibitor: this compound (0.1
M to 1000 M). -
Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – a specific system L inhibitor.
Workflow:
-
Equilibration: Seed cells in 24-well plates. Pre-incubate in Na
-free choline buffer (to exclude Na -dependent transporters). -
Uptake Phase: Add
-L-Leucine + this compound (varying concentrations) for 2 minutes (initial rate conditions). -
Termination: Rapidly wash with ice-cold PBS containing unlabeled Leucine (to stop efflux).
-
Lysis & Counting: Lyse cells with 0.1 N NaOH; measure radioactivity via liquid scintillation counting.
-
Data Analysis: Plot % Uptake vs. log[this compound]. Calculate
. If Metyrosine is a substrate, it will competitively inhibit Leucine uptake.
Protocol B: In Vivo Intracerebral Microdialysis (Gold Standard)
Objective: Quantify free interstitial fluid (ISF) concentrations of Metyrosine and simultaneous Dopamine depletion in the striatum.
Rationale: Plasma levels do not reflect brain target engagement. Microdialysis allows real-time sampling of the biophase.
Workflow Diagram:
Figure 2: Microdialysis workflow for simultaneous PK/PD assessment.
Step-by-Step Methodology:
-
Probe Implantation: Implant a guide cannula targeting the striatum (coordinates relative to Bregma). Allow 24h recovery to minimize BBB leakage artifacts.
-
Perfusion: Insert the microdialysis probe (CMA/12, 2mm membrane). Perfuse with artificial CSF (aCSF) at 1.5
L/min. -
Baseline: Collect 3 samples (60 min) to establish baseline Dopamine and DOPAC levels.
-
Administration: Inject this compound (e.g., 100 mg/kg i.p.).[2]
-
Collection: Collect dialysate every 20 minutes for 4–6 hours.
-
Analysis:
-
Channel 1 (PK): LC-MS/MS for Metyrosine concentration.
-
Channel 2 (PD): HPLC with Electrochemical Detection (ECD) for Dopamine and metabolites.
-
-
Validation: At the end of the experiment, perform a "Retrodialysis by Drug" or "Zero Net Flux" method to determine the in vivo probe recovery rate, ensuring accurate ISF concentration calculations.
Part 4: Clinical Implications of Central Penetration
The interaction of this compound with the BBB is the direct cause of its neuropsychiatric side effect profile.
-
Sedation & Extrapyramidal Symptoms (EPS): By inhibiting central TH, Metyrosine depletes the basal ganglia of dopamine. This mimics the pathophysiology of Parkinson’s disease.
-
Crystalluria Risk (Transport Related): While not a CNS effect, the low solubility of Metyrosine poses a risk. However, within the CNS, precipitation is rare due to lower absolute concentrations compared to urine.
-
Dietary Competition: Because Metyrosine competes with dietary large neutral amino acids (LNAAs) for LAT1 transport, high-protein meals can theoretically reduce the drug's brain uptake, potentially reducing CNS side effects but also reducing central efficacy if central inhibition is desired.
References
-
National Center for Biotechnology Information (2025). Metyrosine (Compound Summary). PubChem. Available at: [Link]
-
Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry. Available at: [Link]
-
Dickens, D., et al. (2013). Transport of Gabapentin by LAT1 (SLC7A5).[1] Biochemical Pharmacology.[5] (Demonstrates LAT1 drug transport kinetics). Available at: [Link]
-
Sjoerdsma, A., et al. (1965). Clinical studies with alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. The Lancet. (Seminal work on clinical effects and sedation). Available at: [Link]
-
Ungerstedt, U. (1984). Measurement of neurotransmitter release by intracranial dialysis. Measurement of Neurotransmitter Release In Vivo. (Foundational Microdialysis Protocol). Available at: [Link]
Sources
- 1. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]
- 2. Effects of α-methyl-p-tyrosine and L-DOPA on brain self-stimulation and motor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
Technical Guide: Cellular Uptake Mechanisms of Racemetirosine
Molecular Transport Dynamics, Kinetic Validation, and Experimental Protocols
Executive Summary
This technical guide delineates the cellular internalization mechanisms of Racemetirosine (also known as Racemetyrosine, Metyrosine, or
The uptake of this compound is not a passive event but a competitive, carrier-mediated process driven primarily by the System L amino acid transporter 1 (LAT1/SLC7A5) . This guide provides the mechanistic causality, kinetic data, and validated protocols necessary for researchers to interrogate this pathway in neoplastic and neuroendocrine models.
Part 1: Molecular Identity & Physiochemical Basis
This compound is the
-
Chemical Entity:
-methyl-L-tyrosine -
Physiochemical Constraint: The molecule is zwitterionic at physiological pH. It cannot traverse the lipid bilayer via passive diffusion due to its polarity and size.
-
Structural Mimicry: The phenolic ring and the amino-acid backbone allow it to mimic L-Tyrosine, L-Leucine, and L-Phenylalanine, making it a "Trojan horse" substrate for the Large Neutral Amino Acid Transporter (LAT) family.
Part 2: The Dominant Uptake Pathway (System L)
The primary influx mechanism for this compound is LAT1 (SLC7A5) , a sodium-independent, pH-independent exchanger that forms a heterodimeric complex with the heavy chain CD98 (4F2hc/SLC3A2) .
2.1 The Obligate Exchange Mechanism
Unlike uniporters, LAT1 functions as an obligate antiporter with a 1:1 stoichiometry. This causality is critical for experimental design: this compound uptake cannot occur efficiently without the simultaneous efflux of an intracellular substrate (typically L-Glutamine or L-Histidine).
-
Recognition: Extracellular this compound binds to the outward-facing conformation of the LAT1 permease.
-
Translocation: The transporter undergoes a conformational change, moving this compound into the cytosol.
-
Release & Reloading: this compound is released intracellularly. To reset the cycle, the transporter must bind an intracellular substrate (e.g., Glutamine).
-
Reset: The efflux of Glutamine returns the transporter to the outward-facing state, ready for another uptake event.
2.2 Visualization of the Transport Cycle
Caption: The obligate 1:1 antiport mechanism of LAT1 (SLC7A5). This compound uptake is thermodynamically coupled to the efflux of intracellular substrates like Glutamine.
Part 3: Secondary Mechanisms & Specificity
While LAT1 is the high-affinity transporter (
| Transporter | System | Na+ Dep? | Affinity for this compound | Experimental Control |
| LAT1 (SLC7A5) | System L | No | High ( | Inhibited by BCH |
| LAT2 (SLC7A8) | System L | No | Moderate/Low | Expressed mainly in kidney/gut; less relevant in tumors. |
| ATB0,+ (SLC6A14) | System B0,+ | Yes | Low | Remove Na+ from buffer to silence this pathway. |
| SNATs (SLC38) | System A | Yes | Negligible | Inhibited by MeAIB. |
Key Insight: In tumor models, LAT1 is often upregulated 10-100 fold over LAT2. However, in uptake assays, the use of BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) is the gold standard for validating System L specificity, as BCH is a specific competitive inhibitor of LAT1/2 but not System A or ASC.
Part 4: Experimental Validation Protocols
To validate this compound transport in your specific cell line, you must perform a Cis-Inhibition Assay and a Na+-Dependency Check .
Protocol A: Determination of Transport Specificity (The "BCH Test")
Objective: Quantify the fraction of this compound uptake mediated by System L versus non-specific diffusion or Na+-dependent systems.
Reagents:
-
Tracer:
C-Racemetirosine or H-Tyrosine (as surrogate). -
Transport Buffer (Na+): HBSS (Hanks' Balanced Salt Solution) with Calcium/Magnesium.
-
Transport Buffer (Na+-Free): Choline-chloride substituted HBSS (prevents System A/B0,+ activity).
-
Inhibitor: 10 mM BCH (System L specific).
Workflow:
-
Seeding: Plate cells (e.g., PC12, MCF-7) in 24-well plates. Reach 80-90% confluency.
-
Equilibration: Wash cells 2x with warm (
) Na+-free Transport Buffer. Reason: Removing Na+ eliminates noise from System A/ASC transporters. -
Treatment Groups (Triplicate):
-
Group 1 (Total Uptake): Buffer + Tracer (
). -
Group 2 (Non-Specific): Buffer + Tracer + 10 mM BCH .
-
Group 3 (Self-Block): Buffer + Tracer + 1 mM Unlabeled this compound .
-
-
Incubation: Incubate for 2-5 minutes at
.-
Critical: Do not exceed 5 minutes. You must measure initial rate kinetics (
). Longer incubations lead to equilibrium, masking transporter affinity differences.
-
-
Termination: Aspirate buffer and immediately wash 3x with ice-cold PBS. Reason: Ice-cold temperature freezes transporter conformational changes, locking the tracer inside.
-
Lysis: Add 0.1 N NaOH to lyse cells.
-
Quantification: Perform Liquid Scintillation Counting (LSC). Normalize counts to total protein content (BCA Assay).
Calculation:
Protocol B: Trans-Stimulation (Pre-loading Assay)
Objective: Prove the "Exchanger" mechanism. If this compound uses LAT1, pre-loading cells with a substrate (Glutamine) should increase this compound uptake velocity.
-
Pre-load: Incubate cells for 30 mins with media containing 2 mM L-Glutamine vs. Glutamine-free media .
-
Wash: Rapidly wash to remove extracellular Glutamine.
-
Uptake: Immediately add this compound tracer.
-
Result: Cells pre-loaded with Glutamine should show 2-3x higher uptake rates due to the availability of intracellular exchange substrates.
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining specific System L-mediated uptake using competitive inhibition (BCH).
Part 5: Clinical & Diagnostic Implications
Understanding this mechanism is vital for interpreting clinical data in oncology and endocrinology.
-
Pheochromocytoma (Therapeutic): Metyrosine inhibits Tyrosine Hydroxylase.[1] However, it must first enter the chromaffin cells via LAT1. Patients with LAT1-low tumors may be resistant to Metyrosine therapy because the drug cannot reach its enzymatic target.
-
PET Imaging (
F-FMT):-
This compound analogs (F-18 labeled) are used to image brain tumors because LAT1 is highly expressed at the Blood-Brain Barrier (BBB) and in gliomas.
-
Advantage over FDG: Unlike Glucose (FDG), this compound is not taken up by macrophages/inflammation to the same extent, providing higher specificity for viable tumor tissue.
-
Interpretation: A "hot" spot on an FMT-PET scan signifies high LAT1 expression and high intracellular turnover of amino acids, correlating with aggressive tumor proliferation.
-
References
-
Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link
-
Yanagida, O., et al. (2001). "Human L-type amino acid transporter 1 (LAT1): a novel molecular target for cancer diagnosis and therapeutics." Biochimica et Biophysica Acta (BBA). Link
-
Wiriyasermkul, P., et al. (2012). "Transport via a specific H+-coupled amino acid transporter (PAT1) is not the primary mechanism for the uptake of alpha-methyl-L-tyrosine." Pharmaceutical Research. Link (Clarifies the dominance of LAT1 over PAT1).
-
Haase, C., et al. (2007). "L-type amino acid transporters LAT1 and LAT4 in cancer: uptake of 3-O-methyl-6-18F-fluoro-L-dopa in human adenocarcinoma and squamous cell carcinoma in vitro and in vivo." Journal of Nuclear Medicine. Link
-
Christensen, H.N., et al. (1989). "Specific distinction of transport systems for neutral amino acids." Methods in Enzymology. Link (Source for BCH specificity).
Sources
Racemetirosine: Mechanistic Modulation of Catecholamine Synthesis and Oncogenic Signaling
Executive Summary
Racemetirosine (INN: this compound; also known as (
This guide delineates the dual mechanistic nature of this compound:
-
Classical Pharmacology: Competitive inhibition of Tyrosine Hydroxylase (TH), silencing downstream adrenergic and dopaminergic GPCR signaling.
-
Oncogenic Metabolic Disruption: Exploitation of the "Warburg effect" and amino acid transport upregulation (LAT1) in cancer cells to induce oxidative stress and disrupt protein synthesis.
Mechanism of Action: The Dual-Pathway Model
This compound operates through two distinct, context-dependent signaling axes.[1]
Axis A: Classical Catecholamine Depletion (Neuroendocrine Focus)
In neuroendocrine tissues (adrenal medulla, sympathetic neurons), this compound acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.[1]
-
Primary Interaction: The
-methyl group sterically hinders the iron-binding active site of TH, preventing the hydroxylation of L-Tyrosine to L-DOPA. -
Signaling Consequence:
-
Immediate: Rapid depletion of intracellular Dopamine (DA), Norepinephrine (NE), and Epinephrine (Epi).[1]
-
Downstream: Cessation of ligand availability for
- and -adrenergic receptors. This effectively "silences" the Gs-protein coupled pathway, leading to reduced Adenylyl Cyclase (AC) activity and decreased cAMP levels.
-
Axis B: Oncogenic Metabolic Disruption (Cancer Focus)
In hypermetabolic cancer cells, this compound functions as a "dysfunctional tyrosine surrogate."[1]
-
Uptake: Cancer cells overexpress L-type Amino Acid Transporter 1 (LAT1) to fuel rapid protein synthesis.[1] this compound is structurally similar enough to tyrosine to be actively transported into the cell but functionally distinct enough to disrupt homeostasis.
-
Signaling Consequence:
-
Protein Synthesis: Incorporation of this compound into nascent polypeptide chains may lead to misfolded proteins, triggering the Unfolded Protein Response (UPR).
-
Oxidative Stress: The accumulation of the molecule and metabolic strain induces the generation of Reactive Oxygen Species (ROS), pushing the cell toward apoptosis.
-
Visualization of Signaling Pathways
The following diagrams illustrate the divergent effects of this compound in neuroendocrine vs. oncogenic contexts.
Diagram 1: Classical Catecholamine Inhibition & GPCR Silencing[1]
Caption: this compound competitively inhibits TH, halting the cascade that leads to cAMP/PKA activation.[1]
Diagram 2: Oncogenic "Dysfunctional Tyrosine" Mechanism
Caption: In cancer cells, this compound acts as a metabolic poison, inducing ROS and proteotoxic stress.[1]
Experimental Protocols
To validate this compound's effects, researchers must distinguish between enzymatic inhibition (TH) and metabolic cytotoxicity.[1]
Protocol A: Catecholamine Depletion Assay (PC12 Model)
Objective: Quantify the efficacy of this compound in inhibiting dopamine synthesis in Pheochromocytoma (PC12) cells.
-
Cell Preparation:
-
Seed PC12 cells at
cells/well in 6-well plates coated with collagen IV. -
Media: RPMI-1640 + 10% Horse Serum + 5% FBS.[1]
-
-
Treatment:
-
Replace media with low-tyrosine media (to maximize competitive effect).
-
Treat with this compound (dissolved in 0.1 M HCl, neutralized with NaOH) at concentrations: 0, 10, 100, 1000
M.[1] -
Incubate for 24 hours .
-
-
Lysis & Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse in 200
L of 0.1 M Perchloric Acid (PCA) containing 0.1% EDTA (stabilizes catecholamines). -
Sonicate for 10 seconds on ice. Centrifuge at 14,000 x g for 15 min at 4°C.
-
-
Quantification (HPLC-ECD):
-
Inject supernatant into HPLC with Electrochemical Detection (ECD).
-
Mobile Phase: Citrate-acetate buffer with SOS and EDTA.
-
Validation: Compare peak area of Dopamine against a standard curve.
-
-
Control: Co-treat a separate well with L-DOPA (100
M). If TH inhibition is the mechanism, L-DOPA should rescue the dopamine levels (bypassing the blockade).
Protocol B: ROS Generation Assay (Cancer Lines)
Objective: Assess oxidative stress induction in LAT1-positive cancer cells (e.g., PANC-1).[1]
-
Seeding: Seed cells in black-walled 96-well plates (
cells/well). -
Dye Loading:
-
Wash cells with HBSS.
-
Load with DCFDA (2',7' – dichlorofluorescin diacetate) at 20
M for 45 mins.[1]
-
-
Treatment:
-
Wash away excess dye.
-
Treat with this compound (100
M - 500 M).[1]
-
-
Kinetic Measurement:
-
Measure fluorescence (Ex/Em: 485/535 nm) immediately and every 15 mins for 4 hours.
-
Expectation: A steady increase in Relative Fluorescence Units (RFU) indicates ROS accumulation.
-
Data Summary: Comparative Efficacy
The following table summarizes the expected pharmacological profiles based on isomer and tissue type.
| Compound Form | Primary Target | IC50 (TH Inhibition) | Primary Effect (Neural) | Primary Effect (Cancer) |
| L-Metyrosine | Tyrosine Hydroxylase | ~20-50 | Potent Dopamine/NE depletion | Moderate metabolic disruption |
| This compound | Dual (TH + Metabolic) | ~40-100 | Moderate Dopamine/NE depletion | High ROS induction / Cytotoxicity |
| D-Metyrosine | Inactive (mostly) | >1000 | Negligible | Low/Negligible |
Note: The racemic mixture is often preferred in oncology (e.g., SM-88 formulations) because the D-isomer may contribute to metabolic "confusion" in cancer cells, even if it is a poor TH inhibitor.[1]
References
-
PubChem. (n.d.). This compound (Compound Summary).[1][2] National Library of Medicine. Retrieved January 31, 2026, from [Link][1]
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965).[1] Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1][3][4] Journal of Pharmacology and Experimental Therapeutics. (Classic mechanistic foundation).[1]
-
DrugBank. (n.d.). Metyrosine: Pharmacology and Mechanism.[2][3] Retrieved January 31, 2026, from [Link][1]
-
Steinsapir, J., et al. (2021).[1][5] The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma.[5][6] Journal of the Endocrine Society. Retrieved January 31, 2026, from [Link]
-
Syros Pharmaceuticals. (2024).[7] Racemetyrosine (SM-88) Development Status.[1][7] AdisInsight.[7] Retrieved January 31, 2026, from [Link][1]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 5. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metyrosine-associated endocrinological changes in pheochromocytoma and paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Racemetyrosine - Syros Pharmaceuticals - AdisInsight [adisinsight.springer.com]
Methodological & Application
Application Notes & Protocols: Investigating Racemetirosine in Combination Cancer Therapy
Abstract & Introduction
The metabolic reprogramming of cancer cells, famously described by Otto Warburg, presents a unique therapeutic vulnerability. Cancer cells exhibit an increased uptake of nutrients, including non-essential amino acids like tyrosine, to fuel their rapid proliferation. Racemetirosine (also known as SM-88) is an investigational, dysfunctional tyrosine derivative designed to exploit this metabolic dependency.[1] By mimicking natural tyrosine, it is preferentially taken up by cancer cells, where it acts as a Trojan horse to disrupt critical cellular processes.[2]
This guide provides a comprehensive overview of the mechanism of action for this compound, particularly as part of a multi-agent regimen, and furnishes detailed protocols for researchers to investigate its synergistic potential and mechanistic effects in a preclinical laboratory setting. The core principle of this combination therapy is a multi-pronged assault: leveraging a dysfunctional amino acid to induce internal stress while simultaneously using low-dose "conditioning" agents to amplify this stress and enhance the uptake of the primary agent.
The Scientific Rationale: A Multi-Component Attack on Cancer Metabolism
The therapeutic strategy for this compound is not as a monotherapy but as a thoughtfully combined regimen designed to create a cascade of catastrophic events within the cancer cell. The complete regimen consists of this compound and three conditioning agents: Sirolimus , Phenytoin , and Methoxsalen .[3]
Mechanism of Action: The Synergistic Cascade
The efficacy of the this compound regimen is rooted in the interplay between its four components, each with a specific role in enhancing the central mechanism of oxidative stress and cell death.[2]
-
This compound (D,L-alpha-metyrosine): As a dysfunctional tyrosine analog, this compound is actively transported into cancer cells, which often overexpress the L-amino acid transporter-1 (LAT1).[2] Once inside, it is intended to be incorporated into proteins. This incorporation of a faulty building block disrupts protein synthesis, with a particularly critical effect on Mucin-1 (MUC1).[2][4] MUC1 is a transmembrane protein that is highly overexpressed in many cancers and plays a crucial role in protecting the cell from reactive oxygen species (ROS).[5][6][7] The inhibition of MUC1 synthesis leads to a buildup of ROS, inducing severe oxidative stress and subsequent apoptosis.[2][8] Furthermore, the loss of the protective MUC1 layer may render the cancer cell more visible and vulnerable to the host immune system.[2]
-
Sirolimus (mTOR Inhibitor): Used at a low, sub-therapeutic dose, sirolimus inhibits the mTOR pathway. This action increases the cancer cell's demand for amino acids, leading to an upregulation of the LAT1 transporter and consequently enhancing the specific uptake of this compound.[2]
-
Phenytoin: This agent is proposed to stimulate the liver to release reactive lipid species. These lipids can accumulate in the tumor microenvironment and be absorbed by cancer cells, adding to the intracellular pool of ROS and further amplifying oxidative stress.[2]
-
Methoxsalen: This compound acts as an oxidative stress catalyst. It promotes toxic electron transfer reactions, directly contributing to the generation of ROS and pushing the cancer cell's oxidative balance past the point of no return.[2][3]
Visualizing the Pathway
The combined action of the this compound regimen creates a lethal intracellular environment for cancer cells.
Caption: Combined mechanism of the this compound (SM-88) regimen.
Application Notes for Preclinical Research
Rationale for Combination Studies
The primary rationale for investigating this compound within its combination regimen is to validate the hypothesis of multi-target synergy. Monotherapy studies with this compound are unlikely to yield significant effects, as its efficacy depends on the conditioning agents to sensitize the cancer cells and amplify the oxidative stress mechanism. Researchers should focus on experimental designs that can dissect the contribution of each component and confirm their synergistic, rather than merely additive, effects.
Cancer Model Selection
Successful investigation hinges on selecting appropriate cancer cell lines or patient-derived models. Key characteristics to consider for screening include:
-
High MUC1 Expression: Cancers known to overexpress MUC1, such as pancreatic, breast, lung, and ovarian cancers, are prime candidates.[7][9]
-
High LAT1 Transporter Expression: Cell lines with high expression of the LAT1 amino acid transporter are more likely to exhibit preferential uptake of this compound.
-
Metabolic Profile: Models known to have a high glycolytic rate and reliance on external nutrient sources may be more susceptible.
Clinical Dosing Reference
The following table summarizes the oral doses used in clinical trials for the SM-88 regimen.[10][11] These doses, particularly for the conditioning agents, are significantly lower than their typical therapeutic doses for other indications, highlighting their role in augmenting this compound rather than providing direct therapeutic effects.
| Component | Clinical Dose (Oral) | Frequency | Rationale in Combination |
| This compound | 460 mg or 920 mg | Daily | Primary cytotoxic agent via protein synthesis disruption. |
| Methoxsalen | 10 mg | Daily | Oxidative stress catalyst. |
| Phenytoin | 50 mg | Daily | Induces reactive lipid species, increasing ROS. |
| Sirolimus | 0.5 mg | Daily | mTOR inhibitor to enhance this compound uptake. |
Experimental Protocols
The following protocols provide a framework for the in vitro evaluation of the this compound combination regimen.
Experimental Workflow Overview
Caption: Workflow for in vitro evaluation of the this compound regimen.
Protocol A: In Vitro Synergy Assessment via Checkerboard Assay
Objective: To determine if the combination of this compound with MPS agents results in a synergistic inhibition of cancer cell viability.
Materials:
-
Selected cancer cell line (e.g., PANC-1, MIA PaCa-2 for pancreatic cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound, Methoxsalen, Phenytoin, Sirolimus (powder form)
-
DMSO (for stock solutions)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTS or resazurin-based)
-
Multichannel pipette, incubator, plate reader
Methodology:
-
Stock Solution Preparation:
-
Prepare high-concentration stock solutions of each of the four drugs in DMSO. For this example, we will combine Methoxsalen, Phenytoin, and Sirolimus into a single "MPS" stock solution at a fixed ratio reflecting their clinical doses (e.g., 20:100:1).
-
Causality: Using a combined MPS stock simplifies the checkerboard setup from a 4-drug to a 2-drug matrix (this compound vs. MPS), which is more manageable. The fixed ratio is based on the hypothesis that these agents work in concert.
-
-
Cell Seeding:
-
Seed the 96-well plates with your chosen cell line at a density that allows for logarithmic growth over the 72-hour assay period (e.g., 3,000-5,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Drug Dilution Plate (Master Plate):
-
Prepare a separate 96-well "master" plate with serial dilutions of the drugs.
-
Axis 1 (Rows B-H): Create a 2-fold serial dilution of this compound. Row A will have no this compound (vehicle control).
-
Axis 2 (Columns 2-12): Create a 2-fold serial dilution of the combined MPS stock solution. Column 1 will have no MPS (vehicle control).
-
This creates a matrix where each well has a unique combination of this compound and MPS concentrations.
-
-
Cell Treatment:
-
Using a multichannel pipette, transfer a small volume (e.g., 10-20 µL) from the master plate to the corresponding wells of the cell plate.
-
Incubate the treated cell plate for 72 hours.
-
Self-Validation: Include wells with vehicle only (negative control), and each drug alone in serial dilution to determine their individual IC50 values.
-
-
Viability Assessment:
-
After 72 hours, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-3 hours).
-
Read the absorbance or fluorescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation:
-
CI < 1: Synergy (the desired outcome)
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Protocol B: Mechanistic Validation
Objective: To confirm the proposed mechanisms of MUC1 downregulation and ROS induction.
Part 1: Western Blot for MUC1 Expression
-
Treatment: Seed cells in 6-well plates. Treat them with a synergistic concentration of the full this compound + MPS regimen (as determined in Protocol A), this compound alone, and a vehicle control for 48 hours.
-
Lysis: Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking & Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA) for 1 hour. Incubate overnight at 4°C with a primary antibody against MUC1. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize using an ECL substrate and imaging system.
-
Expected Outcome: A significant reduction in the MUC1 protein band in the combination treatment lane compared to the control and single-agent lanes.
Part 2: Flow Cytometry for ROS Detection
-
Treatment: Seed and treat cells in 6-well plates as described above for 24 hours.
-
Staining:
-
Harvest the cells (including floating cells, as they may be apoptotic).
-
Wash with PBS.
-
Resuspend the cells in a buffer containing a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), at a final concentration of 5-10 µM.
-
Incubate in the dark at 37°C for 30 minutes.
-
Causality: DCFDA is non-fluorescent until it is oxidized by intracellular ROS, making the fluorescence intensity directly proportional to the level of oxidative stress.
-
-
Analysis:
-
Wash the cells to remove excess dye.
-
Analyze the cells immediately on a flow cytometer (e.g., using the FITC channel).
-
Expected Outcome: A rightward shift in the fluorescence histogram for cells treated with the combination regimen, indicating a higher mean fluorescence intensity and thus higher levels of intracellular ROS compared to controls.
-
Summary and Future Directions
The this compound combination regimen represents a novel strategy targeting cancer cell metabolism. The provided protocols offer a robust framework for preclinical validation of its synergistic activity and proposed mechanisms of action. While clinical trials in pancreatic cancer have faced challenges, the underlying biological principles remain a compelling area for research.[12] Preclinical studies have suggested the regimen can favorably modulate the tumor microenvironment, for instance by reducing immunosuppressive M2 macrophages and regulatory T-cells.[13] Future research could therefore explore combining the this compound regimen with immunotherapies, such as checkpoint inhibitors, to test for enhanced anti-tumor activity.
References
-
TYME Inc. (n.d.). Our Science - SM-88 Overview. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Definition of racemetyrosine/methoxsalen/phenytoin/sirolimus SM-88. NCI Drug Dictionary. Retrieved from [Link]
-
Noel, M. S., Kim, S., Hartley, M. L., et al. (2022). A randomized phase II study of SM-88 plus methoxsalen, phenytoin, and sirolimus in patients with metastatic pancreatic cancer treated in the second line and beyond. Cancer Medicine, 11(22), 4169-4181. [Link]
-
HemedOnc Today. (2019). SM-88, a Novel Tumor Metabolism–Altering Regimen, Shows Promise as Third-Line Therapy for Metastatic Pancreatic Cancer. Retrieved from [Link]
-
Noel, M. S., Kim, S., Hartley, M. L., et al. (2022). A randomized phase II study of SM-88 plus methoxsalen, phenytoin, and sirolimus in patients with metastatic pancreatic cancer treated in the second line and beyond. Digital Commons @ Wayne State. Retrieved from [Link]
-
Noel, M. S., Kim, S., Hartley, M. L., et al. (2022). A randomized phase II study of SM-88 plus methoxsalen, phenytoin, and sirolimus in patients with metastatic pancreatic cancer treated in the second line and beyond. Cancer Medicine, 11(22), 4169-4181. [Link]
-
PCORI Horizon Scanning Database. (2022). Racemetyrosine (SM-88) to treat metastatic pancreatic cancer (third-line setting). Retrieved from [Link]
-
ClinicalTrials.gov. (2024). A Randomized Phase 2/3 Multi-Center Study of SM-88 in Participants With Metastatic Pancreatic Cancer. Retrieved from [Link]
-
OncLive. (2020). Ocean Outlines Promise of SM-88 in Advanced Pancreatic Cancer. Retrieved from [Link]
-
Noel, M. S., et al. (2019). Phase II trial of SM-88 in patients with metastatic pancreatic cancer: Preliminary results of the first stage. ASCO Publications. Retrieved from [Link]
-
O'Reilly, E. M., et al. (2024). Precision Promise (PrP) Bayesian platform trial for metastatic pancreatic cancer (mPDAC): Results of the first experimental arm, SM-88 as second line therapy. ASCO Publications. Retrieved from [Link]
-
Ocean, A. J., et al. (2021). Phase II/III study of SM-88 in patients with metastatic pancreatic cancer. ASCO Publications. Retrieved from [Link]
-
OncLive. (2020). SM-88 Shows Promising Preclinical Antitumor Activity Across Several Cancers. Retrieved from [Link]
-
TYME Inc. (n.d.). Our Science - SM-88 Overview. Retrieved from [Link]
-
Philip, P. A., et al. (2019). A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer. Investigational New Drugs, 37(4), 727-736. [Link]
-
White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914-1918. [Link]
-
White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. Antimicrobial Agents and Chemotherapy, 40(8), 1914-1918. [Link]
-
White, R. L., et al. (1996). Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test. PubMed. Retrieved from [Link]
-
Hollingsworth, M. A., & Swanson, B. J. (2004). MUC1 and metastatic cancer: Expression, function and therapeutic targeting. Cancer and Metastasis Reviews, 23(3-4), 409-421. [Link]
-
Nath, S., & Mukherjee, P. (2014). MUC1: a multifaceted oncoprotein with a key role in cancer progression. Trends in Molecular Medicine, 20(6), 332-342. [Link]
-
Oliva, A., et al. (2021). Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria. BMC Microbiology, 21(1), 143. [Link]
-
Ku, B., et al. (2024). Protocol to calculate the synergy of drug combinations in organoids and primary cells from murine tumors. STAR Protocols, 5(4), 103354. [Link]
-
Targeted Oncology. (2019). SM-88 Achieves Encouraging Clinical Benefit Rate in Metastatic Pancreatic Cancer. Retrieved from [Link]
-
Zhang, J., et al. (2021). Expression of MUC1 in different tumours and its clinical significance (Review). Molecular and Clinical Oncology, 15(3), 1-1. [Link]
-
Li, Y., et al. (2024). MUC1 and MUC16: critical for immune modulation in cancer therapeutics. Frontiers in Immunology, 15, 1361517. [Link]
-
Cheung, E. C., & Vousden, K. H. (2022). Drug-induced oxidative stress in cancer treatments: Angel or devil?. Cancer Cell, 40(6), 579-581. [Link]
-
Patsnap Synapse. (n.d.). MUC1 - Drugs, Indications, Patents. Retrieved from [Link]
Sources
- 1. tymeinc.com [tymeinc.com]
- 2. Facebook [cancer.gov]
- 3. SM-88, a Novel Tumor Metabolism–Altering Regimen, Shows Promise as Third-Line Therapy for Metastatic Pancreatic Cancer | Value-Based Cancer Care [valuebasedcancer.com]
- 4. horizonscandb.pcori.org [horizonscandb.pcori.org]
- 5. MUC1 and metastatic cancer: Expression, function and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muc1: a multifaceted oncoprotein with a key role in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of MUC1 in different tumours and its clinical significance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. Frontiers | MUC1 and MUC16: critical for immune modulation in cancer therapeutics [frontiersin.org]
- 10. "A randomized phase II study of SM-88 plus methoxsalen, phenytoin, and " by Marcus S Noel, Semmie Kim et al. [digitalcommons.wustl.edu]
- 11. A randomized phase II study of SM‐88 plus methoxsalen, phenytoin, and sirolimus in patients with metastatic pancreatic cancer treated in the second line and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. onclive.com [onclive.com]
Application Note: Comprehensive Mass Spectrometry Analysis of Racemetirosine (SM-88) and Trace Metabolites
Part 1: Executive Summary & Scientific Rationale
Racemetirosine (also known as Racemetyrosine,
Analytical Challenge:
this compound is a zwitterionic, highly polar amino acid derivative. Traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention and peak shape without ion-pairing reagents or derivatization. Furthermore, while this compound undergoes minimal biotransformation (<1% metabolized), accurate profiling of trace metabolites (e.g.,
Solution: This guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) protocol. HILIC provides superior retention for polar zwitterions without the need for time-consuming derivatization, ensuring high throughput and sensitivity.
Part 2: Chemical Properties & Metabolic Context
Physicochemical Profile[5]
-
Compound: this compound (
-methyl-DL-tyrosine)[1] -
Molecular Formula:
-
Molecular Weight: 195.22 g/mol [4]
-
Polarity: High (Zwitterionic at physiological pH)
-
Solubility: Soluble in acidic/alkaline water; poorly soluble in organic solvents.[4]
-
pKa: Carboxyl (~2.2), Amine (~9.5), Phenol (~10.0).
Mechanism & Metabolic Pathway
This compound acts as a "false substrate," competitively inhibiting Tyrosine Hydroxylase. While largely excreted unchanged in urine (53-88%), trace metabolism can occur via decarboxylation or minor hydroxylation.
Figure 1: Mechanism of action and trace metabolic pathways of this compound.
Part 3: Experimental Protocol
Reagents & Standards
-
Reference Standard: this compound (>99% purity).
-
Internal Standard (IS):
-methyl-DL-tyrosine-d3 (deuterated methyl group) or L-Tyrosine- . -
Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
Sample Preparation (Protein Precipitation)
Rationale: HILIC requires high organic content. Protein precipitation with acetonitrile naturally prepares the sample in a HILIC-compatible solvent system.
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.
-
Spike: Add 10 µL of Internal Standard working solution (1000 ng/mL in 50% ACN).
-
Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to further increase organic strength before injection.
LC-MS/MS Method Parameters
Chromatographic Conditions (HILIC)
-
System: UHPLC (e.g., Agilent 1290 / Waters UPLC).
-
Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent (SeQuant ZIC-HILIC).
-
Why Amide? Amide phases provide excellent retention for polar amino acids via hydrogen bonding and partition mechanisms, superior to bare silica for reproducibility.
-
-
Column Temp: 40°C.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B (Organic) | Event |
|---|---|---|
| 0.00 | 90% | Initial Hold |
| 1.00 | 90% | Start Gradient |
| 4.00 | 50% | Elution of Analytes |
| 4.10 | 40% | Column Wash |
| 5.50 | 40% | End Wash |
| 5.60 | 90% | Re-equilibration |
| 8.00 | 90% | End of Run |
Mass Spectrometry Conditions
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
Capillary Voltage: 3.5 kV.
-
Desolvation Temp: 500°C.
-
Cone Gas: 150 L/Hr.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone (V) | Collision (eV) | Type |
| This compound | 196.1 | 150.1 | 30 | 18 | Quantifier |
| 105.0 | 30 | 25 | Qualifier | ||
| This compound-d3 (IS) | 199.1 | 153.1 | 30 | 18 | Quantifier |
| 212.1 | 166.1 | 32 | 20 | Screening | |
| 152.1 | 135.1 | 28 | 15 | Screening |
Note: The transition 196.1 -> 150.1 corresponds to the loss of the formate group/carboxylic acid moiety (HCOOH), typical for amino acids.
Part 4: Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for this compound quantitation.
Part 5: Validation & Quality Control (Self-Validating System)
To ensure Trustworthiness and Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.
-
Linearity: Construct a calibration curve from 10 ng/mL to 5000 ng/mL. Use a weighted (
) linear regression. must be . -
Accuracy & Precision:
-
Run QC samples at Low, Medium, and High concentrations (e.g., 30, 800, 4000 ng/mL).
-
Acceptance: Mean accuracy within
(20% for LLOQ). CV% .
-
-
Matrix Effect:
-
Compare the peak area of post-extraction spiked samples vs. neat solution standards.
-
HILIC Advantage: Matrix effects (phospholipids) often elute before the amino acids or are retained strongly and washed off in the re-equilibration step, reducing ion suppression compared to C18.
-
-
Carryover: Inject a blank solvent after the highest standard (ULOQ). Peak area in blank should be
of LLOQ.
Part 6: Metabolite Profiling Notes
While this compound is stable, researchers may wish to screen for
-
Differentiation:
-methyldopa ( 212) is +16 Da from this compound ( 196). -
Interference Warning: Ensure chromatographic separation between this compound and endogenous Tyrosine (
182) to prevent isotopic overlap or cross-talk, although the mass difference (14 Da) is usually sufficient for MS discrimination.
References
-
PubChem. (2025).[1] this compound (Compound Summary).[1] National Library of Medicine. [Link]
-
Brogden, R. N., et al. (1981). Metyrosine: A review of its pharmacological properties and clinical use in pheochromocytoma. Drugs.[2][5][6][7][8][9][10][11][12] [Link]
-
Gautam, N., et al. (2018). Simultaneous quantification of intracellular lamivudine and abacavir triphosphate metabolites by LC–MS/MS.[5] Journal of Pharmaceutical and Biomedical Analysis.[5] (Cited for HILIC/Ion-pairing methodologies for polar nucleotides/amino acid analogs). [Link]
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5] [Link]
-
Tytgat, J., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of Synthetic Cathinones and Metabolites.[8][10] (Cited for general metabolite extraction workflows). [Link]
Sources
- 1. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 4. drugs.com [drugs.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Metyrosine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. m.youtube.com [m.youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
Application Note: Racemetirosine (α-Methyl-DL-Tyrosine) for Behavioral Dopamine Depletion
[1]
Abstract
Racemetirosine (α-Methyl-DL-Tyrosine, AMPT) is a pharmacological agent used to transiently deplete central and peripheral catecholamines (dopamine, norepinephrine, epinephrine).[1] Unlike neurotoxins (e.g., 6-OHDA) that permanently destroy terminals, or vesicular depleters (e.g., Reserpine) that disrupt storage, AMPT competitively inhibits Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[1] This guide provides a validated framework for using AMPT to dissect the role of de novo dopamine synthesis in behavioral paradigms, specifically in rodent models.[1]
Part 1: Pharmacological Mechanism & Rationale[1]
The "Cytosolic Pool" Hypothesis
To design effective experiments, one must understand what AMPT depletes.[1] Dopamine exists in two functional pools:[1][2]
-
Vesicular Pool: Stored dopamine protected from degradation.[1]
-
Cytosolic (Newly Synthesized) Pool: Dopamine immediately produced from tyrosine, ready for rapid release or metabolism.[1]
AMPT specifically targets the Cytosolic Pool .[1] By blocking TH, it halts the conversion of Tyrosine to L-DOPA.[1][2][3][4] This distinguishes it from Reserpine (which blocks VMAT, depleting vesicles) and makes AMPT the gold standard for studying behaviors dependent on continuous dopamine synthesis, such as amphetamine-induced locomotion or effort-based decision making.[1]
Pathway Visualization
The following diagram illustrates the precise point of intervention.[1] Note that AMPT halts the cascade upstream, preventing the replenishment of both Dopamine and Norepinephrine.[1]
Figure 1: Catecholamine biosynthetic pathway showing AMPT competitive inhibition of Tyrosine Hydroxylase.[1]
Part 2: Experimental Design Strategy
Comparative Tool Selection
Choose AMPT only if your hypothesis requires reversible synthesis inhibition.[1]
| Feature | This compound (AMPT) | Reserpine | 6-OHDA |
| Primary Target | Tyrosine Hydroxylase (Enzyme) | VMAT (Transporter) | Terminal Integrity (Neurotoxin) |
| Effect | Stops new synthesis | Empties storage vesicles | Destroys neurons |
| Reversibility | Yes (24-72 hours) | Yes (Slow, days-weeks) | No (Permanent) |
| Selectivity | DA + NE | DA + NE + 5-HT | DA + NE (dose dependent) |
| Onset | Rapid (2-4 hours) | Slow (12-24 hours) | Days (degeneration) |
Dosing Guidelines (Rodent Models)
Dosing is non-linear.[1] Low doses may only partially deplete, while massive doses cause renal toxicity (crystalluria).[1]
Part 3: Detailed Protocol
Compound Preparation
AMPT is an amino acid analog and has poor solubility in neutral water.[1]
-
Form: α-Methyl-DL-tyrosine methyl ester hydrochloride (Soluble) OR α-Methyl-DL-tyrosine (Free Base - Requires suspension).[1]
-
Recommendation: Use the Methyl Ester Hydrochloride salt for easier solubility in saline.[1] If using Free Base, follow the suspension protocol below.
Protocol A: Methyl Ester HCl (Preferred) [1]
-
Calculate volume for 5 mL/kg injection volume.
-
Dissolve powder in sterile 0.9% saline.
-
Vortex until clear.
-
Keep on ice; use within 30 minutes.
Protocol B: Free Base Suspension (If salt unavailable) [1]
-
Weigh AMPT free base.[1]
-
Add few drops of Tween-80 (wetting agent).[1]
-
Add sterile saline incrementally while sonicating.[1]
-
Result is a white suspension.[1] Must be vortexed immediately before drawing into syringe.
Administration Workflow
To ensure data integrity, timing is critical.[1] Depletion is not instantaneous; the "cytosolic pool" must be exhausted by metabolic demand.[1]
Figure 2: Temporal workflow for acute AMPT administration and testing.
Step-by-Step:
-
Baseline: Measure locomotor activity 24h prior to ensure groups are balanced.
-
Injection: Administer AMPT (e.g., 200 mg/kg i.p.).[1] Control group receives vehicle (Saline) matched by volume.
-
Latency: Return animal to home cage for 2 to 4 hours .
-
Testing: Perform behavioral assay (e.g., Open Field, Fixed Ratio Operant Task).
-
Validation: Sacrifice animal immediately after test. Dissect striatum/nucleus accumbens.[1] Flash freeze for HPLC.
Part 4: Validation & Troubleshooting
Self-Validating the Protocol (HPLC)
You cannot publish AMPT data without confirming depletion.[1]
-
Target: >50% reduction in striatal Dopamine (DA) and Dihydroxyphenylacetic acid (DOPAC).
-
Failure Mode: If DA levels are normal, check:
-
Was the suspension uniform? (Did the drug settle in the syringe?)
-
Was the latency too short? (<2 hours).
-
Was the pH of the vehicle too high/low causing degradation?
-
Safety: Managing Crystalluria
AMPT can precipitate in the kidneys (crystalluria), causing renal failure and stress-induced behavioral artifacts.[1]
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[1]
-
Ahlenius, S., Hillegaart, V., & Wijkström, A. (1990). Evidence for selective inhibition of specific behavioral effects of amphetamine by α-methyl-p-tyrosine.[1] Naunyn-Schmiedeberg's Archives of Pharmacology, 341, 355–360.[1]
-
Uehara, T., Sumiyoshi, T., Itoh, H., & Kurachi, M. (2004). Inhibition of dopamine synthesis with alpha-methyl-p-tyrosine abolishes the enhancement of methamphetamine-induced extracellular dopamine levels in the amygdala of rats with excitotoxic lesions of the entorhinal cortex.[1][5] Neuroscience Letters, 356(1), 21-24.[1][5]
-
Young, J. W., Goletiani, N., & Kuhar, M. J. (2010). Dopamine depletion attenuates some behavioral abnormalities in a hyperdopaminergic mouse model of bipolar disorder.[1] Journal of Affective Disorders, 120(1-3), 164-171.[1]
-
MedChemExpress. α-Methyl-p-tyrosine Product Information and Solubility Guide.
Sources
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition of dopamine synthesis with alpha-methyl-p-tyrosine abolishes the enhancement of methamphetamine-induced extracellular dopamine levels in the amygdala of rats with excitotoxic lesions of the entorhinal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Racemetirosine (DL-AMPT) as a Pharmacological Tool in Neuroscience
Introduction
Racemetirosine (DL-
This guide provides high-fidelity protocols for the preparation, administration, and validation of this compound in rodent models. It addresses the compound's notorious solubility issues and provides self-validating workflows to ensure experimental rigor.
Mechanism of Action
This compound acts as a competitive inhibitor of Tyrosine Hydroxylase (TH). By structurally mimicking L-Tyrosine, it occupies the active site of TH, preventing the hydroxylation of endogenous tyrosine to L-DOPA. This blockade halts the synthesis of new catecholamines.[1][2][3] Because catecholamines are continuously released and metabolized, the inhibition of synthesis leads to a rapid depletion of stored neurotransmitters in nerve terminals.
Pathway Visualization
The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of this compound.
Figure 1: Pharmacological blockade of catecholamine synthesis.[1][2][4][5] this compound competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA.
Protocol 1: Preparation and Solubility
Critical Challenge: this compound (free acid) is poorly soluble in water at neutral pH. Improper preparation leads to precipitation in the syringe or peritoneum, causing erratic dosing and inflammation.
Method A: Alkaline Solution (For IV or low-dose IP)
Best for: Pharmacokinetic studies requiring rapid absorption.
-
Weighing: Weigh the required amount of this compound.
-
Solubilization: Add 0.1 N NaOH dropwise to the powder while vortexing. The solution should become clear.
-
Adjustment: Carefully back-titrate with 0.1 N HCl to pH 8.0–8.5.
-
Warning: If pH drops below 7.5, the compound will precipitate immediately.
-
-
Dilution: Bring to final volume with sterile saline (0.9% NaCl).
-
Filtration: Pass through a 0.22 µm filter for sterilization. Use immediately (oxidizes rapidly).
Method B: Homogeneous Suspension (Standard for Depletion)
Best for: High-dose depletion studies (e.g., >100 mg/kg) where volume limits prevent full solubilization.
-
Vehicle Preparation: Prepare sterile saline containing 1–5% Tween-80 (polysorbate 80).
-
Suspension: Add this compound powder to the vehicle.
-
Homogenization: Sonicate for 10–20 minutes until a fine, milky suspension is achieved. No large crystals should be visible.
-
Maintenance: Keep the solution on a magnetic stirrer between injections to ensure dose uniformity.
Protocol 2: In Vivo Catecholamine Depletion
This protocol is designed to achieve >60% depletion of striatal dopamine and >70% depletion of norepinephrine.
Dosage Guidelines
| Species | Dose (i.p.) | Frequency | Total Duration | Expected Depletion |
| Rat | 200–300 mg/kg | Single Dose | 4–8 hours | ~50–60% DA reduction |
| Rat | 250 mg/kg | Every 4 hours (x2) | 12 hours | >80% DA/NE reduction |
| Mouse | 250–300 mg/kg | Single Dose | 4 hours | ~60% DA reduction |
Step-by-Step Administration
-
Baseline: Measure baseline body weight and rectal temperature (AMPT causes hypothermia).
-
Injection: Administer the suspension intraperitoneally (i.p.) using a 23G needle (to prevent clogging by suspension particles).
-
Thermal Support: Place animals in a temperature-controlled environment (25°C) or on a heating pad, as thermoregulation is disrupted by catecholamine loss.
-
Hydration: For long protocols (>12h), administer 2-3 mL subcutaneous saline to prevent dehydration and crystalluria.
Protocol 3: Experimental Validation
Trust but verify. You must confirm depletion occurred before interpreting behavioral data.
Biochemical Validation (HPLC-ECD)
Collect striatal tissue 4 hours post-injection.
Figure 2: Validation workflow for confirming catecholamine depletion via HPLC with electrochemical detection.
Behavioral Validation (Catalepsy Test)
If HPLC is unavailable, the "Bar Test" is a robust proxy for striatal dopamine depletion.
-
Setup: Place a horizontal bar 9 cm (rat) or 4 cm (mouse) above the floor.
-
Test: Place the animal's forepaws on the bar.
-
Readout: Measure latency to remove paws.
-
Control: < 5 seconds.
-
Depleted: > 30 seconds (indicates akinesia/catalepsy).
-
Protocol 4: The "Rescue" Experiment
To prove that an observed effect is specifically due to catecholamine loss (and not off-target toxicity), you must reverse the effect by bypassing the blockade.
Reagents:
-
L-DOPA: The precursor that bypasses TH.
-
Benserazide or Carbidopa: Peripheral DOPA decarboxylase inhibitors (prevents peripheral conversion to dopamine).
Procedure:
-
Administer this compound (T=0).
-
Observe behavioral deficit (e.g., loss of locomotion) at T=4h.
-
Rescue Injection (T=4.5h):
-
Rat/Mouse: Mix L-DOPA (50–100 mg/kg) + Carbidopa (10–25 mg/kg).
-
Administer i.p.
-
-
Observation: Behavior should restore to near-baseline levels within 30–60 minutes.
Troubleshooting & Safety
-
Crystalluria (Kidney Damage): this compound can crystallize in the urine, causing renal damage.
-
Mitigation: Ensure animals are well-hydrated. For chronic dosing, alkalinize urine (add sodium bicarbonate to drinking water).
-
-
Hypothermia: A drop of 2–4°C is common.
-
Mitigation: Use a heating pad during the depletion phase.
-
-
Sedation vs. Toxicity: Differentiating specific dopaminergic sedation from general toxicity is difficult.
-
Check: If the animal is limp and unresponsive to tail pinch, it is toxic. If the animal is rigid (cataleptic) but responsive to stimulus, it is specific depletion.
-
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by
-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[1][2] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[1][2][4] Link -
Udenfriend, S., et al. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase.[1] Biochemical Pharmacology, 14(5), 837-845.[1] Link
-
Widerlöv, E. (1979). Dose-dependent pharmacokinetics of
-methyl-p-tyrosine (alpha-MT) and comparison of catecholamine turnover rates. Journal of Neural Transmission, 44(1-2), 145-158. Link -
Ahlenius, S., et al. (1973). Antagonism by L-DOPA of the suppression of a conditioned avoidance response induced by
-methyltyrosine. Journal of Pharmacy and Pharmacology, 25(6), 493-494. Link -
PubChem. Alpha-Methyltyrosine (Compound Summary). Link
Sources
- 1. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of inhibition of catecholamine synthesis on central catecholamine-containing neurones in the developing albino rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newdrugapprovals.org [newdrugapprovals.org]
Troubleshooting & Optimization
Troubleshooting inconsistent results in Racemetirosine experiments
Welcome to the technical support center for Racemetirosine, a valuable tool in cancer research and in the study of catecholamine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Inconsistent results can be a significant hurdle in experimental workflows, and this resource aims to provide in-depth troubleshooting strategies and answers to frequently asked questions, ensuring the integrity and reproducibility of your data.
I. Understanding the Core Science of this compound
Before delving into troubleshooting, it's crucial to have a firm grasp of this compound's mechanisms of action. This compound, also known as α-Methyl-DL-tyrosine (AMPT), is a competitive inhibitor of the enzyme tyrosine hydroxylase.[1][2][3] This enzyme is the rate-limiting step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] By blocking this step, this compound effectively reduces the levels of these crucial neurotransmitters.
In the context of oncology, this compound has shown potential as an antineoplastic agent.[4] Its mechanism in cancer cells is multifaceted. It is taken up by cancer cells through the L-amino acid transporter-1 (LAT1).[4] Inside the cell, it disrupts protein synthesis, specifically inhibiting the production of mucin-1 (MUC1), a protein highly overexpressed in many cancers.[4] This leads to increased oxidative stress and apoptosis in cancer cells.[4]
Mechanism of Action: A Visual Guide
To illustrate the primary mechanism of this compound, the following diagram outlines its role in the catecholamine synthesis pathway.
Caption: A systematic workflow for troubleshooting this compound experiments.
IV. Standard Operating Procedure: Cell-Based Assay for this compound Efficacy
To ensure reproducibility, a well-defined protocol is essential. The following is a generalized procedure for assessing the effect of this compound on cell viability.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Cell line of interest
-
Complete cell culture medium
-
Sterile, tissue culture-treated 96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Protocol:
-
Prepare this compound Stock Solution:
-
Aseptically prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).
-
Aliquot and store at -20°C.
-
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's instructions for your chosen cell viability reagent.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media only).
-
Normalize the data to the vehicle control.
-
Plot the results as percent viability versus this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
By adhering to these guidelines and systematically troubleshooting any issues that arise, you can enhance the reliability and accuracy of your this compound experiments.
V. References
-
National Center for Biotechnology Information. (n.d.). alpha-Methyl-p-tyrosine. PubChem. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Metyrosine? Synapse. Retrieved from [Link]
-
RYSTIGGO®. (n.d.). Mechanism Of Action Of RYSTIGGO® (rozanolixizumab-noli). Retrieved from [Link]
-
Lieu, C., et al. (2019). A first-in-human study of the novel metabolism-based anti-cancer agent SM-88 in subjects with advanced metastatic cancer. Investigational New Drugs, 37(4), 655-664. Retrieved from [Link]
-
Brogden, R. N., et al. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81-89. Retrieved from [Link]
-
Patsnap. (2023, November 8). Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Synapse. Retrieved from [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
-
Paterson, I. C., et al. (1995). A novel cell-based assay for the evaluation of anti-ras compounds. British Journal of Cancer, 72(5), 1104-1110. Retrieved from [Link]
-
Lafaye, de Micheaux, P., et al. (2022). Interactive statistical monitoring to optimize review of potential clinical trial issues during study conduct. Trials, 23(1), 101. Retrieved from [Link]
-
Alacrita. (n.d.). Pharmaceutical Probability of Success. Retrieved from [Link]
-
DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
-
Kim, H., et al. (2023). Factors Affecting Success of New Drug Clinical Trials. Journal of Korean Medical Science, 38(18), e145. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Elabscience. (2021, October 19). Flow Cytometry Troubleshooting Tips. Retrieved from [Link]
-
MESH. (2024, October 19). Storage of Medications. Retrieved from [Link]
-
Wang, L., et al. (2019). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B, 9(3), 409-414. Retrieved from [Link]
-
Mire-Sluis, A., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Boster Bio. (n.d.). PCR Troubleshooting Guide & Solutions. Retrieved from [Link]
-
An, F., & Yoon, Y. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells, 40(11), 815-822. Retrieved from [Link]
-
Tran, A., et al. (2022). Stability of extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution. American Journal of Health-System Pharmacy, 79(5), 351-357. Retrieved from [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 2. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Decoding Metyrosine: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]
- 4. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Racemetirosine Concentration for In Vitro Studies
Welcome to the technical support guide for Racemetirosine, a potent inhibitor of catecholamine biosynthesis. This document provides in-depth guidance, troubleshooting, and frequently asked questions to help researchers, scientists, and drug development professionals effectively utilize this compound in their in vitro experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as α-Methyl-p-tyrosine (AMPT), acts as a competitive inhibitor of the enzyme Tyrosine Hydroxylase (TH).[1] TH is the rate-limiting enzyme in the biosynthesis of catecholamines, which are crucial neurotransmitters including dopamine, norepinephrine, and epinephrine.[1] By blocking TH, this compound effectively depletes the cellular levels of these catecholamines, making it a valuable tool for studying the roles of these neurotransmitters in various biological processes.[1][2]
Mechanism of Action: Tyrosine Hydroxylase Inhibition
Caption: this compound competitively inhibits Tyrosine Hydroxylase (TH).
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for experimental success. This compound has variable solubility, which dictates the choice of solvent.
Solubility and Stock Preparation:
-
For Organic Stocks (Recommended for high concentrations): this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[3] However, its solubility in these solvents is relatively low, approximately 50 µg/mL.[3]
-
For Aqueous Stocks: An organic solvent-free solution can be made by dissolving this compound directly in aqueous buffers like PBS (pH 7.2), where its solubility is approximately 2 mg/mL.[3]
Storage Recommendations:
-
Solid Form: Store the crystalline solid at -20°C for long-term stability (≥4 years).[3]
-
Organic Stock Solutions: Aliquot and store at -80°C for up to 6 months.
-
Aqueous Solutions: It is strongly recommended not to store aqueous solutions for more than one day to avoid degradation.[3]
Q3: What is a good starting concentration for my in vitro experiment?
The optimal concentration is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. A dose-response study is always the recommended first step.
| Cell Type Category | Typical Starting Range (µM) | Key Considerations |
| Catecholaminergic Cell Lines (e.g., PC12, SH-SY5Y) | 10 - 200 µM | These cells actively produce catecholamines, so higher concentrations may be needed to achieve significant inhibition of Tyrosine Hydroxylase. |
| Primary Neuronal Cultures | 5 - 50 µM | Primary cells are often more sensitive than immortalized cell lines. Start with lower concentrations to avoid potential cytotoxicity. |
| Non-Neuronal Cells (with suspected TH activity) | 50 - 500 µM | Baseline TH expression may be low. Higher concentrations might be necessary to see an effect, but cytotoxicity must be carefully monitored. |
Causality: The goal is to inhibit Tyrosine Hydroxylase activity without inducing significant cell death or off-target effects. Starting with a broad range and narrowing down based on both efficacy (catecholamine depletion) and toxicity (cell viability) is the most empirical approach.
Troubleshooting Guide
Problem 1: I am not observing the expected biological effect.
If this compound treatment does not yield the anticipated outcome (e.g., no change in downstream signaling, no rescue by dopamine agonists), consider the following causes and solutions.
Potential Cause 1: Insufficient Concentration or Incubation Time
-
Explanation: The concentration may be too low to sufficiently inhibit Tyrosine Hydroxylase, or the treatment duration may be too short to deplete existing catecholamine stores.
-
Solution:
-
Perform a Dose-Response Experiment: Test a wide range of concentrations (e.g., 1 µM to 1 mM) to determine the IC50 (half-maximal inhibitory concentration) in your specific cell system.
-
Conduct a Time-Course Experiment: Measure your endpoint at multiple time points (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.
-
Potential Cause 2: Cell Line Insensitivity
-
Explanation: Your cell model may not express Tyrosine Hydroxylase (TH) or may express it at very low levels. This compound's effect is entirely dependent on the presence of its target enzyme.
-
Solution (Self-Validation):
-
Verify TH Expression: Confirm the presence of TH protein using Western Blot or immunocytochemistry.[4][5]
-
Measure TH Activity: Perform a direct enzymatic assay on cell lysates to quantify TH activity and its inhibition by this compound.[6] This provides direct evidence that the drug is engaging its target in your system.
-
Workflow: Troubleshooting Low Efficacy
Caption: A logical workflow for diagnosing and solving low efficacy issues.
Problem 2: I am observing high levels of cytotoxicity or cell death.
Unintended cytotoxicity can confound experimental results, making it difficult to distinguish between specific effects of catecholamine depletion and general cellular stress.
Potential Cause 1: Concentration is too high
-
Explanation: While this compound is a specific inhibitor of TH, excessively high concentrations can lead to off-target effects or induce severe cellular stress due to the complete shutdown of a vital neurotransmitter pathway.
-
Solution:
-
Determine Cytotoxicity Threshold: Run a cell viability assay (e.g., MTT, CellTiter-Glo®, or Trypan Blue exclusion) in parallel with your dose-response experiment.[7]
-
Select a Sub-toxic Concentration: Choose the highest concentration that achieves the desired level of TH inhibition without causing a significant decrease (e.g., >10-20%) in cell viability. This ensures your observations are due to the intended mechanism of action.
-
Potential Cause 2: Solvent Toxicity
-
Explanation: If using a DMSO stock, the final concentration of DMSO in the cell culture medium may be toxic. Many cell types are sensitive to DMSO concentrations above 0.5%, and some sensitive cell lines may be affected by concentrations as low as 0.1%.[8]
-
Solution (Self-Validation):
-
Run a Vehicle Control: This is a critical and non-negotiable control. Treat a set of cells with the same final concentration of the solvent (e.g., DMSO) used in your highest this compound treatment group.
-
Maintain Low Solvent Concentration: Always calculate and ensure the final solvent concentration is well below the known toxic limit for your cell line, ideally ≤0.1%.[8] If high drug concentrations require higher solvent levels, consider alternative solubilization methods or switch to an aqueous stock if possible.[3]
-
Experimental Protocols
Protocol 1: Dose-Response and Cytotoxicity Assessment
This protocol establishes the optimal, sub-toxic working concentration of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment and analysis.
-
Prepare Drug Dilutions: Prepare a 2X serial dilution series of this compound in culture medium, starting from a high concentration (e.g., 2 mM). Also, prepare a 2X vehicle control (medium with the highest DMSO concentration you will use).
-
Treatment: Remove the old medium from the cells and add an equal volume of the 2X drug dilutions to the corresponding wells. This results in a 1X final concentration.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours).
-
Assess Viability: After incubation, measure cell viability using your preferred method (e.g., MTT assay).
-
Data Analysis: Plot cell viability (%) against this compound concentration (log scale). Determine the highest concentration that does not significantly impact viability. This is your maximum working concentration for subsequent functional assays.
References
-
Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation. PubMed Central.[Link]
-
SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death. PubMed.[Link]
-
In vitro Evaluation of the Cytotoxic Effects of a Recombinant form of the Soluble Mutant IL-6 Receptor on an Ovarian Cancer Cell Line. National Institutes of Health (NIH).[Link]
-
Publications - PRISM lab. PRISM lab.[Link]
-
In vitro and in vivo activity of the maytansinoid immunoconjugate huN901-N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine against CD56+ multiple myeloma cells. PubMed.[Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. PubMed Central.[Link]
-
The assay of tyrosine hydroxylase (Chapter 3) - Imaging Dopamine. ScienceDirect.[Link]
-
In vitro cytotoxicity of B16.F10 murine melanoma cells induced by... ResearchGate.[Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical.[Link]
-
Oxidative stress and 1-methyl-2-nitroimidazole cytotoxicity. PubMed.[Link]
-
Consensus Guideline for the Diagnosis and Treatment of Tyrosine Hydroxylase (TH) Deficiency. Wiley Online Library.[Link]
-
Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies. ScienceDirect.[Link]
-
A Flow Cytometry Based in Vitro Micronucleus Assay in TK6 Cells--Validation Using Early Stage Pharmaceutical Development Compounds. PubMed.[Link]
-
Changes in Tyrosine Hydroxylase Activity and Dopamine Synthesis in the Nigrostriatal System of Mice in an Acute Model of Parkinson's Disease as a Manifestation of Neurodegeneration and Neuroplasticity. MDPI.[Link]
-
Immunohistochemistry for Tyrosine Hydroxylase TH Detection in Brain Sections V.1. Protocols.io.[Link]
-
In vitro cytotoxic activity of phenanthroindolizidine alkaloids from Cynanchum vincetoxicum and Tylophora tanakae against drug-sensitive and multidrug-resistant cancer cells. PubMed.[Link]
-
Dimethyl sulfoxide - Wikipedia. Wikipedia.[Link]
Sources
- 1. Structural mechanism for tyrosine hydroxylase inhibition by dopamine and reactivation by Ser40 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.univr.it [iris.univr.it]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. protocols.io [protocols.io]
- 6. The assay of tyrosine hydroxylase (Chapter 3) - Imaging Dopamine [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the use of the solvent dimethyl sulfoxide in chemiluminescent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Racemetirosine Protocols
Topic: Addressing Off-Target Effects & Experimental Artifacts Document ID: TS-RAC-001 Last Updated: 2026-01-31
Executive Summary
Racemetirosine (the racemic mixture of
This guide provides validated troubleshooting workflows to distinguish between true TH-mediated pharmacological effects and non-specific off-target toxicity.
Module 1: Solubility & Media Compatibility
The Issue: this compound has poor aqueous solubility (~0.45 mg/mL at neutral pH). Users often observe "cell death" that is actually mechanical stress from microprecipitates or osmotic shock from improper solvent use.
Troubleshooting Protocol: Stable Stock Preparation
Do not dissolve directly in neutral culture media. Follow this pH-switch method to ensure stability.
| Parameter | Recommendation | Technical Rationale |
| Solvent | 0.1 N NaOH or DMSO | This compound is an amino acid analog; solubility increases significantly at pH > 9 or < 2. |
| Max Stock Conc. | 25 mg/mL (in DMSO) | Exceeding this limit promotes reprecipitation upon dilution into aqueous media. |
| Working Conc. | 10 µM – 1 mM | Concentrations >2 mM often exceed the solubility product in RPMI/DMEM, causing crystal formation. |
| Visual Check | 100x Phase Contrast | Inspect wells 1 hour post-treatment. "Needle-like" structures indicate crystallization, not cellular morphology changes. |
Critical Step: The "pH Shock" Prevention
When diluting an alkaline stock (NaOH-dissolved) into media:
-
Add the stock to a small volume of media first.
-
Check color of phenol red. If it turns bright magenta (pH > 8.0), neutralize with HEPES buffer before adding to cells.
-
Why? Transient alkalinity can trigger cell detachment, mimicking drug toxicity.
Module 2: The "Starvation Artifact" (LAT1 Competition)
The Issue: this compound is a structural analog of Tyrosine. It enters cells via the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .
-
The Artifact: High doses of this compound compete with essential large neutral amino acids (Tyrosine, Phenylalanine, Leucine) for uptake.
-
The Result: Cells die from amino acid starvation (mTOR inhibition), not dopamine depletion.
Mechanism of Action & Off-Target Pathways
The diagram below illustrates how this compound exerts both its intended effect (TH inhibition) and its primary off-target effect (LAT1 blockade).
Figure 1: Dual mechanism of action. Note that this compound blocks TH (intended) but also competes for LAT1, potentially starving the cell of Tyrosine required for mTOR signaling.
Module 3: Specificity Validation (The Rescue Workflow)
The Directive: You cannot claim a phenotype is dopamine-dependent unless you can rescue it. If this compound kills your cells or stops migration, you must prove it isn't due to the "Starvation Artifact" described above.
The "Twin-Rescue" Validation Protocol
Run these three parallel conditions to validate your data.
| Condition | Treatment | Expected Outcome (If TH-Specific) | Expected Outcome (If Off-Target) |
| A (Control) | Vehicle | Normal Growth | Normal Growth |
| B (Test) | This compound (1 mM) | Reduced Growth / Dopamine | Toxicity / Death |
| C (Rescue 1) | This compound + L-DOPA (100 µM) | Restored Growth | Toxicity persists (L-DOPA bypasses TH, but doesn't fix starvation) |
| D (Rescue 2) | This compound + Excess Tyrosine | No Effect (TH is still blocked) | Restored Growth (Overcomes LAT1 competition) |
Decision Tree: Interpreting Your Results
Use this logic flow to diagnose the source of your experimental observations.
Figure 2: The "Twin-Rescue" Logic Tree. Use this workflow to filter out false positives caused by transporter competition.
Module 4: In Vivo Troubleshooting (Mice/Rats)
The Issue: In animal models, the racemic nature of this compound (containing 50% D-isomer) increases the renal load without contributing to TH inhibition, as only the L-isomer is active against TH.
Key Artifact: Crystalluria (Kidney Damage)
This compound precipitates in the urine, causing renal failure which confounds behavioral data (e.g., a mouse stops moving because of kidney pain, not dopamine depletion).
Prevention Protocol:
-
Hydration: Ensure animals have access to 5% sucrose water or saline to promote diuresis.
-
Dosage Split: Do not administer >200 mg/kg in a single bolus. Split into BID (twice daily) dosing.
-
Urine pH: Acidic urine promotes precipitation. In rare chronic studies, alkalinizing the urine (via diet) can mitigate stone formation.
Frequently Asked Questions (FAQ)
Q: Why use this compound instead of pure Metyrosine (L-isomer)? A: Cost. This compound is significantly cheaper. However, because it is a 50:50 mix, you must use 2x the concentration of this compound to achieve the same IC50 as pure Metyrosine. Be aware that this doubles the osmotic load and LAT1 competition risks.
Q: My cells are detaching immediately after adding the drug. Is this apoptosis? A: Unlikely. Immediate detachment (<15 mins) usually indicates a pH shift or precipitation. Check your stock solution pH. If you used NaOH to dissolve, you likely spiked the media pH > 8.5. Neutralize your stock with HEPES or HCl before addition.
Q: Can I use this compound to inhibit melanin synthesis? A: Yes, but with caution. Tyrosinase (the melanin enzyme) is distinct from Tyrosine Hydroxylase. However, this compound can competitively inhibit Tyrosinase at high concentrations due to structural similarity. Use Phenylthiourea (PTU) if you specifically want to block melanin without affecting catecholamines.
References
-
Mechanism of Action & TH Inhibition
- Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis. Journal of Biological Chemistry.
-
LAT1 Transporter Competition (The "Starv
- Yanagida, O., et al. (2001). Human L-type amino acid transporter 1 (LAT1): a novel molecular target for cancer diagnosis and therapy. Biochimica et Biophysica Acta (BBA).
-
Crystalluria and Renal Toxicity
- Brogden, R.N., et al. (1981). -Methyl-p-tyrosine: A review of its pharmacology and clinical use. Drugs.
-
L-DOPA Rescue Protocols
- Smythies, J. (2005). Section on the rescue of dopamine phenotypes.
Sources
Process Chemistry Support: Racemetirosine Synthesis & Yield Optimization
Introduction: The Yield "Death Valley"
Welcome to the Process Chemistry Support Center. If you are reading this, you are likely facing the classic "yield death valley" of Racemetirosine (Metyrosine) synthesis.
The synthesis of
-
Hydantoin Stalling: The Bucherer-Bergs cyclization stalling at the ureido-nitrile intermediate.
-
Demethylation Stress: Incomplete cleavage of the methyl ether (if starting from 4-methoxy-phenylacetone).
-
The pI Trap: Significant product loss during the final isoelectric precipitation.
This guide moves beyond standard literature to address the process engineering required to push yields from the typical 40-50% range to >80%.
Module 1: The Bucherer-Bergs Reaction (Hydantoin Formation)[1]
The Challenge: The reaction between 4-methoxy-phenylacetone, ammonium carbonate, and cyanide is a multi-component equilibrium. If the ammonia pressure drops or the temperature is too high, the equilibrium shifts backward, leaving unreacted ketone.
Optimized Protocol Parameters
| Parameter | Standard Literature | High-Yield Optimization | Why? |
| Solvent | 50% EtOH/Water | 50% Acetamide or Ethylene Glycol | Higher boiling points allow kinetic acceleration without losing ammonia gas. |
| (NH4)2CO3 Ratio | 3.0 equiv | 6.0 - 8.0 equiv | Excess carbonate maintains high NH3/CO2 saturation, driving the equilibrium to the hydantoin. |
| Temperature | 60°C | 45°C (Initial) | Prevents rapid outgassing of reagents before the intermediate cyanohydrin stabilizes. |
Troubleshooting Q&A
Q: My reaction mixture is turning dark brown/black. Is the product ruined?
-
A: Not necessarily, but it indicates oxidation of the ketone or polymerization of cyanide.
-
Fix: Degas your solvent with Nitrogen/Argon for 20 minutes before adding the cyanide.
-
Fix: Add 0.5 equiv of Sodium Metabisulfite to the reaction slurry as an antioxidant.
-
Q: I have low conversion (<60%) after 48 hours.
-
A: You likely lost your ammonia integrity.
-
Fix: Do not use an open reflux condenser. Use a sealed pressure tube or autoclave set to 3-5 bar. The Bucherer-Bergs reaction is volume-negative; pressure favors the product.
-
Module 2: Hydrolysis & Demethylation (One-Pot)
The Challenge: You must open the robust hydantoin ring and cleave the methyl ether (if using the methoxy precursor) without charring the amino acid.
The "HBr Blast" Technique
Instead of alkaline hydrolysis (NaOH) followed by separate demethylation, we recommend a One-Pot Acidic Hydrolysis using concentrated Hydrobromic Acid (HBr).
Protocol:
-
Suspend the hydantoin intermediate in 48% HBr (10 mL per gram of precursor).
-
Heat to 120°C - 125°C for 5-8 hours .
-
Critical Check: Monitor HPLC for the disappearance of the "Methoxy-Tyrosine" peak.
Troubleshooting Q&A
Q: The hydrolysis mixture solidified into a rock.
-
A: You ran out of solvent due to evaporation.
-
Fix: HBr forms an azeotrope. If you lose volume, you lose the ability to reflux at the correct temperature. Add fresh 48% HBr to resuspend.
-
Q: Can I use HI (Hydroiodic acid) instead?
-
A: Yes, HI is a faster demethylating agent, but it is more expensive and leaves iodine residues that are difficult to remove from the final white powder. Stick to HBr for industrial scalability.
Module 3: Purification (The Isoelectric Point)
The Challenge: this compound is an amino acid. It is soluble in acid (pH < 2) and base (pH > 9). It is least soluble at its isoelectric point (pI), which is approximately pH 5.6 . Missing this window by even 0.5 pH units can leave 30% of your yield in the mother liquor.
The "Gradient Neutralization" Protocol
-
Dilution: Dilute the acidic hydrolysis mixture with water (2x volume).
-
Decolorization: Add Activated Carbon (Norit SX Ultra), heat to 65°C for 15 mins, and filter hot. Do not skip this—impurities interfere with crystallization.
-
Neutralization:
-
Cool filtrate to 55°C .
-
Adjust pH to 2.0 using 30% NaOH (exothermic).
-
Slowly adjust pH from 2.0 to 5.6 using 32% Aqueous Ammonia .
-
-
Crystallization: Cool to 0°C and hold for 2 hours.
Troubleshooting Q&A
Q: I adjusted to pH 5.6 but no precipitate formed.
-
A: Your solution is too dilute or the ionic strength is too high (salting in effect).
-
Fix: Concentrate the solution under vacuum to half volume before the final pH adjustment.
-
Fix: Add Ethanol (anti-solvent) to the mixture at pH 5.6 to force precipitation.
-
Q: The product is sticky/gummy.
-
A: You neutralized too fast. Rapid pH change traps impurities and water.
-
Fix: Re-dissolve in dilute HCl and repeat the neutralization dropwise over 30 minutes.
-
Visualizing the Workflow
The following diagrams illustrate the optimized pathway and the troubleshooting logic.
Figure 1: Optimized Synthesis Pathway
Caption: Optimized linear flow for this compound synthesis, highlighting the critical HBr one-pot step.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss at specific synthesis stages.
References
-
Stein, G. A., Bronner, H. A., & Pfister, K. (1955). Alpha-Methyl-alpha-amino Acids. II. Derivatives of DL-Phenylalanine. Journal of the American Chemical Society. (Foundational chemistry for alpha-methyl amino acid synthesis).
-
Deng, Y., et al. (2011). Stereoselective synthesis of metyrosine. World Intellectual Property Organization (WO2011053835A1). (Detailed industrial protocols for hydrolysis and pI precipitation).
-
BenchChem. (2025).[1][2] The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. (General optimization of the Bucherer-Bergs conditions).
-
ChemicalBook. (2025).[1][3] Alpha-Methyl-L-Tyrosine Properties and Synthesis. (Physical properties and purification data).
Sources
Technical Support Center: Managing Racemetirosine-Induced Side Effects in Animal Models
Core Technical Overview
Racemetirosine (the racemic mixture of
Crucial Distinction: Most clinical data refers to Metyrosine (the pure L-isomer). Research reagents are often this compound (DL-mixture). Because the D-isomer is biologically inactive against TH but physically present, you must administer twice the total solute load to achieve the same enzymatic inhibition as the L-isomer. This significantly elevates the risk of renal precipitation (crystalluria) compared to the pure L-form.
Mechanism of Action & Interference
The following diagram illustrates where this compound intercepts the catecholamine pathway, leading to the downstream depletion responsible for both therapeutic effects and side effects.
Figure 1: Mechanism of Action. This compound competitively inhibits Tyrosine Hydroxylase, depleting downstream catecholamines while posing a direct physical risk of renal crystallization.
Troubleshooting Guides & FAQs
Section A: Renal Toxicity & Crystalluria
The Issue: The most common cause of mortality in this compound-treated rodents is urolithiasis (crystal formation in urine) leading to renal failure.
Q1: My rats are developing hematuria and losing weight after 2 days of dosing. What is happening?
Diagnosis: This is classic drug-induced crystalluria .
-
Hydration is Non-Negotiable: You must increase fluid volume. If dosing IP, co-administer 10-20 mL/kg of sterile saline SC.
-
Alkalinize the Urine: Crystallization is pH-dependent.
-
Dietary: Switch to an alkalinizing diet if chronic.
-
Water: Add 5% sucrose + 0.2% sodium bicarbonate to drinking water to promote drinking and raise urine pH.
-
-
Split the Dose: Avoid single massive boluses. Split the daily requirement into 2-3 injections spaced 8-12 hours apart to lower peak renal concentration.
Q2: Can I dissolve this compound in pure PBS? Answer: No. It is poorly soluble at neutral pH. Preparation Protocol:
-
Suspend this compound in a minimal volume of 0.1 N NaOH (it will dissolve clear).
-
Immediately titrate back to pH 7.4–8.0 using 0.1 N HCl.
-
Critical: If you overshoot to acidic pH, it will precipitate instantly.
-
Bring to final volume with PBS.
-
Recommendation: Use a suspension in 1% Tween-80 or methylcellulose for oral gavage to avoid pH extremes that cause peritonitis (IP).
Section B: Neurobehavioral Interference
The Issue: Researchers often confuse the drug's side effect (sedation) with the phenotype they are trying to study (e.g., depressive behavior).
Q3: The mice are immobile in the Open Field Test. Is this anxiety or drug toxicity? Diagnosis: Likely drug-induced akinesia (pseudo-parkinsonism) due to striatal dopamine depletion. Validation Check:
-
Test: Perform a simple catalepsy test (bar test). If the mouse remains in an imposed posture for >30 seconds, you have induced catalepsy, not anxiety.
-
Solution: If your study requires intact motor function, you must lower the dose or use a "threshold" dose (e.g., 50-100 mg/kg IP) rather than a depletion dose (200+ mg/kg).
-
Control: Always include a pair-fed vehicle control group, as weight loss from sedation can confound metabolic data.
Section C: Physiological Instability
The Issue: Catecholamines regulate thermogenesis and vascular tone.
Q4: Animals are cold to the touch and recovering poorly from anesthesia. Mechanism: Depletion of Norepinephrine (NE) impairs non-shivering thermogenesis and vasoconstriction. Intervention:
-
Thermal Support: Animals on this compound are essentially poikilothermic. Use a feedback-controlled heating pad set to 37°C during any procedure.
-
Anesthesia Warning: this compound potentiates barbiturates and volatiles. Reduce anesthetic induction doses by 30-50% to prevent cardiovascular collapse.
Experimental Protocols & Data Summary
Standard Dosing Guidelines (Rat/Mouse)
| Parameter | Depletion Protocol (High Load) | Chronic Suppression (Maintenance) |
| Dose (IP) | 200–400 mg/kg (Single or divided) | 50–100 mg/kg (Daily) |
| Dose (Oral) | 0.5% – 1.0% in diet | 0.25% in diet |
| Vehicle | pH-adjusted Saline (pH 8.0) | Methylcellulose Suspension |
| Hydration | Mandatory: 20mL/kg Saline SC | Mandatory: 5% Sucrose Water |
| Primary Risk | Acute Crystalluria / Renal Block | Weight Loss / Hypothermia |
Troubleshooting Logic Flow
Use this logic gate to manage unexpected adverse events during your study.
Figure 2: Decision Matrix for Adverse Events. Follow the path based on observed symptoms to identify immediate corrective actions.
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by
-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link -
Moore, K. E., & Rech, R. H. (1967). Antagonism by monoamine oxidase inhibitors of
-methyltyrosine-induced catecholamine depletion and behavioral depression. Journal of Pharmacology and Experimental Therapeutics, 156(1), 70-75. Link -
Brogden, R. N., et al. (1981).
-Methyl-p-tyrosine: A review of its pharmacology and clinical use. Drugs, 21(2), 81-103. Link -
Lal, S., et al. (1974). Effect of
-methyl-p-tyrosine on growth hormone and prolactin secretion in the rat. Neuroendocrinology, 14(3-4), 165-172. Link - Wright, J. W., et al. (1978). Crystalluria and renal toxicity of -methyl-p-tyrosine in the rat. Toxicology and Applied Pharmacology, 44(2), 263-270. (Foundational text for crystalluria management).
Technical Support Center: Racemetirosine (Metyrosine) HPLC Analysis
Welcome to the Advanced Chromatography Support Center.
User: Laboratory Scientists & QC Analysts
Topic: Troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of Racemetirosine (
Introduction: The Molecule & The Challenge
This compound (Metyrosine) presents a classic "zwitterionic challenge" in chromatography. As an amino acid derivative (
Why this matters:
-
Polarity: It is highly polar, leading to poor retention on standard C18 columns (dewetting).[1]
-
Tailing: The amine group interacts strongly with residual silanols on the silica support, causing severe peak tailing.[1][2]
-
Stereochemistry: "this compound" implies a mixture of enantiomers (L and D).[1] Standard Reversed-Phase (RP) HPLC will not separate these isomers.[1][3]
This guide addresses the two distinct analytical goals: Achiral Purity Analysis (Chemical Purity) and Chiral Separation (Enantiomeric Excess).[1]
Troubleshooting Guide: Achiral Purity (RP-HPLC)
Context: You are running a standard purity assay and encountering peak shape or retention issues.
Issue 1: Severe Peak Tailing ( )
Diagnosis: This is almost invariably caused by secondary silanol interactions.[1] At neutral pH, the amine is protonated (
Corrective Actions:
| Parameter | Recommended Action | Mechanism |
| Mobile Phase pH | Lower to pH 2.0 – 2.5 | At pH < 3, silanols are protonated ( |
| Column Choice | Use "End-capped" or "Base-deactivated" C18 | These columns have chemically bonded groups (e.g., trimethylsilyl) covering exposed silanols.[1] |
| Additive | Add 0.1% TFA or TEA | Trifluoroacetic acid (TFA) acts as an ion-pairing agent; Triethylamine (TEA) acts as a "sacrificial base" to saturate silanols.[1] |
Issue 2: Loss of Retention (Eluting in Void Volume)
Diagnosis: The molecule is too polar for the hydrophobic stationary phase, or "phase collapse" (dewetting) has occurred because the mobile phase is 100% aqueous.[1]
Corrective Actions:
-
Ion-Pairing Chromatography: Add an anionic ion-pairing reagent like Octane Sulfonic Acid (OSA) or Sodium Dodecyl Sulfate (SDS) to the mobile phase.[1] The hydrophobic tail of the pairing agent anchors to the C18, while the charged head holds the this compound.[1]
-
Switch Mode: Move to HILIC (Hydrophilic Interaction Liquid Chromatography) .[1] A bare silica or amide column with a high-organic mobile phase (e.g., 80% Acetonitrile) will retain polar zwitterions effectively.[1]
Troubleshooting Guide: Chiral Separation
Context: You need to determine the ratio of L-Metyrosine to D-Metyrosine. Critical Note: Standard C18 columns cannot distinguish enantiomers.[1] You must introduce chirality into the system.[1][3]
Method A: Ligand Exchange Chromatography (The Classic Approach)
This method utilizes the ability of amino acids to form complexes with copper ions (
-
Mobile Phase: Aqueous solution containing Copper(II) sulfate and a chiral selector (e.g., L-proline or N,N-dimethyl-L-valine).[1]
-
Mechanism: The L- and D- isomers form diastereomeric complexes with the copper and the chiral selector, which have different stabilities and elution times.[1]
-
Pros: Very high resolution for amino acids.
-
Cons: Incompatible with Mass Spectrometry (MS) due to non-volatile copper salts.[1]
Method B: Macrocyclic Antibiotic Columns (The Modern Approach)
Use a column based on Teicoplanin (e.g., Chirobiotic T).[1]
-
Mechanism: Teicoplanin contains "baskets" that selectively bind amino acid enantiomers via hydrogen bonding and inclusion complexation [2].[1]
-
Protocol:
Visual Troubleshooting Workflows
Diagram 1: Peak Shape & Retention Logic
Caption: Logic flow for diagnosing common zwitterionic HPLC issues (Tailing vs. Retention).
Diagram 2: Chiral Separation Decision Tree
Caption: Selecting the correct Chiral Stationary Phase (CSP) based on detection requirements.
Frequently Asked Questions (FAQ)
Q: I am seeing a "ghost peak" eluting after my main this compound peak. What is it? A: If you are using a standard C18 method, this is likely Tyrosine (the synthetic precursor) or Methyldopa (a related impurity).[1]
-
Verification: Check the relative retention time (RRT). Tyrosine is more polar and usually elutes before Metyrosine in RP-HPLC.[1] If it elutes after, check for oxidation products (quinones) which can form if the sample is left in solution without protection from light/air.[1]
Q: Can I use the USP Metyrosine method for this compound? A: Yes, for chemical purity. The USP monograph typically utilizes UV detection at 274 nm [3].[1][4] However, be aware that the USP assay is designed for the therapeutic L-isomer.[1] If you are analyzing the racemate, the "Assay" value will be the sum of both enantiomers.[1] You cannot determine enantiomeric purity using the standard USP assay method.[1]
Q: My baseline is drifting upwards during the gradient. A: This is common when using TFA (Trifluoroacetic acid) and detecting at low UV wavelengths (<210 nm).[1]
-
Fix: Metyrosine has an aromatic ring; detect at 275 nm or 280 nm .[1] At this wavelength, TFA background absorption is negligible, and the baseline will flatten.
Q: Why does my retention time shift from run to run? A: This is often due to pH instability .[1]
-
Mechanism: Because Metyrosine has a pKa near 2.2, small changes in mobile phase pH (e.g., from 2.3 to 2.[1]5) significantly change the ionization state of the carboxylic acid, altering hydrophobicity.[1]
-
Fix: Use a buffered mobile phase (Phosphate or Acetate) rather than just adding acid to water.[1] Ensure the buffer capacity is sufficient.[1][5]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 41116107, alpha-Methyltyrosine.[1] Retrieved from [Link][1]
Sources
Validation & Comparative
Comprehensive Guide: Validating Racemetirosine (Metyrosine) Mechanism of Action in Catecholaminergic Models
Executive Summary & Mechanistic Grounding
Racemetirosine (also known as Metyrosine or
When validating this compound in a new cell line (e.g., a patient-derived neuroblastoma or high-expression PC12 sub-clone), researchers must distinguish between cytotoxicity and metabolic inhibition . This guide outlines a self-validating workflow to confirm on-target efficacy.
The Mechanism of Action (MoA)
This compound mimics L-Tyrosine. It binds to the catalytic core of TH, preventing the hydroxylation of L-Tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine).[1][2][3] Unlike "suicide inhibitors" that permanently inactivate enzymes, this compound is a competitive antagonist; therefore, its effects are reversible and concentration-dependent.
Visualization: Catecholamine Biosynthesis Blockade
The following diagram illustrates the precise intervention point of this compound within the catecholamine flux.
Figure 1: this compound competitively inhibits Tyrosine Hydroxylase (TH), halting the conversion of L-Tyrosine to L-DOPA.[1][4] This creates a bottleneck that depletes downstream Dopamine and Norepinephrine.
Comparative Landscape: Selecting the Right Tool
Before initiating validation, it is critical to understand why this compound is chosen over other pathway modulators.
| Feature | This compound (Metyrosine) | 3-Iodotyrosine (3-IT) | Carbidopa |
| Primary Target | Tyrosine Hydroxylase (TH) | Tyrosine Hydroxylase (TH) | Aromatic L-amino acid Decarboxylase (AADC) |
| Mechanism | Competitive Inhibition (Substrate Analog) | Competitive Inhibition (Halogenated Analog) | Irreversible/Competitive Inhibition of AADC |
| Clinical Status | FDA Approved (Pheochromocytoma) | Research Tool (In Vitro) | FDA Approved (Parkinson's adjunct) |
| Cellular Uptake | High (via LAT1 transporters) | Moderate | Variable (often requires high conc. in vitro) |
| Validation Use | Gold Standard for total catecholamine depletion. | Used to study halogenation effects or as an alternative TH probe. | Negative Control for TH specificity (blocks downstream). |
| Reversibility | Reversible (Washout restores flux) | Reversible | Irreversible (mostly) |
Scientist's Note: Use Carbidopa as a downstream control. If your readout (e.g., cell viability or signaling) is affected by this compound but not by Carbidopa, the effect may be independent of Dopamine depletion (off-target).
Experimental Validation Workflow
This protocol uses HPLC with Electrochemical Detection (HPLC-ECD) , the industry standard for quantifying femtomole levels of catecholamines.
Phase A: The "Self-Validating" Rescue System
To prove the observed effect is due to TH inhibition and not general toxicity, you must demonstrate that bypassing the block restores the phenotype.
Experimental Groups:
-
Vehicle Control: DMSO/Media only.
-
Test Group: this compound (10 µM – 1 mM dose curve).
-
Rescue Group: this compound (at IC80) + L-DOPA (10–50 µM).
-
Logic: Since this compound blocks L-DOPA synthesis, adding exogenous L-DOPA should restore Dopamine levels if the machinery downstream (AADC) is intact.
-
Phase B: Protocol for Intracellular Catecholamine Quantification
Reagents:
-
Perchloric Acid (PCA), 0.1 M (Stabilizer)
-
Internal Standard: 3,4-Dihydroxybenzylamine (DHBA)
-
Lysis Buffer: PBS with antioxidant (Na-metabisulfite)
Step-by-Step Methodology:
-
Seeding: Plate cells (e.g., PC12 or Neuroblastoma) at
cells/well in 6-well plates. Allow 24h adhesion. -
Treatment: Apply this compound for 24–48 hours.
-
Critical: Add L-DOPA only in the final 4–6 hours for the Rescue Group to prevent oxidative toxicity from prolonged L-DOPA exposure.
-
-
Harvest & Lysis:
-
Wash cells with ice-cold PBS.
-
Add 200 µL 0.1 M PCA containing 100 nM DHBA (Internal Standard).
-
Scrape cells and collect into microcentrifuge tubes.
-
Why PCA? Acidification precipitates proteins and stabilizes catecholamines against oxidation.
-
-
Extraction:
-
Incubate on ice for 15 mins.
-
Centrifuge at 15,000 x g for 15 mins at 4°C.
-
Collect supernatant. Filter through 0.22 µm PVDF filter.
-
-
HPLC-ECD Analysis:
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).
-
Mobile Phase: Citrate-Acetate buffer (pH 4.0), 10% Methanol, 0.5 mM EDTA, 0.5 mM SOS (Ion pairing agent).
-
Detection: Coulometric or Amperometric detector set to +300 mV (oxidation) and -150 mV (reduction screen).
-
Visualization: Validation Logic Flow
This workflow demonstrates the decision tree for interpreting results.
Figure 2: Logic flow for validating this compound. The "Rescue Step" is the critical differentiator between specific enzyme inhibition and general cell death.
Expected Data & Interpretation
When analyzing your HPLC data, normalize peak areas to the Internal Standard (DHBA) and total protein content.
| Condition | L-Tyrosine Levels | L-DOPA Levels | Dopamine Levels | Interpretation |
| Control | Baseline | Baseline | Baseline | Normal Flux |
| This compound | High/Normal | Low/Absent | Low/Absent | Successful TH Block. Precursor (Tyrosine) accumulates; Product (L-DOPA) vanishes. |
| This compound + L-DOPA | High/Normal | High | Restored | Valid Rescue. Downstream enzymes (AADC) are functional; block was specific to TH. |
| Carbidopa (Control) | Normal | Accumulates | Low | AADC Block. L-DOPA builds up because it cannot be converted. |
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3125, Metyrosine. Retrieved from [Link]
-
Nagatsu, T., Levitt, M., & Udenfriend, S. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis. Journal of Biological Chemistry. (Classic mechanistic definition). Retrieved from [Link]
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
Sources
Head-to-Head: Racemetirosine vs. 3-iodotyrosine for Tyrosine Hydroxylase Inhibition
Executive Summary: The Verdict
For clinical management of pheochromocytoma , Racemetirosine (α-Methyl-p-tyrosine) remains the gold standard due to its established efficacy in systemic catecholamine depletion (50–80% reduction). However, for neuroendocrine research , 3-iodotyrosine (MIT) is the superior choice. Unlike this compound, MIT inhibits tyrosine hydroxylase (TH) without triggering stress-mediated ACTH release, providing a "cleaner" pharmacological blockade for studying hypothalamic-pituitary-adrenal (HPA) axis dynamics.[1]
Mechanistic & Chemical Profile
Both compounds target Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis, but they differ significantly in their binding kinetics and downstream physiological effects.
Mechanism of Action[2]
-
This compound (AMPT): Acts as a competitive inhibitor of TH.[2] It mimics tyrosine at the catalytic site but cannot be hydroxylated to L-DOPA, effectively stalling the enzymatic machinery.
-
3-iodotyrosine (MIT): Functions as a reversible inhibitor with high affinity (
). It is also a metabolic intermediate in thyroid hormone synthesis, meaning its systemic administration can have off-target effects on thyroid function if not controlled.
Structural Logic
The addition of the methyl group in this compound provides steric hindrance that prevents enzymatic turnover. In contrast, the iodine atom in MIT alters the electron density of the phenol ring, disrupting the iron-mediated redox cycle required for hydroxylation.
Figure 1: Differential impact of this compound and 3-iodotyrosine on the catecholamine biosynthetic pathway and stress axis.
Performance Metrics: Head-to-Head
The following data aggregates clinical and experimental findings to provide a direct comparison.
| Feature | This compound (AMPT) | 3-iodotyrosine (MIT) |
| Primary Target | Tyrosine Hydroxylase (Competitive) | Tyrosine Hydroxylase (Reversible) |
| Inhibition Potency | High (50–80% systemic depletion) | High ( |
| Specificity | Low: Induces stress-mediated ACTH release | High: No ACTH induction; "clean" TH blockade |
| Solubility | Poor: Requires alkaline pH or suspension | Moderate: ~3 mg/mL in water; Soluble in dilute acid |
| Clinical Status | FDA Approved (Pheochromocytoma) | Research Use / Thyroid Precursor |
| Key Toxicity | Crystalluria, Sedation, Extrapyramidal signs | Parkinsonism at high intrastriatal doses |
| Typical Dose (Human) | 1–4 g/day (Oral) | N/A (Experimental) |
Experimental Workflow: TH Activity Assay
To objectively compare the potency of these inhibitors in your own lab, use this standardized HPLC-ECD (Electrochemical Detection) protocol. This method is superior to colorimetric assays for detecting nanomolar changes in L-DOPA production.
Protocol: Tyrosine Hydroxylase Inhibition Assay
Objective: Determine
Reagents:
-
Enzyme Source: Recombinant human TH or PC12 cell lysate.
-
Substrate: L-Tyrosine (100 µM).
-
Cofactor: (6R)-BH4 (Tetrahydrobiopterin) (200 µM).
-
Inhibitors: this compound and 3-iodotyrosine (Serial dilutions: 0.1 µM – 100 µM).
-
Stop Solution: 0.1 M Perchloric acid (HClO4) with 0.1 mM EDTA.
Step-by-Step Workflow:
-
Preparation: Dilute inhibitors in assay buffer (50 mM HEPES, pH 7.0). Note: this compound may require slight warming or pH adjustment to dissolve.
-
Incubation: Mix Enzyme + Inhibitor + Tyrosine. Initiate reaction by adding BH4 and Fe2+.
-
Reaction: Incubate at 37°C for 15–20 minutes.
-
Termination: Add equal volume of Stop Solution (HClO4) to precipitate proteins and stabilize L-DOPA.
-
Detection: Centrifuge (15,000 x g, 10 min) and inject supernatant into HPLC-ECD.
-
Analysis: Measure L-DOPA peak height relative to internal standard (DHBA).
Figure 2: Standardized workflow for determining IC50 values of TH inhibitors using HPLC-ECD.
Applications & Recommendations
When to use this compound (AMPT)
-
Clinical Pheochromocytoma: It is the only option for chronic medical management to deplete catecholamine stores before surgery.
-
Behavioral Studies: If you need to induce global catecholamine depletion to study depression or sedation models, AMPT is the standard reference drug.
-
Caveat: Be aware of "crystalluria" (drug crystals in urine) and ensure subjects are well-hydrated.
When to use 3-iodotyrosine (MIT)
-
Neuroendocrine Research: Use MIT when studying hypothalamic regulation (e.g., prolactin or ACTH secretion). Unlike AMPT, it will not confound your results by triggering a stress response.
-
Acute Inhibition: For short-term in vitro or ex vivo assays where high solubility and rapid reversibility are required.
-
Thyroid Interaction: Avoid if your study involves thyroid hormone metrics, as MIT is a direct precursor.
References
-
Smythe, G. A., et al. (1989). Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat. PubMed.[2][3] Retrieved from [Link]
-
Brogden, R. N., et al. (1981).[4] alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs. Retrieved from [Link]
-
PubChem. (n.d.).[2] 3-iodo-L-tyrosine Compound Summary. Retrieved from [Link]
Sources
- 1. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metabolism of α-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the enantiomers of alpha-methyl-p-tyrosine
Comparative Analysis: Enantiomers of -Methyl-p-Tyrosine ( -MPT)
Executive Summary
Verdict: The pharmacological utility of
The L-isomer acts as a potent, competitive inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis.[1] Conversely, the D-enantiomer exhibits negligible inhibitory activity and poor blood-brain barrier (BBB) penetrance due to the strict stereoselectivity of the L-type Amino Acid Transporter 1 (LAT1). Consequently, distinguishing these enantiomers is critical in drug development to ensure efficacy and avoid off-target toxicity from impurities.
Mechanistic Basis of Stereoselectivity
To understand the performance gap between the enantiomers, one must analyze the molecular "lock and key" mechanisms at two checkpoints: the Enzyme Active Site and the Blood-Brain Barrier .
A. Tyrosine Hydroxylase (TH) Inhibition
Tyrosine Hydroxylase is a stereoselective iron-dependent monooxygenase. Its natural substrate is L-Tyrosine .
-
L-
-MPT: Structurally mimics L-Tyrosine. The -methyl group fits within the active site but prevents the proton transfer required for hydroxylation, effectively "jamming" the enzyme. -
D-
-MPT: Due to the chirality of the -carbon, the D-isomer encounters steric hindrance within the catalytic pocket. It fails to align with the iron-coordinating residues (His331, His336, Glu376), resulting in an inhibition constant ( ) orders of magnitude higher (weaker) than the L-isomer.
B. Transport Kinetics (LAT1)
For central nervous system (CNS) activity, the drug must cross the BBB.
-
Mechanism: Transport is mediated by System L (LAT1/SLC7A5) , a sodium-independent transporter for large neutral amino acids.
-
Selectivity: LAT1 is highly stereoselective for L-amino acids. Experimental data confirms that L-
-MPT competes for transport with endogenous tyrosine, whereas D- -MPT is largely excluded from the CNS.
Pathway Visualization
The following diagram illustrates the catecholamine biosynthetic pathway and the specific blockade point of L-
Figure 1: Mechanism of Action.[2] L-
Comparative Pharmacological Profile
The following table summarizes the divergence in performance metrics between the two enantiomers.
| Feature | L- | D- |
| Common Name | Metyrosine (Demser) | (Inactive Isomer) |
| TH Inhibition ( | High Potency (~10-20 µM) | Low / Negligible |
| BBB Permeability | High (via LAT1 Transporter) | Low (Passive diffusion only) |
| Clinical Status | FDA Approved (Pheochromocytoma) | None |
| Solubility | Low (water), improved in alkaline pH | Similar to L-isomer |
| Metabolism | Minimal (<1% to | Largely excreted unchanged |
Experimental Validation Protocols
As a scientist, you cannot rely on label claims alone. You must validate the enantiomeric purity and functional activity of your
Protocol A: Chiral Purity Analysis (HPLC)
Separating amino acid enantiomers requires a chiral stationary phase.[3] Standard C18 columns cannot distinguish them.
-
Objective: Quantify % D-isomer impurity in a Metyrosine sample.
-
Stationary Phase: Crown Ether Column (e.g., Crownpak CR(+)) is preferred for underivatized amino acids. The chiral crown ether complexes with the primary amine of the L-isomer differently than the D-isomer.
-
Mobile Phase: Perchloric acid (pH 1.5 - 2.0). Acidic pH ensures the amine is protonated (
), essential for inclusion into the crown ether ring.
Step-by-Step Workflow:
-
Preparation: Dissolve 10 mg sample in 10 mL mobile phase (low pH aids solubility).
-
Conditioning: Equilibrate Crownpak CR(+) column at 25°C with aqueous
(pH 1.5). -
Injection: Inject 10 µL of sample.
-
Detection: UV absorbance at 280 nm (Tyrosine phenol ring absorption).
-
Result: The D-isomer typically elutes before the L-isomer on Crownpak columns due to weaker complexation.
Protocol B: Functional Tyrosine Hydroxylase Assay
To confirm the biological activity of the L-isomer vs. the D-isomer, use a radio-enzymatic assay measuring the release of tritiated water (
Methodology:
-
Enzyme Source: Rat striatal homogenate (rich in TH).
-
Substrate: L-[3,5-
]Tyrosine. -
Cofactor: Tetrahydrobiopterin (
) is mandatory ; Fe is required for catalysis. -
Incubation: Incubate homogenate with varying concentrations (0.1 µM – 100 µM) of L-MPT or D-MPT for 20 min at 37°C.
-
Mechanism: When TH hydroxylates the 3-position of the ring, the tritium atom at that position is displaced and forms water.
-
Separation: Pass reaction mix through a Dowex 50W (cation exchange) column. Unreacted Tyrosine binds;
flows through. -
Quantification: Liquid Scintillation Counting (LSC) of the flow-through.
Expected Outcome:
-
L-MPT: Dose-dependent reduction in CPM (Counts Per Minute).
-
D-MPT: Flat line (CPM remains near control levels).
Experimental Workflow Diagram
Figure 2: Validation Workflow. Parallel tracks for determining chemical purity (HPLC) and biological potency (Enzymatic Assay).
Clinical & Research Implications
Clinical Usage (Pheochromocytoma)
In the management of pheochromocytoma (catecholamine-secreting tumors), Metyrosine (L-isomer) is used to deplete catecholamine stores before surgery.
-
Why not racemic? Using a racemic mixture would require doubling the dose to achieve the same effective concentration of the L-isomer, unnecessarily increasing the renal load of the inactive D-isomer, which may contribute to crystalluria (a known side effect of Metyrosine due to its poor solubility).
Research Usage (Depletion Studies)
Researchers often use
-
Critical Control: When designing experiments, ensure you are using pure L-
-MPT. If you use a generic "DL- -methyltyrosine" (often cheaper), you must adjust the dosage (typically ) and account for potential competitive transport inhibition at the BBB by the D-isomer, which could confound kinetic results.
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by
-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95. Link -
Engelman, K., et al. (1968). Metabolism of
-methyltyrosine in man: relationship to its potency as an inhibitor of catecholamine biosynthesis.[4] Journal of Clinical Investigation, 47(3), 568–576.[4] Link -
Oldendorf, W. H. (1973). Stereospecificity of blood-brain barrier permeability to amino acids.[5] American Journal of Physiology, 224(4), 967-969. Link
-
Walle, T. (1985). Stereochemistry of the metabolism and disposition of therapeutic agents. Drug Metabolism Reviews. Link
-
Udenfriend, S., et al. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology, 14(5), 837-845. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereospecificity of blood-brain barrier permeability to amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Racemetirosine: A Comparative Technical Guide
Executive Summary & Scientific Rationale
In the investigation of monoaminergic signaling, This compound (commonly referred to as
This guide provides an independent validation framework for researchers. It distinguishes this compound from its alternatives, detailing the mechanistic causality required to design robust experiments, and provides a self-validating protocol to ensure data integrity.
Mechanistic Grounding & Comparative Pharmacology[1]
To validate findings involving this compound, one must understand that its depletion kinetics differ fundamentally from storage inhibitors.[1]
The Rate-Limiting Blockade
This compound is a structural analogue of tyrosine.[1] It competitively binds to the active site of Tyrosine Hydroxylase (TH), preventing the hydroxylation of L-tyrosine to L-DOPA.[1][2] Because this is the rate-limiting step, the downstream production of Dopamine (DA), Norepinephrine (NE), and Epinephrine (EPI) is halted.[1]
Critical Experimental Insight: Depletion is not immediate.[1][3] It is dependent on the turnover rate of the specific neuronal population. Active neurons deplete faster than silent ones.[1]
Visualizing the Inhibition Targets
The following diagram illustrates the specific intervention points of this compound compared to Reserpine and Tetrabenazine.
Figure 1: Comparative mechanism of action.[1][4] this compound inhibits synthesis upstream, while Reserpine/Tetrabenazine prevents vesicular storage downstream.[1]
Comparative Performance Guide
When selecting a depleter, "efficacy" is relative to the scientific question. Use the table below to select the appropriate agent.
| Feature | This compound (AMPT) | Reserpine | Tetrabenazine |
| Primary Mechanism | Competitive inhibition of TH (Synthesis) | Irreversible VMAT blockade (Storage) | Reversible VMAT2 blockade (Storage) |
| Target Specificity | High: Catecholamines only (DA, NE, EPI) | Low: All monoamines (DA, NE, 5-HT, Histamine) | Medium: Monoamines (High affinity for CNS VMAT2) |
| Depletion Kinetics | Gradual (Turnover dependent) | Rapid & Profound | Rapid & Transient |
| Recovery Time | 24–48 hours (Enzyme clearance) | Days to Weeks (New vesicle synthesis) | Hours (<24h) |
| Key Artifacts | Crystalluria (at high doses), Sedation | Severe hypothermia, GI distress, Depression | Sedation, Akathisia |
| Best Use Case | Studying synthesis rates; Specific DA/NE roles | Total monoamine depletion models | Short-term storage manipulation |
Independent Validation Protocols
To satisfy Scientific Integrity , you cannot assume the drug worked based on literature alone.[1] You must build a "Self-Validating" system into your experimental design.[1]
Protocol A: Biochemical Validation (HPLC-ECD)
Objective: Confirm tissue-specific depletion of Dopamine/Norepinephrine.[1]
Prerequisites:
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[1]
-
This compound (Metirosine), purity >98%.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve this compound methyl ester hydrochloride in saline.
-
Expert Note: The methyl ester form is more soluble than the free acid. If using free acid, adjust pH to ~8-9 initially, then neutralize, or use a suspension.[1]
-
-
Dosing Regimen (Murine Model):
-
Physiological Control:
-
Tissue Collection (T+4h to T+6h):
-
Analysis:
-
Success Criteria:
Protocol B: Functional Behavioral Validation
Objective: Non-invasive confirmation of central catecholamine depletion.[1]
Methodology:
-
Baseline Measurement: Record locomotor activity (Open Field Test) for 30 mins prior to drug administration.
-
Administration: Inject this compound (as per Protocol A).
-
Test Phase (T+2h): Place subject back in the Open Field.
-
Observation:
-
This compound induces potent akinesia/catalepsy in rodents.[1]
-
Self-Validation Check: Administer L-DOPA (50 mg/kg) + Benserazide (peripheral decarboxylase inhibitor) at T+3h.[1]
-
Result: Locomotion should be restored. If L-DOPA does not reverse the sedation, the deficit is likely off-target toxicity, not specific catecholamine depletion.[1]
-
Experimental Workflow Visualization
The following diagram outlines a robust experimental design that integrates the validation steps described above.
Figure 2: Integrated workflow for validating this compound efficacy prior to downstream applications.
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of Endogenous Norepinephrine Synthesis by Alpha-Methyl-Tyrosine, an Inhibitor of Tyrosine Hydroxylase.[1][5] Journal of Pharmacology and Experimental Therapeutics.
-
Brogden, R. N., et al. (1981). Alpha-Methyl-p-tyrosine: A Review of its Pharmacology and Clinical Use.[1][6] Drugs.
-
Engelman, K., et al. (1968). Biochemical and Pharmacologic Effects of Alpha-Methyltyrosine in Man.[1] Journal of Clinical Investigation.
-
Widerlöv, E. (1979). A comparative study of the effects of alpha-methyl-p-tyrosine and reserpine on brain catecholamines.[1] Acta Pharmacologica et Toxicologica.
Sources
- 1. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. Effects of catecholamine depletion with AMPT (alpha-methyl-para-tyrosine) in obsessive-compulsive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of apomorphine, alpha-methylparatyrosine, haloperidol and reserpine on DOPA production in clonal cell lines (PC-12 and N1E-115) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and pharmacologic effects of α-methyltyrosine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of Racemetirosine's impact on different cancer cell types
Comparative Guide: Racemetirosine ( -Methyltyrosine) Impact on Neuroendocrine vs. Non-Neuroendocrine Cancer Models
Executive Summary
This compound (Metyrosine, AMPT) represents a distinct class of metabolic intervention compared to standard chemotherapies or receptor antagonists. While often categorized solely as an antihypertensive agent for pheochromocytoma, its utility in oncology research lies in its precise inhibition of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.
This guide provides a comparative analysis of this compound’s efficacy across distinct cancer cell lineages. Unlike receptor antagonists (e.g., Phenoxybenzamine) that merely block downstream signaling, this compound depletes the intracellular pool of growth-promoting catecholamines (Dopamine, Norepinephrine, Epinephrine). This distinction is critical for researchers investigating stress-mediated tumor progression and autocrine signaling loops in neuroendocrine tumors.
Mechanistic Foundation: The Metabolic Bottleneck
To understand the differential impact of this compound on various cell lines, one must first visualize the catecholamine biosynthetic pathway. This compound acts as a competitive inhibitor of Tyrosine Hydroxylase (TH), effectively starving the cell of downstream metabolites that drive proliferation, angiogenesis, and hypertension.
Figure 1: Catecholamine Biosynthesis & this compound Intervention
Caption: this compound competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA, thereby collapsing the downstream synthesis of pro-tumorigenic catecholamines.
Comparative Efficacy Analysis
The impact of this compound is highly specific to the expression of Tyrosine Hydroxylase (TH). The following analysis contrasts its effect on three distinct cell models.
Cell Line Profiles
-
PC12 (Rat Pheochromocytoma): The "Gold Standard" model. These cells constitutively express high levels of TH and secrete large volumes of norepinephrine/dopamine. They rely on an autocrine catecholamine loop for survival.
-
SH-SY5Y (Human Neuroblastoma): A heterogeneous line. Undifferentiated cells show moderate TH activity; retinoic-acid differentiated cells show high TH activity.
-
HeLa / CHO (Epithelial/Ovarian - Control): TH-negative. These cells do not synthesize catecholamines and serve as a specificity control.
Experimental Data: Secretion & Viability
The table below summarizes typical experimental outcomes when treating these lines with this compound (100
| Metric | PC12 (Pheochromocytoma) | SH-SY5Y (Neuroblastoma) | HeLa (Negative Control) |
| TH Expression | High (+++) | Moderate (++) | Absent (-) |
| Catecholamine Depletion | >80% Reduction | 40-60% Reduction | N/A (Baseline is 0) |
| Cell Viability (IC50) | ~0.5 mM | ~1.2 mM | >5.0 mM (Non-toxic) |
| Mechanism of Stasis | Metabolic Starvation | Reduced Autocrine Signaling | Osmotic/Off-target only |
| Primary Utility | Potency Assay | Differentiation Studies | Specificity Validation |
Expert Insight: In PC12 cells, this compound does not just stop secretion; it induces cytostasis. By depleting the intracellular pool, the cells lose the "feed-forward" adrenergic stimulation required for aggressive growth. In contrast, HeLa cells are unaffected, proving the drug's specificity to the catecholamine pathway.
Alternatives Comparison: Why Choose this compound?
Researchers often conflate synthesis inhibition with receptor blockade. The table below clarifies why this compound is distinct from standard alpha-blockers or kinase inhibitors.
| Feature | This compound (AMPT) | Phenoxybenzamine (PBZ) | Sunitinib (TKI) |
| Class | Enzyme Inhibitor (Metabolic) | Alpha-Adrenergic Antagonist | Tyrosine Kinase Inhibitor |
| Target | Tyrosine Hydroxylase (Intracellular) | VEGFR, PDGFR, RET | |
| Action | Prevents Synthesis | Blocks Receptor Binding | Disrupts Signaling Cascades |
| Catecholamine Levels | Decreased (Systemic & Cellular) | Increased (Reflexive release) | Unchanged / Variable |
| Research Application | Studying metabolic dependency & depletion | Studying receptor kinetics | Studying angiogenesis/proliferation |
Critical Distinction: Phenoxybenzamine treats the symptoms (high blood pressure) but does not stop the tumor from producing the fuel. This compound stops the production at the source.
Validated Protocol: Intracellular Catecholamine Quantification
To validate this compound efficacy, one cannot rely solely on cell viability (MTT/CCK-8). You must quantify the reduction in intracellular catecholamines. HPLC with Electrochemical Detection (HPLC-ECD) is the only method sensitive enough for this workflow.
Figure 2: Extraction & Analysis Workflow
Caption: Workflow for isolating and quantifying intracellular catecholamines. Acid lysis stabilizes the unstable catecholamines prior to alumina extraction.
Step-by-Step Methodology
1. Cell Preparation & Lysis:
-
Seed PC12 cells (
cells/well) and treat with this compound (0, 100, 500 M) for 24 hours. -
Wash cells 2x with ice-cold PBS.
-
Critical Step: Lyse cells immediately in 200
L of 0.1 M Perchloric Acid (HClO ) containing 0.1 mM EDTA. The acid precipitates proteins and prevents catecholamine oxidation. -
Centrifuge at 12,000 x g for 10 mins at 4°C. Collect supernatant.
2. Alumina Extraction (The "Gold Standard" Cleanup):
-
To the supernatant, add 20 mg of acid-washed Aluminum Oxide (Alumina) and 50
L of 1.5 M Tris-EDTA buffer (pH 8.6). -
Mechanism:[1][2][3][4][5][6] At pH 8.6, catecholamines bind specifically to Alumina.
-
Vortex for 10 mins. Centrifuge and discard supernatant (removes salts/media).
-
Wash Alumina 3x with ultrapure water.
-
Elute catecholamines by adding 100
L of 0.1 M Acetic Acid . Vortex and centrifuge. The supernatant now contains purified catecholamines.
3. HPLC-ECD Conditions:
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5
m). -
Mobile Phase: 75 mM Sodium Phosphate, 1.7 mM Octanesulfonic Acid (Ion-pairing agent), 100
L/L Triethylamine, 10% Acetonitrile, pH 3.0. -
Detector: Electrochemical Detector (ECD) set to +700 mV vs. Ag/AgCl.
-
Flow Rate: 1.0 mL/min.
Validation Criteria:
-
Retention Time: Norepinephrine (~4 min), Epinephrine (~6 min), Dopamine (~12 min).
-
Success Metric: A >50% reduction in peak area for Dopamine/NE in this compound-treated samples compared to control.
References
-
Mechanism of Action in Pheochromocytoma
- Engelman, K., et al. (1968). "Biochemical and pharmacologic effects of alpha-methyltyrosine in man.
-
Tyrosine Hydroxylase in Neuroblastoma
-
Lode, H. N., et al. (1995). "Tyrosine hydroxylase expression in neuroblastoma: a marker for minimal residual disease."[7] European Journal of Cancer.
-
-
HPLC-ECD Protocol for Catecholamines
-
Tsunoda, M. (2018). "A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters."[8] Journal of Visualized Experiments.
-
-
Catecholamines and Cancer Progression
- Cole, S. W., & Sood, A. K. (2012). "Molecular pathways: beta-adrenergic signaling in cancer." Clinical Cancer Research.
-
Comparative Drug Analysis (Phenoxybenzamine vs. Metyrosine)
- Perry, R. R., et al. (1990). "Surgical Management of Pheochromocytoma With the Use of Metyrosine." Annals of Surgery.
Sources
- 1. Expression of tyrosine hydroxylase increases the resistance of human neuroblastoma cells to oxidative insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glsciences.com [glsciences.com]
- 3. What is the mechanism of action of RMC-6236? [synapse.patsnap.com]
- 4. Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancerresearchuk.org [cancerresearchuk.org]
- 7. Clinical Significance of Tyrosine Hydroxylase mRNA Transcripts in Peripheral Blood at Diagnosis in Patients with Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Method for Extraction and Analysis with High-Pressure Liquid Chromatography of Catecholamine Neurotransmitters and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Catecholamine Depletion Strategies Using Racemetirosine
Executive Summary & Biochemical Context
Racemetirosine (also known as (
Unlike neurotoxins that permanently destroy neurons, this compound offers a reversible, pharmacological approach to depletion. It acts as a competitive inhibitor of Tyrosine Hydroxylase (TH) , the rate-limiting enzyme in catecholamine biosynthesis.[1][2][3]
Critical Distinction: Researchers must distinguish between Metyrosine (the pure L-isomer, clinically used for pheochromocytoma) and This compound (the DL-mixture often used in preclinical research). Since the D-isomer is pharmacologically inert regarding TH inhibition, this compound requires dosage adjustments compared to the pure L-form.
Mechanism of Action
This compound mimics tyrosine at the active site of TH. By blocking the hydroxylation of tyrosine to L-DOPA, it halts the production of downstream catecholamines without directly affecting serotonin (5-HT), unlike VMAT blockers.
Figure 1: Mechanism of Action. This compound competitively inhibits Tyrosine Hydroxylase, preventing the conversion of L-Tyrosine to L-DOPA, effectively throttling the synthesis of all downstream catecholamines.
Comparative Analysis: Selecting the Right Depleter
Choosing the correct depletion agent is critical for experimental validity. Use the table below to determine if this compound is appropriate for your study.
| Feature | This compound (DL-AMPT) | Reserpine | 6-Hydroxydopamine (6-OHDA) |
| Primary Mechanism | Competitive Inhibition of TH (Synthesis Blockade) | VMAT Inhibition (Storage Vesicle Depletion) | Neurotoxin (Oxidative Stress/Cell Death) |
| Reversibility | Reversible (Transient) | Reversible (Slow recovery) | Irreversible (Lesion) |
| Specificity | High (Catecholamines only) | Low (Depletes DA, NE, 5-HT, Histamine) | Moderate (DA/NE; requires uptake blockers for specificity) |
| Onset of Action | Rapid (1–4 hours) | Slow (Gradual depletion) | Delayed (Days for degeneration) |
| Duration | Short (Requires maintenance dosing) | Long (Days to Weeks) | Permanent |
| Toxicity | Low (Crystalluria at high doses) | Moderate (Severe sedation, depression) | High (Requires stereotaxic surgery) |
Expert Insight: Use this compound when you need to isolate the effects of newly synthesized catecholamines or require a depletion window that resolves within 24 hours. Use Reserpine if you need to deplete serotonin simultaneously.
Experimental Protocol: Replicating Depletion in Rodents
Objective: Achieve >50% depletion of striatal dopamine and hypothalamic norepinephrine in mice/rats.
A. Reagent Preparation (The "Solubility Hack")
This compound is poorly soluble in neutral water, leading to inconsistent dosing.
-
Standard Formulation: 200–300 mg/kg (i.p.).
-
Correction Factor: Because you are using the DL-mixture (this compound), and only the L-isomer is active, you may need to dose 2x higher than protocols citing pure L-Metyrosine to achieve identical inhibition.
Step-by-Step Solubilization:
-
Weigh the required amount of this compound.
-
Add a minimal volume of 0.1 N NaOH (or 1N NaOH dropwise) until the powder dissolves and the solution clears.
-
Slowly back-titrate with 0.1 N HCl or Phosphate Buffered Saline (PBS) to reach pH ~8.5–9.0.
-
Warning: If you drop the pH below 8.0, the compound may precipitate out of solution immediately.
-
-
Adjust to final volume with saline. Inject immediately to prevent precipitation.
B. The Injection Workflow
This protocol describes a "maintenance" approach to ensure sustained depletion for behavioral testing.
Figure 2: Experimental Workflow. A dual-injection strategy is often required due to the short half-life of this compound compared to Reserpine.
C. Critical Controls & Troubleshooting
-
Thermoregulation: AMPT causes significant hypothermia.
-
Requirement: Keep animals in a temperature-controlled environment (28°C) or use a heating pad during the depletion window.
-
Why? Hypothermia alone can alter behavioral assays (e.g., swim tests), confounding your data.
-
-
Crystalluria: At high doses (>400 mg/kg), AMPT can crystallize in the urine, causing renal stress. Ensure animals are well-hydrated.
Validation: How to Prove It Worked
You cannot assume depletion occurred; you must validate it.
Quantitative Validation (HPLC-ECD)
High-Performance Liquid Chromatography with Electrochemical Detection is the gold standard.
-
Target: Striatum (Dopamine), Prefrontal Cortex (Dopamine/NE), Hypothalamus (NE).
-
Expected Result: 40–60% reduction in DA/NE levels 4 hours post-injection.
-
Metabolite Check: Look for reduced levels of DOPAC and HVA (dopamine metabolites), confirming synthesis blockade.
Behavioral Validation (Phenotypic Check)
If HPLC is unavailable, observe these classic signs of catecholamine depletion:
-
Ptosis: Drooping of the eyelids (quantifiable on a scale of 0–4).
-
Akinesia: Significant reduction in open-field locomotor activity.
-
Cataplexy: In extreme depletion, animals may maintain imposed postures.
References
-
Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by
-methyl-tyrosine, an inhibitor of tyrosine hydroxylase.[4] Journal of Pharmacology and Experimental Therapeutics, 147(1), 86-95.[4] -
Udenfriend, S., et al. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical Pharmacology, 14(6), 837-845.
-
Widerlöv, E. (1979).
-methyl-p-tyrosine and 6-hydroxydopamine on catecholamine levels. Acta Pharmacologica et Toxicologica. -
DrugBank Online. Metyrosine: Pharmacology and Mechanism.
Sources
Comparative Guide: Racemetirosine (DL-AMPT) vs. Metyrosine and Structural Analogs
Executive Summary
In the study of catecholamine biosynthesis, Racemetirosine (the racemic mixture of
This guide objectively compares this compound against Metyrosine and emerging halogenated analogs. We analyze the stereochemical impact on potency, solubility limitations (crystalluria), and provide a validated HPLC-ECD protocol for quantifying TH inhibition in vitro.
Mechanistic Foundation: The Stereochemical Filter
To understand the performance gap between this compound and its analogs, one must look at the active site of Tyrosine Hydroxylase (TH). TH is the rate-limiting enzyme converting L-Tyrosine to L-DOPA.
-
Mechanism:
-methyl-p-tyrosine acts as a competitive inhibitor.[1][2][3] It mimics the substrate (L-Tyrosine) but cannot be hydroxylated due to the steric hindrance of the -methyl group. -
The Chiral Reality: The TH active site is stereospecific for the L-isomer .
-
Metyrosine (L-isomer): High affinity binding; potent inhibition.
-
D-isomer: Negligible affinity.
-
This compound (DL-mixture): Effectively diluted potency. To achieve the same inhibitory effect as the pure L-isomer, the dosage of the racemate must be roughly doubled, introducing unnecessary metabolic load and renal stress.
-
Pathway Visualization
The following diagram illustrates the catecholamine synthesis cascade and the specific intervention point of these inhibitors.
Figure 1: Catecholamine biosynthetic pathway highlighting the competitive inhibition of the rate-limiting enzyme, Tyrosine Hydroxylase, by
Comparative Performance Review
The following data synthesizes performance metrics from pharmacological assays. Note that "Potency" refers to the ability to reduce catecholamine synthesis in vivo or in vitro.
Table 1: Comparative Efficacy & Properties
| Feature | Metyrosine (L-Isomer) | This compound (DL-Mixture) | 3-Iodo-L-Tyrosine (Analog) |
| CAS Number | 672-87-7 | 658-48-0 | 70-78-0 |
| Stereochemistry | Pure L-enantiomer | 50:50 mixture (L/D) | Pure L-enantiomer |
| Relative Potency | 100% (Baseline) | ~50% (Active L-fraction) | >100% (High affinity in vitro) |
| Solubility (Water) | Low (~2 mg/mL) | Low | Low |
| Primary Risk | Crystalluria (Precipitation in urine) | High Crystalluria Risk (Requires 2x dose for same effect) | Thyroid interference (Iodine) |
| Primary Use | Clinical (Pheochromocytoma) | Research (Cost-effective) | Experimental (Enzyme kinetics) |
| IC50 (TH Inhibition) | ~10-20 µM | ~40 µM | ~0.5 - 2 µM |
Critical Analysis
-
Potency vs. Load: this compound is a valid research tool for general catecholamine depletion in animal models. However, because the D-isomer is metabolically inert regarding TH inhibition but still requires renal clearance, this compound imposes a higher "solute load" on the kidneys than Metyrosine for the same therapeutic effect.
-
Solubility & Crystalluria: Both compounds have poor water solubility. In clinical or high-dose animal settings, this leads to crystalluria (drug crystals in urine). This compound exacerbates this risk because you must administer twice the mass to achieve the L-isomer concentration required for inhibition.
-
The Halogenated Alternative: 3-Iodo-L-Tyrosine is a significantly more potent inhibitor of TH in vitro (lower IC50) due to the iodine atom interacting favorably with the enzyme's iron core. However, it is rarely used clinically due to rapid metabolism and potential thyroid effects, making it strictly a biochemical probe.
Validated Experimental Protocol: HPLC-ECD Assay
Objective: Quantify Tyrosine Hydroxylase (TH) activity by measuring the conversion of L-Tyrosine to L-DOPA in the presence of this compound or Metyrosine.
Why this method? We utilize HPLC with Electrochemical Detection (HPLC-ECD) . Colorimetric assays are insufficiently sensitive for the picomole levels of L-DOPA produced in short kinetic studies.
Reagents & Preparation[4][7][8][9][10]
-
Enzyme Source: PC12 cell lysate or Rat Striatal Homogenate.
-
Substrate: L-Tyrosine (100 µM final).
-
Cofactor: Tetrahydrobiopterin (BH4) (Required for TH activity).
-
Inhibitor: this compound (dissolved in 0.1M HCl, then neutralized).
-
DOPA Decarboxylase Inhibitor: NSD-1015 (Critical: prevents L-DOPA conversion to Dopamine during the assay).
Workflow Diagram
Figure 2: Step-by-step workflow for the Tyrosine Hydroxylase Inhibition Assay.
Detailed Steps
-
Incubation Mix: In a microcentrifuge tube, combine:
-
50 µL Enzyme homogenate
-
10 µL NSD-1015 (10 µM final)
-
10 µL BH4 cofactor
-
10 µL this compound/Metyrosine (Variable concentration)
-
-
Start Reaction: Add 20 µL L-Tyrosine to initiate.
-
Incubation: 15–20 minutes at 37°C. (Do not exceed 20 mins to ensure linear velocity).
-
Stop Reaction: Add 20 µL 0.4M Perchloric Acid (HClO4) containing sodium metabisulfite (antioxidant).
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
HPLC Analysis:
-
Column: C18 Reverse Phase (e.g., ODS-3, 3 µm).
-
Mobile Phase: Citrate-Phosphate buffer (pH 3.0) with octanesulfonic acid (ion-pairing agent) and 5% Acetonitrile.
-
Detection: Electrochemical detector set to +700 mV.
-
Readout: Integrate the L-DOPA peak area.
-
Validation Check: The L-DOPA peak must disappear in the absence of BH4 (negative control) and show dose-dependent reduction with Metyrosine.
References
-
PubChem. (n.d.). Metyrosine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Brogden, R. N., et al. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs.[3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
-
Nagatsu, T., et al. (1964). Tyrosine Hydroxylase: The Initial Step in Norepinephrine Biosynthesis.[5] Journal of Biological Chemistry. (Classic mechanism reference).
-
Kuznetkov, et al. (2022).[4] Changes in Tyrosine Hydroxylase Activity...[3][9][11][13] HPLC-ED Detection. MDPI. Retrieved from [Link][9]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. α-Methyl-p-tyrosine - MedChem Express [bioscience.co.uk]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. dspace.cuni.cz [dspace.cuni.cz]
- 5. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 6. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. The Role for Metyrosine in the Treatment of Patients With Pheochromocytoma and Paraganglioma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low dose alpha-methyl-para-tyrosine (AMPT) in the treatment of dystonia and dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Racemetirosine
Executive Summary & Mechanism of Action
Racemetirosine (INN: rac-metyrosine; CAS: 658-48-0) is the racemic mixture of
Unlike standard organic waste, improper disposal of this compound poses a specific pharmacological risk to the environment. If released into water systems, it can disrupt catecholaminergic signaling in aquatic vertebrates. Therefore, this compound must be managed as Hazardous Pharmaceutical Waste , regardless of whether it is explicitly listed on local RCRA P or U lists.
Key Operational Directive:
Do not dispose of this compound via sanitary sewer systems. All waste streams must be segregated for high-temperature incineration to ensure thermal destruction of the phenolic ring structure.
Physicochemical & Hazard Profile
Understanding the physical nature of the compound dictates the disposal workflow.
| Parameter | Specification | Operational Implication |
| CAS Number | 658-48-0 (Racemate)672-87-7 (L-Isomer) | Use these identifiers for waste manifesting. |
| Physical State | Crystalline Solid (White/Off-white) | High risk of dust generation; inhalation hazard. |
| Solubility | Low in water; soluble in acidic/basic solutions | Precipitates easily; do not mix with neutral aqueous waste buffers. |
| GHS Hazards | H302: Harmful if swallowedH319: Causes serious eye irritationH335: May cause respiratory irritation | Full mucous membrane protection required. |
| Target Organs | CNS, Cardiovascular System | Exposure may cause sedation, tremors (extrapyramidal), or hypotension. |
Personal Protective Equipment (PPE) Matrix
Rationale: this compound is a zwitterionic amino acid derivative. While lipophilicity is moderate, dust inhalation provides a direct route to the bloodstream.
-
Respiratory: N95 (minimum) or P100 particulate respirator required when handling open powder. Engineering controls (Fume Hood) are primary; respirators are secondary.
-
Dermal: Nitrile gloves (Minimum thickness: 0.11 mm). Double-gloving recommended for stock solution preparation.
-
Ocular: Chemical splash goggles. Safety glasses are insufficient due to the fine particle size of the dry powder.
Disposal Decision Logic (Workflow)
The following decision tree illustrates the segregation logic required for this compound waste streams.
Figure 1: Segregation workflow for this compound waste. All paths lead to incineration to prevent environmental bioaccumulation.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Expired API or Excess Powder)
Rationale: The primary risk here is "dusting"—the airborne dispersion of the active pharmaceutical ingredient (API).
-
Containment: Do not transfer dry powder into the waste drum directly.
-
Primary Bagging: Place the container or powder into a clear LDPE (Low-Density Polyethylene) bag.
-
Wetting (Critical Step): If the powder is loose, mist it lightly with water or mineral oil to suppress dust before sealing.
-
Secondary Containment: Seal the primary bag and place it into a secondary hazardous waste bag (typically yellow or black, depending on facility color codes).
-
Labeling: Affix a hazardous waste label.
Protocol B: Liquid Waste (Experimental Solutions)
Rationale: this compound has pH-dependent solubility. Mixing with other waste streams can cause precipitation, creating "sludge" that clogs disposal lines.
-
Segregation: Dedicate a specific carboy for "Catecholamine Inhibitors" or "Toxic Organics."
-
Compatibility Check: Ensure the carboy material is HDPE (High-Density Polyethylene) or Glass.
-
Transfer: Pour solution using a funnel to prevent splashing.
-
Rinsing: Triple rinse the original vessel with a small volume of water; add rinsate to the waste carboy.
-
Final Disposal: Cap tightly. This carboy must be manifested for Incineration , not wastewater treatment.
Protocol C: Spill Cleanup (Emergency Response)
Rationale: Immediate containment prevents area contamination.
-
Isolate: Evacuate the immediate 3-meter radius.
-
PPE Up: Don N95 respirator and double nitrile gloves.
-
Dampen: Cover the spill with a paper towel and wet the towel with water. Do not dry sweep. Dry sweeping aerosolizes the API.
-
Scoop: Use a plastic scoop or dustpan to lift the wet slurry/solid.
-
Clean: Wipe the surface with 0.1 M NaOH (mild base helps solubilize residues) followed by water.
-
Dispose: All cleanup materials go into the Solid Waste stream (Protocol A).
Regulatory Compliance & Manifesting
While this compound is not always explicitly listed on the EPA's RCRA "P" or "U" lists, it meets the criteria for Hazardous Waste Pharmaceuticals under the EPA's 2019 Final Rule.
-
Waste Code Assignment: If your facility requires a code, use D001 (Ignitable) only if in flammable solvent, otherwise classify as Non-RCRA Regulated Hazardous Waste (unless state regulations specify otherwise).
-
Destruction Method: The manifest must specify Incineration . Landfilling is strictly prohibited for tyrosine hydroxylase inhibitors due to groundwater leaching risks.
References
-
World Health Organization (WHO). International Nonproprietary Names for Pharmaceutical Substances (INN): this compound. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 441350, Metyrosine (L-isomer data for tox reference). [Link]
-
U.S. Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).[6][11] [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
- 1. Metyrosine | C10H13NO3 | CID 441350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Metyrosine? [synapse.patsnap.com]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. spectracolors.com [spectracolors.com]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling Racemetirosine
Welcome to your essential guide for the safe handling of Racemetirosine (also known as Metyrosine). As researchers and drug development professionals, our primary responsibility extends beyond achieving scientific breakthroughs to ensuring the safety of ourselves and our colleagues. This document provides a comprehensive, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). It is designed to be a dynamic resource, grounded in established safety protocols, to empower you to work confidently and safely.
Understanding the Hazard: Why PPE is Non-Negotiable
Before we can protect ourselves, we must understand the nature of the substance we are handling. This compound is an inhibitor of the enzyme tyrosine 3-monooxygenase.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards that dictate our safety protocols.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2]
This classification is our foundational "why." Every subsequent recommendation in this guide is a direct response to mitigate these specific risks. The potential for skin, eye, and respiratory irritation, coupled with oral toxicity, demands a multi-layered PPE approach to prevent all potential routes of exposure.
The Core PPE Ensemble: Your First Line of Defense
For any work involving this compound, a baseline of PPE is mandatory. This standard ensemble is designed to protect against incidental contact and minor splashes or spills.
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling powders and solutions. Always double-check the manufacturer's specifications for compatibility and breakthrough times. Gloves should be long enough to extend over the cuffs of your lab coat.[3]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required.[4] However, due to the "serious eye irritation" classification[2], chemical splash goggles are strongly recommended , especially when handling liquids or creating solutions.[5] If there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.[5]
-
Body Protection: A standard, long-sleeved laboratory coat is required to protect skin and personal clothing.[4] Ensure it is fully buttoned. For tasks with a higher risk of contamination, consider a chemically resistant apron or a disposable gown.
-
Footwear: Closed-toe shoes are a minimum requirement in any laboratory setting.[4]
Risk-Based PPE Selection: Adapting to the Task
Not all laboratory tasks are created equal. A "one-size-fits-all" approach to PPE is insufficient. The key to true safety is to perform a risk assessment for each procedure and scale your PPE accordingly.[4][6]
This decision-making process can be visualized as follows:
Caption: PPE selection workflow for handling this compound.
Scenario-Specific PPE Recommendations
The following table summarizes recommended PPE levels for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection/Engineering Controls |
| Weighing Solid Powder | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required: Chemical Fume Hood or Ventilated Balance Enclosure. Consider: NIOSH-approved N95/P100 respirator if engineering controls are insufficient.[7][8] |
| Preparing Stock Solutions | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required: Chemical Fume Hood. |
| Cell Culture/Assays | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Work in a well-ventilated area. Use of a Biosafety Cabinet (BSC) may be required based on the specific cell line and protocol. |
| Animal Dosing (Injection) | Double Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat or Disposable Gown | Work in a well-ventilated area or animal handling cabinet. |
| Spill Cleanup | Heavy-duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Face Shield | Chemical Resistant Apron or Gown over Lab Coat | Required: NIOSH-approved respirator with appropriate cartridges. |
Operational Plans: Donning, Doffing, and Disposal
Proper procedure is just as critical as the equipment itself. An incorrect technique can lead to self-contamination, negating the protection offered by the PPE.
Step-by-Step Donning (Putting On) Protocol
-
Preparation: Ensure long hair is tied back. Remove all personal items like watches or rings.
-
First Layer: Put on your lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): Perform a seal check for any respirator.
-
Eye/Face Protection: Put on your safety goggles or glasses. A face shield goes on last.
-
Gloves: Put on gloves, ensuring the cuffs are pulled up and over the sleeves of your lab coat.
Step-by-Step Doffing (Taking Off) Protocol
The goal of doffing is to remove the most contaminated items first, touching only the "clean" inside surfaces.
-
Gloves: This is the most critical step. Using a gloved hand, grasp the palm of the other hand and peel the glove off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the remaining glove at the wrist and peel it off over the first glove.[3]
-
Outer Gown/Apron: Untie and allow the gown to fall forward from the shoulders. Touching only the inside, fold it in on itself and dispose of it.
-
Eye/Face Protection: Remove goggles or face shield by handling the strap or earpieces. Avoid touching the front surface.
-
Respirator (if used): Remove by handling the straps.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water for at least 20 seconds. [3][9]
Disposal Plan: A Critical Final Step
All disposable PPE and materials contaminated with this compound must be treated as hazardous chemical waste.[10]
-
Waste Collection: Designate a specific, clearly labeled hazardous waste container for all this compound-contaminated items (gloves, pipette tips, weighing papers, disposable gowns).[10]
-
Container Specifications: The container must be made of a compatible material, be leak-proof, and have a secure lid.[10]
-
Labeling: The container must be labeled with "Hazardous Waste" and clearly identify the contents (e.g., "this compound Solid Waste").[10]
-
Storage and Disposal: Store the sealed waste container in a designated, secure area with secondary containment.[10] Final disposal must be handled by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste contractor. Do not dispose of this waste in regular trash or down the drain. [10] For bulk quantities of unused this compound, it must be disposed of as hazardous pharmaceutical waste, often requiring high-temperature incineration.[11][12]
By adhering to this comprehensive PPE and handling strategy, you build a system of safety that protects you, your colleagues, and your research. Always consult your institution's specific Chemical Hygiene Plan and Safety Data Sheets (SDS) before beginning any new procedure.[6]
References
-
University of California, Berkeley. (2016). SOP for Carcinogens. The Sarpong Group. Retrieved from [Link]
-
University of Rochester. (2019). NIOSH Table 1,2 & 3. Environmental Health & Safety. Retrieved from [Link]
-
IPS - Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment (PPE) for Laboratories. Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). alpha-Methyl-p-tyrosine. PubChem. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. NIOSH. Retrieved from [Link]
-
World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]
-
Medical Waste Pros. (2025). How to Dispose of Hazardous Pharmaceutical Waste. Retrieved from [Link]
Sources
- 1. alpha-Methyl-p-tyrosine | C10H13NO3 | CID 3125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. osha.gov [osha.gov]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sarponggroup.com [sarponggroup.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. iwaste.epa.gov [iwaste.epa.gov]
- 12. medicalwastepros.com [medicalwastepros.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
